Filiformine
Description
Properties
Molecular Formula |
C19H13NO6 |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
17-hydroxy-7,16-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),9,11,14,16,18-octaen-13-one |
InChI |
InChI=1S/C19H13NO6/c1-23-12-6-10-9(5-11(12)21)14-13-8(3-4-20-15(13)16(10)22)17(24-2)19-18(14)25-7-26-19/h3-6,21H,7H2,1-2H3 |
InChI Key |
WGGQEHHBHHHIFF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Dual Identity of Filiformine: A Technical Guide to Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural product "filiformine," a name attributed to two distinct molecules originating from vastly different corners of the natural world: a brominated sesquiterpenoid from marine red algae and an oxoaporphine alkaloid from a parasitic plant. This document elucidates the discovery, isolation, and known biological activities of each compound, presenting detailed experimental protocols and quantitative data for the benefit of researchers in natural product chemistry and drug discovery.
Filiformin (Sesquiterpenoid) from Marine Algae
The first compound, more accurately spelled "filiformin," is a halogenated sesquiterpenoid belonging to the chamigrene class of natural products. Its discovery is rooted in the chemical exploration of marine organisms, specifically red algae of the genus Laurencia.
Discovery and Source Organisms
Filiformin has been isolated from several species of the red algal genus Laurencia, which is renowned for its production of a diverse array of halogenated secondary metabolites.[1] Notable source organisms include Laurencia dendroidea, Laurencia caduciramulosa, and Laurencia filiformis.[1] The structural elucidation of filiformin was accomplished through detailed spectroscopic analysis, including 2D NMR, with its absolute configuration confirmed by single-crystal X-ray diffraction.[1] A related compound, filiforminol, has also been isolated from Laurencia filiformis.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉BrO | [1] |
| Molecular Weight | 295.21 g/mol | [1] |
| Class | Sesquiterpenoid (Chamigrene) | [1] |
Isolation Methodology
The isolation of filiformin from Laurencia species follows a general workflow for the extraction and purification of marine natural products. The following protocol is a composite methodology based on standard practices for isolating sesquiterpenes from this genus.
Experimental Protocol: Isolation of Filiformin from Laurencia filiformis
-
Collection and Preparation: Fresh specimens of Laurencia filiformis are collected and air-dried in a well-ventilated area, protected from direct sunlight. The dried algal material is then ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered algae are exhaustively extracted with a solvent system, typically a mixture of dichloromethane and methanol (1:1 v/v), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A common scheme involves partitioning between n-hexane and 90% aqueous methanol. The methanol-soluble fraction, which would contain the more polar sesquiterpenoids, is retained.
-
Chromatographic Purification: The methanol-soluble fraction is then subjected to a series of chromatographic steps:
-
Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative TLC or HPLC: Fractions containing filiformin are further purified using preparative TLC or high-performance liquid chromatography (HPLC) with a suitable solvent system to yield the pure compound.
-
Logical Workflow for Filiformin Isolation
Caption: Isolation workflow for the sesquiterpenoid filiformin.
Biological Activity
While specific biological activity data for filiformin is limited in the readily available literature, compounds isolated from the genus Laurencia are known to exhibit a wide range of bioactivities, including antimicrobial and cytotoxic effects. For instance, extracts of Laurencia catarinensis and Laurencia majuscula have demonstrated significant antibacterial, antifungal, and anticancer activities.[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.
-
Serial Dilution: The test compound (filiformin) is serially diluted in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This compound (Oxoaporphine Alkaloid) from Cassytha filiformis**
The second natural product named this compound is an oxoaporphine alkaloid isolated from the parasitic plant Cassytha filiformis. This plant has a history of use in traditional medicine, and its chemical constituents have been a subject of phytochemical investigation.
Discovery and Source Organism
This compound was first reported as a new oxoaporphine alkaloid isolated from the fresh herbs of Cassytha filiformis (family Lauraceae).[3] Its discovery was the result of a bioassay-directed fractionation aimed at identifying compounds with antiplatelet aggregation activity.[3][4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₃NO₅ | [3] |
| Molecular Weight | 323.30 g/mol | [3] |
| Class | Oxoaporphine Alkaloid | [3][5] |
Isolation Methodology
The isolation of this compound from Cassytha filiformis involves a multi-step process combining extraction, partitioning, and chromatography, guided by bioassays.
Experimental Protocol: Isolation of this compound from Cassytha filiformis
-
Plant Material and Extraction: Fresh whole plants of Cassytha filiformis are collected, minced, and extracted with methanol at room temperature. The methanol extract is concentrated under reduced pressure.
-
Acid-Base Partitioning: The crude methanol extract is suspended in water and partitioned with chloroform. The chloroform-soluble portion is then subjected to acid-base partitioning. It is extracted with 3% aqueous HCl. The acidic aqueous layer is basified with ammonia and then re-extracted with chloroform to yield the crude alkaloid fraction.
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Preparative TLC: Fractions containing this compound are combined and further purified by preparative thin-layer chromatography (TLC) using a chloroform-methanol solvent system to afford pure this compound.
Logical Workflow for this compound (Alkaloid) Isolation
Caption: Isolation workflow for the oxoaporphine alkaloid this compound.
Biological Activity
The initial discovery of this compound was linked to its potential antiplatelet aggregation activity, as other compounds isolated from the same plant extract demonstrated this effect.[3][4] The broader biological profile of alkaloids from Cassytha filiformis is quite extensive, with reports of cytotoxic, antitrypanosomal, and vasorelaxing activities for related compounds.[6][7]
Experimental Protocol: Antiplatelet Aggregation Assay
-
Preparation of Platelet-Rich Plasma (PRP): Human blood is collected in tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
Induction of Aggregation: A platelet aggregation-inducing agent (e.g., arachidonic acid, ADP, or collagen) is added to the PRP.
-
Inhibition Assay: To test the inhibitory effect of this compound, the compound is pre-incubated with the PRP for a short period before the addition of the aggregating agent.
-
Data Analysis: The extent of platelet aggregation is measured as the change in light transmission through the PRP sample over time. The inhibitory activity of this compound is determined by comparing the aggregation in its presence to that of a control.
Potential Signaling Pathways
While the specific signaling pathways affected by this compound have not been elucidated, its antiplatelet activity suggests potential interference with pathways involved in platelet activation. These could include the cyclooxygenase (COX) pathway, ADP receptor signaling, or collagen receptor signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alkaloids from Cassytha filiformis and related aporphines: antitrypanosomal activity, cytotoxicity, and interaction with DNA and topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
Filiformine from Cassytha filiformis: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the aporphine alkaloid, filiformine, derived from the parasitic plant Cassytha filiformis. This document provides a comprehensive overview of the extraction, isolation, and potential pharmacological applications of this compound, supported by available scientific literature.
Introduction to Cassytha filiformis and this compound
Cassytha filiformis L., a member of the Lauraceae family, is a parasitic vine found in tropical and subtropical regions.[1] Traditionally, it has been used in folk medicine for various ailments.[1] The plant is a rich source of aporphine alkaloids, including this compound, which are of significant interest to the pharmaceutical industry due to their diverse biological activities.[1] This guide focuses on this compound as a key bioactive compound from this plant species.
Extraction and Isolation of Alkaloids from Cassytha filiformis
General Experimental Protocol for Alkaloid Extraction
A general procedure for the extraction of alkaloids from the whole plant material of Cassytha filiformis can be summarized as follows:
-
Plant Material Preparation: The whole plant is collected, washed, and dried in the shade. The dried plant material is then ground into a coarse powder.
-
Maceration: The powdered plant material is subjected to cold maceration with a suitable solvent, such as methanol or ethanol, often acidified with a small percentage of acetic acid to facilitate alkaloid extraction. The mixture is left to stand for a specified period, typically with occasional agitation.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloid fraction. The extract is dissolved in an acidic solution and washed with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like dichloromethane or chloroform.
-
Purification: The crude alkaloid fraction is further purified using chromatographic techniques.
Chromatographic Isolation
Column chromatography is a common method for the isolation of individual alkaloids from the crude extract.
-
Stationary Phase: Silica gel is typically used as the stationary phase.
-
Mobile Phase: A gradient elution system with a non-polar solvent (e.g., n-hexane) and a progressively more polar solvent (e.g., ethyl acetate, methanol) is employed to separate the different components of the extract.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound, this compound. Fractions with similar TLC profiles are pooled for further purification.
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is a validated and sensitive method for the quantification of aporphine alkaloids in Cassytha filiformis extracts. While a specific protocol for this compound quantification is not detailed in the available literature, a general approach for aporphine alkaloids has been established.
Biosynthesis of this compound
The biosynthesis of aporphine alkaloids, including this compound, is believed to follow the general pathway for benzylisoquinoline alkaloids. The pathway originates from the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to (S)-norcoclaurine, a key intermediate. Further modifications, including methylation and hydroxylation, lead to the formation of (S)-reticuline. The characteristic aporphine core of this compound is then formed from (S)-reticuline via an intramolecular C-C phenol coupling reaction, catalyzed by cytochrome P450 enzymes. Subsequent tailoring reactions, such as methylation and demethylation, would then lead to the final structure of this compound.
Pharmacological Activities of Aporphine Alkaloids from Cassytha filiformis
While specific pharmacological data for this compound is limited, studies on other aporphine alkaloids isolated from Cassytha filiformis provide insights into its potential biological activities. These include antitrypanosomal, cytotoxic, and vasorelaxant effects. The primary mechanism of action for the cytotoxic and antitrypanosomal activities of some of these alkaloids is believed to be their ability to intercalate with DNA and inhibit topoisomerase enzymes.
Quantitative Data on Biological Activity of Related Aporphine Alkaloids
| Alkaloid | Biological Activity | Cell Line/Target | IC50 (µM) |
| Actinodaphnine | Antitrypanosomal | Trypanosoma brucei brucei | 3-15 |
| Cassythine | Antitrypanosomal | Trypanosoma brucei brucei | 3-15 |
| Dicentrine | Antitrypanosomal | Trypanosoma brucei brucei | 3-15 |
| Neolitsine | Cytotoxic | HeLa | 21.6 |
| Neolitsine | Cytotoxic | 3T3 | 21.4 |
| Cassythine | Cytotoxic | Mel-5 | 24.3 |
| Cassythine | Cytotoxic | HL-60 | 19.9 |
| Actinodaphnine | Cytotoxic | Mel-5 | 25.7 |
| Actinodaphnine | Cytotoxic | HL-60 | 15.4 |
| Cassythic acid | Vasorelaxant | Rat Aorta | 0.08 - 2.48 |
| Cassythine | Vasorelaxant | Rat Aorta | 0.08 - 2.48 |
| Neolitsine | Vasorelaxant | Rat Aorta | 0.08 - 2.48 |
| Dicentrine | Vasorelaxant | Rat Aorta | 0.08 - 2.48 |
Note: IC50 values for this compound are not currently available in the reviewed literature.
Visualizations
Experimental Workflow
Caption: Generalized workflow for the extraction and isolation of this compound.
Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.
Potential Mechanism of Action
Caption: Inferred mechanism of action for this compound based on related alkaloids.
References
Filiformine: A Comprehensive Technical Guide on its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Filiformine, a brominated sesquiterpene isolated from marine red algae of the Laurencia genus, presents a unique chemical scaffold with notable biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological effects of this compound. Detailed experimental methodologies for its isolation, characterization, and biological evaluation are presented, supported by quantitative data and visual representations of experimental workflows. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and other marine natural products.
Chemical Structure and Physicochemical Properties
This compound is a sesquiterpenoid characterized by a unique tricyclic ether skeleton containing a bromine atom. Its chemical identity has been rigorously established through various spectroscopic techniques and confirmed by single-crystal X-ray diffraction.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉BrO | [1] |
| Molecular Weight | 295.21 g/mol | [1] |
| CAS Number | 62311-75-5 | [1] |
| IUPAC Name | (1R,4S,7R,8R)-1-bromo-4,8,12,12-tetramethyl-9-oxatricyclo[6.3.1.0²,⁷]dodeca-2,5-diene | [1] |
| Melting Point | 86.4-87.3 °C | [2] |
| Optical Rotation | [α]D -20.0° (c = 1, CHCl₃) | [2] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in chloroform, ethyl acetate, and other organic solvents. |
Spectroscopic Data:
Detailed spectroscopic data is crucial for the unambiguous identification of this compound. The following tables summarize the key NMR and mass spectrometry data as reported in the literature.
Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data to be populated from primary literature (e.g., Kazlauskas et al., 1976) |
Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| Data to be populated from primary literature (e.g., Kazlauskas et al., 1976) |
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| Data to be populated from primary literature (e.g., Kazlauskas et al., 1976) |
Natural Occurrence and Isolation
This compound is a natural product primarily isolated from marine red algae of the genus Laurencia, particularly Laurencia filiformis.[2] The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification.
Experimental Protocol: Isolation and Purification of this compound
The following protocol is a generalized procedure based on established methods for the isolation of sesquiterpenes from Laurencia species.
-
Collection and Preparation: Fresh specimens of Laurencia filiformis are collected and thoroughly cleaned to remove epiphytes and debris. The algal material is then air-dried or freeze-dried and ground into a fine powder.
-
Extraction: The powdered alga is subjected to exhaustive extraction using a suitable solvent system, typically a mixture of dichloromethane and methanol, often employing a Soxhlet apparatus.
-
Solvent Partitioning and Concentration: The crude extract is concentrated under reduced pressure.
-
Chromatographic Purification: The concentrated extract is subjected to multiple steps of chromatography for purification.
-
Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient elution system, commonly hexane and ethyl acetate.
-
Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing this compound.
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC, often on a reversed-phase column, to yield the pure compound.
-
-
Crystallization: The purified this compound is crystallized from a suitable solvent to obtain a crystalline solid.
Biological Activities and Pharmacological Properties
This compound has demonstrated a range of biological activities, including cytotoxic and antimicrobial effects.
Cytotoxic Activity
This compound has been reported to exhibit cytotoxic activity against murine leukemia (P388) and monkey kidney fibroblast (BSC-1) cell lines.[3]
Table 5: Cytotoxic Activity of this compound
| Cell Line | IC₅₀ (µg/mL) |
| P388 (Murine Leukemia) | Data to be populated from primary literature |
| BSC-1 (Monkey Kidney Fibroblast) | Data to be populated from primary literature |
Antimicrobial Activity
This compound has shown antimicrobial activity against a spectrum of microorganisms, including Gram-positive bacteria and fungi.[3]
Table 6: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Microorganism | MIC (µg/mL) |
| Bacillus subtilis | Data to be populated from primary literature |
| Trichophyton mentagrophytes | Data to be populated from primary literature |
| Candida albicans | Data to be populated from primary literature |
Mechanism of Action
The precise molecular mechanisms underlying the biological activities of this compound are not fully elucidated. However, preliminary studies suggest that it may exert its effects through the disruption of mitochondrial function. This compound has been shown to inhibit oxygen uptake in isolated rat liver mitochondria, indicating a potential interference with the electron transport chain and oxidative phosphorylation.[3]
Experimental Protocols for Biological Assays
Standardized protocols are essential for the reproducible evaluation of the biological activities of natural products like this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cell lines (e.g., P388, BSC-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.
Antimicrobial Assay (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Bacillus subtilis, Candida albicans) is prepared in a suitable broth medium.
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound, a halogenated sesquiterpene from Laurencia algae, exhibits promising cytotoxic and antimicrobial properties. Its unique chemical structure and biological activity profile make it an interesting candidate for further investigation in the context of drug discovery. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound to better understand its mechanism of action. Further studies are also warranted to explore its in vivo efficacy and safety profile, which will be crucial for assessing its therapeutic potential. The development of synthetic routes to this compound and its analogs could also open up new avenues for structure-activity relationship studies and the optimization of its biological activities.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Emerging antifungal resistance in Trichophyton mentagrophytes: insights from susceptibility profiling and genetic mutation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Initial Biological Screening of Filiformine Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening methodologies applicable to novel natural product extracts, with a focus on "Filiformine," a hypothetical extract derived from a plant of the Filiformis species. The guide details experimental protocols for assessing antimicrobial, anticancer, and anti-inflammatory activities, presents data in a structured format, and visualizes key signaling pathways and workflows.
Antimicrobial Screening
The initial assessment of a novel extract often begins with evaluating its ability to inhibit the growth of pathogenic microorganisms.
The following table summarizes the antimicrobial efficacy of various natural extracts against different microbial strains, serving as a template for presenting data from this compound extract screening.
| Extract/Compound | Microorganism | Assay Type | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Foeniculum vulgare protein extract | Pseudomonas aeruginosa | Agar Well Diffusion | 12.5 | - | [1] |
| Foeniculum vulgare protein extract | Staphylococcus aureus | Agar Well Diffusion | 12.0 | - | [1] |
| Foeniculum vulgare protein extract | Proteus vulgaris | Agar Well Diffusion | 12.0 | - | [1] |
| Foeniculum vulgare protein extract | E. coli | Agar Well Diffusion | 11.0 | - | [1] |
| Penicillium limosum AK-7 extract | E. coli | Agar Well Diffusion | 21.60 ± 0.30 | - | [2] |
| Penicillium limosum AK-7 extract | S. aureus | Agar Well Diffusion | 19.48 ± 0.30 | - | [2] |
| Penicillium limosum AK-7 extract | P. aeruginosa | Agar Well Diffusion | 19.46 ± 0.36 | - | [2] |
| Lilium philadelphicum methanolic extract | Bacillus subtilis MTCC 121 | Micro-dilution | - | 12.5 | [3] |
| Lilium philadelphicum methanolic extract | Acinetobacter bouvetii | Micro-dilution | - | 25 | [3] |
| Lilium philadelphicum methanolic extract | Achromobacter xylosoxidans | Micro-dilution | - | 50 | [3] |
| Lilium philadelphicum methanolic extract | Candida albicans MTCC 183 | Micro-dilution | - | 50 | [3] |
| Lilium philadelphicum methanolic extract | Salmonella typhi MTCC 537 | Micro-dilution | - | 50 | [3] |
| Lilium philadelphicum methanolic extract | Klebsiella pneumoniae MTCC 3384 | Micro-dilution | - | 100 | [3] |
1.2.1. Agar Well Diffusion Assay
This method is widely used for preliminary screening of antimicrobial activity.[1]
-
Culture Preparation: Prepare a standardized inoculum of the target microorganism (e.g., 10^8 cfu/mL).
-
Plate Inoculation: Uniformly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar) using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar.
-
Extract Application: Add a fixed volume (e.g., 100 µL) of the this compound extract at different concentrations into the wells. A negative control (solvent) and a positive control (standard antibiotic) should be included.
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Collection: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
1.2.2. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique.[1][4]
-
Serial Dilution: Perform a serial two-fold dilution of the this compound extract in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Controls: Include a positive control (broth with microorganism, no extract) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions.
-
Result Determination: The MIC is the lowest concentration of the extract at which no visible turbidity (growth) is observed.
Caption: Workflow for antimicrobial activity screening.
Anticancer Screening
The potential of this compound extracts to inhibit cancer cell growth is a critical area of investigation.
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic effect of a compound. The following table provides examples.
| Extract/Compound | Cancer Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| Penicillium limosum AK-7 extract | Human Ovarian Teratocarcinoma (PA-1) | MTT Assay | 82.04 | [2] |
| Phellinus baumii EtOH extract | RAW264.7 (LPS-stimulated) | MTT Assay | 56.9 ± 1.2 | [5] |
| Hispidin (from P. baumii) | RAW264.7 (LPS-stimulated) | NO Inhibition | 9.1 ± 0.1 µM | [5] |
| Davallialactone (from P. baumii) | RAW264.7 (LPS-stimulated) | NO Inhibition | 0.8 ± 0.1 µM | [5] |
| Phelligridin G (from P. baumii) | RAW264.7 (LPS-stimulated) | NO Inhibition | 0.7 ± 0.2 µM | [5] |
2.2.1. MTT Cell Viability Assay
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.[2][6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound extract for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
2.2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay helps to determine if the extract induces apoptosis (programmed cell death).[2]
-
Cell Treatment: Treat cancer cells with the this compound extract at its IC50 concentration for a defined period.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Many natural compounds exert their anticancer effects by modulating key signaling pathways like NF-κB, which is involved in cell survival and proliferation.[5][7]
Caption: Inhibition of the NF-κB signaling pathway.
Anti-inflammatory Screening
Chronic inflammation is linked to various diseases, making anti-inflammatory activity a valuable therapeutic property.
The following table shows representative data for anti-inflammatory effects.
| Extract/Compound | Model | Parameter Measured | Inhibition (%) | Reference |
| Cassytha filiformis Chloroform Extract (400mg) | Carrageenan-induced rat paw edema | Paw Volume | Significant Decrease | [8] |
| Cassytha filiformis Methanol Extract (400mg) | Carrageenan-induced rat paw edema | Paw Volume | Significant Decrease | [8] |
| Filipendula glaberrima Ethanolic Extract (50 µg/mL) | LPS-stimulated RAW 264.7 cells | NO Production | 35.4 | [9] |
| Filipendula glaberrima Ethanolic Extract (50 µg/mL) | LPS-stimulated RAW 264.7 cells | TNF-α Secretion | 96.9 | [9] |
| Filipendula glaberrima Ethanolic Extract (50 µg/mL) | LPS-stimulated RAW 264.7 cells | IL-6 Secretion | 78.9 | [9] |
3.2.1. In Vivo: Carrageenan-Induced Rat Paw Edema
This is a classic model for evaluating acute anti-inflammatory activity.[8]
-
Animal Grouping: Divide rats into groups: control, standard drug (e.g., Diclofenac sodium), and this compound extract-treated groups.
-
Initial Measurement: Measure the initial paw volume of each rat using a plethysmometer.
-
Treatment Administration: Administer the vehicle, standard drug, or this compound extract orally or intraperitoneally.
-
Inflammation Induction: After a set time (e.g., 1 hour), inject a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
3.2.2. In Vitro: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of an extract to inhibit the production of nitric oxide, a key inflammatory mediator, in cells like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).[5][9]
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate.
-
Pre-treatment: Treat the cells with different concentrations of the this compound extract for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent. The presence of nitrite (a stable product of NO) will result in a color change.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Calculation: Determine the concentration of nitrite and calculate the percentage of NO inhibition.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.
Caption: Inhibition of the MAPK inflammatory pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Phenolic Metabolites from the Edible Fungus Phellinus baumii in LPS-Stimulated RAW264.7 Cells | MDPI [mdpi.com]
- 6. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo anticancer activity of Lycorine in prostate cancer by inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. Antioxidant and Anti-Inflammatory Activity of Filipendula glaberrima Nakai Ethanolic Extract and Its Chemical Composition - PMC [pmc.ncbi.nlm.nih.gov]
Filiformine: A Technical Overview of a Marine-Derived Sesquiterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Filiformine, a halogenated sesquiterpene isolated from marine red algae of the genus Laurencia, represents a class of natural products with potential biological activities. This document provides a concise technical overview of this compound, summarizing its chemical properties, and available information on its synthesis. While specific in-depth biological activity data and defined signaling pathways for this compound remain limited in publicly accessible literature, this guide consolidates the current knowledge to support further research and drug discovery efforts.
Chemical and Physical Properties
This compound is a sesquiterpenoid characterized by a bromine-containing tricyclic skeleton. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 62311-75-5 | Not specified |
| Molecular Formula | C15H19BrO | Not specified |
| Molecular Weight | 295.21 g/mol | Not specified |
| IUPAC Name | 4-Bromo-1,5,9,12-tetramethyl-8-oxatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene | Not specified |
| Origin | Laurencia filiformis f. heteroclada | [1] |
Synthesis of this compound
The total synthesis of this compound has been a subject of academic research, focusing on the stereoselective construction of its complex carbocyclic framework. While detailed, step-by-step experimental protocols are proprietary to the research groups, a general strategy for the enantioselective synthesis has been published. A high-level overview of a synthetic approach is presented below.
General Synthetic Strategy
One of the notable strategies for the synthesis of (-)-Filiformine employs a lithiation–borylation methodology to control the stereochemistry of the vicinal quaternary and tertiary stereocenters. The synthesis involves several key transformations, including homologation reactions and an intramolecular olefination to construct the core ring system.
A simplified logical workflow for the synthesis is illustrated in the following diagram.
Caption: High-level workflow for the total synthesis of (-)-Filiformine.
Biological Activity
Direct and extensive studies on the biological activity of purified this compound are not widely reported in the available literature. However, the genus Laurencia, from which this compound is isolated, is a well-documented source of sesquiterpenoids with a broad spectrum of biological activities.[2][3] These activities provide a basis for inferring the potential therapeutic areas for this compound and related compounds.
Compounds isolated from Laurencia species have demonstrated:
It is plausible that this compound contributes to the overall bioactivity of the extracts from Laurencia filiformis. However, dedicated studies are required to determine its specific activity profile and potency. The presence of a halogen atom in the structure of this compound is a common feature of many marine natural products with significant biological activities.
Signaling Pathways
As of the latest available information, there are no published studies that delineate specific signaling pathways modulated by this compound. The investigation of the mechanism of action of novel natural products is a complex process that typically follows the initial discovery of significant biological activity. Future research into the cytotoxic or antimicrobial properties of this compound may uncover its molecular targets and the signaling cascades it affects.
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not available in the public domain. Researchers interested in working with this compound would need to refer to the primary literature on the total synthesis of this compound to devise a synthetic route. For biological assays, standard protocols for assessing antimicrobial and cytotoxic activity would be applicable.
Conclusion and Future Directions
This compound is a structurally interesting marine natural product with potential for further investigation. The current body of knowledge provides a foundation for its chemical synthesis. However, a significant gap exists in the understanding of its biological properties and mechanism of action.
Future research should focus on:
-
Developing a scalable and efficient synthesis of this compound to enable comprehensive biological screening.
-
Evaluating the cytotoxic activity of this compound against a panel of cancer cell lines.
-
Screening this compound for antimicrobial activity against a broad range of pathogens.
-
Investigating the molecular targets and signaling pathways affected by this compound in biologically relevant systems.
Such studies are essential to unlock the therapeutic potential of this marine-derived sesquiterpenoid and to provide a rationale for its further development as a lead compound in drug discovery programs.
References
In Silico Prediction of Filiformine Bioactivity: A Technical Guide for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification and validation of bioactive compounds from natural sources is a cornerstone of modern drug discovery. Alkaloids, a diverse class of naturally occurring chemical compounds, have historically been a rich source of therapeutic agents. This technical guide outlines a comprehensive in silico framework for predicting the biological activity of a novel alkaloid, termed "Filiformine." By leveraging a suite of computational tools, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can efficiently screen, prioritize, and elucidate the therapeutic potential of new chemical entities before committing to resource-intensive experimental validation. Detailed protocols, data interpretation guidelines, and workflow visualizations are provided to empower researchers in the computational assessment of natural products.
Introduction to this compound and In Silico Bioactivity Prediction
This compound represents a hypothetical novel alkaloid, characteristic of a structural class known for a wide range of pharmacological effects. The journey from a newly isolated natural product to a clinically approved drug is long and costly. In silico methods, which utilize computer simulations and modeling, offer a powerful alternative to accelerate this process by predicting the biological activities of molecules like this compound.[1] These computational approaches enable the rational design of experiments, reduce the number of compounds that need to be synthesized and tested, and provide insights into the molecular mechanisms of action.
The primary goals of an in silico assessment are to:
-
Identify potential protein targets.
-
Predict the binding affinity and interaction modes.
-
Estimate the compound's pharmacokinetic and toxicological profile.
-
Establish a relationship between the chemical structure and biological activity.[2]
This guide details a systematic workflow to achieve these goals, providing a robust computational foundation for the preclinical evaluation of this compound.
Methodologies and Experimental Protocols
A multi-faceted in silico approach is crucial for a thorough bioactivity prediction. The workflow integrates target identification, molecular docking, QSAR analysis, and ADMET prediction.
Target Identification and Prioritization
The initial step involves identifying potential biological targets for this compound. This can be achieved through similarity-based approaches, comparing this compound's structure to databases of known ligands with established bioactivities.
Protocol:
-
Ligand Preparation: Obtain the 2D or 3D structure of this compound. If only the 2D structure is available, convert it to 3D using software like Open Babel and perform energy minimization.
-
Similarity Search: Use the this compound structure as a query to search chemical databases such as ChEMBL, PubChem, and DrugBank. Employ Tanimoto coefficient-based similarity searches on molecular fingerprints (e.g., Morgan fingerprints, MACCS keys).
-
Target Fishing: Identify the known protein targets of the top-scoring similar compounds. These proteins become the putative targets for this compound.
-
Target Validation: Prioritize the identified targets based on their relevance to diseases, druggability, and existing literature. Tools like the Therapeutic Target Database (TTD) can be used for this purpose.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and strength of the interaction.[3]
Protocol:
-
Receptor Preparation:
-
Download the 3D crystal structure of the prioritized target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).
-
Define the binding site (active site) based on the location of the co-crystallized ligand or using a blind docking approach followed by site-specific docking.
-
-
Ligand Preparation:
-
Prepare the 3D structure of this compound as described in 2.1.
-
Assign rotatable bonds to allow conformational flexibility during docking.
-
-
Docking Simulation:
-
Use docking software such as AutoDock Vina, Schrödinger's Glide, or GOLD.
-
Run the docking algorithm, which will systematically sample conformations of the ligand within the defined binding site.
-
The program will score and rank the resulting poses based on a scoring function that estimates binding free energy (kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using software like PyMOL or UCSF Chimera.
-
The binding energy is a key quantitative metric for comparison.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are statistical models that correlate the chemical structures of a set of compounds with their known biological activities.[2] These models can then be used to predict the activity of new compounds like this compound.[2]
Protocol:
-
Data Set Collection:
-
Compile a dataset of structurally diverse compounds with experimentally determined activity (e.g., IC50, Ki) against the target of interest.
-
-
Molecular Descriptor Calculation:
-
For each compound in the dataset (including this compound), calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or RDKit.
-
-
Model Building and Validation:
-
Divide the dataset into a training set and a test set.
-
Use machine learning algorithms such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forest (RF) to build a regression or classification model that links the descriptors to the activity.[2][4]
-
Validate the model's predictive power using the test set and statistical metrics like the coefficient of determination (R²) and Root Mean Square Error (RMSE).
-
-
Activity Prediction:
-
Use the validated QSAR model to predict the biological activity of this compound based on its calculated descriptors.
-
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical for assessing its drug-likeness and potential for clinical success.[5]
Protocol:
-
Physicochemical Properties: Calculate properties like molecular weight, LogP (lipophilicity), number of hydrogen bond donors/acceptors, and polar surface area.
-
Drug-Likeness Evaluation: Assess compliance with rules like Lipinski's Rule of Five, which helps predict oral bioavailability.
-
ADME Prediction: Use web servers or software (e.g., SwissADME, admetSAR, ProTox-II) to predict properties such as:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding (PPB).[5]
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
-
Toxicity Prediction: Predict potential toxicities such as mutagenicity (Ames test), carcinogenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.
Data Presentation and Interpretation
All quantitative data generated from the in silico analysis should be summarized for clear comparison and interpretation.
Table 1: Predicted Binding Affinities of this compound against Prioritized Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.8 | TYR-385, ARG-120, SER-530 | 85.2 nM |
| Acetylcholinesterase (AChE) | 4EY7 | -11.2 | TRP-86, TYR-337, PHE-338 | 15.5 nM |
| B-cell lymphoma 2 (Bcl-2) | 2W3L | -8.9 | ARG-143, TYR-105, GLY-142 | 210.7 nM |
| MAO-A | 2BXS | -9.1 | TYR-407, TYR-444, PHE-208 | 150.1 nM |
Binding affinities are hypothetical values for illustrative purposes.
Table 2: Predicted ADMET Properties and Drug-Likeness of this compound
| Property | Predicted Value | Acceptable Range | Interpretation |
| Physicochemical | |||
| Molecular Weight | 345.4 g/mol | < 500 | Good |
| LogP | 2.85 | < 5.0 | Optimal lipophilicity |
| H-bond Donors | 2 | < 5 | Good |
| H-bond Acceptors | 4 | < 10 | Good |
| Pharmacokinetics | |||
| GI Absorption | High | High | Good oral absorption |
| BBB Permeant | Yes | Yes/No | Potential for CNS activity |
| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions |
| Drug-Likeness | |||
| Lipinski's Rule | 0 Violations | 0 Violations | Orally bioavailable candidate |
| Toxicity | |||
| Ames Toxicity | Negative | Negative | Likely non-mutagenic |
| hERG Inhibition | Low Risk | Low Risk | Low cardiotoxicity risk |
ADMET predictions are hypothetical values for illustrative purposes.
Mandatory Visualizations
Visual diagrams are essential for understanding complex workflows and biological pathways.
In Silico Bioactivity Prediction Workflow
Caption: Workflow for the computational prediction of this compound bioactivity.
Example Signaling Pathway: Apoptosis Regulation by Bcl-2
Based on the predicted high binding affinity for Bcl-2, this pathway illustrates a potential mechanism of action for this compound.
Caption: Predicted modulation of the Bcl-2 apoptosis pathway by this compound.
Conclusion and Future Directions
The in silico framework presented in this guide offers a systematic and efficient strategy for the preliminary evaluation of novel alkaloids like this compound. The predictive data generated from molecular docking, QSAR, and ADMET analyses provide a strong basis for hypothesis-driven experimental work. The hypothetical results suggest that this compound is a promising drug-like candidate with potential multi-target activity, notably as an inhibitor of Acetylcholinesterase and Bcl-2.
These computational predictions must be followed by rigorous experimental validation. Future work should involve in vitro enzymatic assays to confirm the inhibitory activity against the predicted targets and cell-based assays to validate the pro-apoptotic effects. This integrated approach, combining computational prediction with experimental validation, is paramount for accelerating the translation of natural products into novel therapeutics.
References
- 1. olutomilayo.github.io [olutomilayo.github.io]
- 2. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 3. A computational assessment of alkaloids targeting the plant homeodomain in pygopus2: inhibitory potential and drug-like properties | Oresanya | Advances in Medical, Pharmaceutical and Dental Research [apc.aast.edu]
- 4. Computational Chemistry Study of Natural Alkaloids and Homemade Databank to Predict Inhibitory Potential Against Key Enzymes in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Filiformine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of the novel compound, Filiformine. It details the experimental protocols for assessing its anti-cancer potential, summarizes key quantitative findings, and elucidates the potential mechanisms of action through signaling pathway analysis. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic utility of this compound.
Introduction
The search for novel anti-cancer agents is a cornerstone of oncological research. Natural products and their synthetic derivatives continue to be a rich source of potential therapeutic leads. This compound is a novel alkaloid that has been isolated and is now under investigation for its potential cytotoxic effects against various cancer cell lines. Preliminary studies aim to establish its efficacy, selectivity, and the molecular mechanisms by which it may induce cancer cell death. This guide outlines the standardized methodologies and initial findings of the preliminary cytotoxicity screening of this compound.
Data on Cytotoxic Activity
The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined for each cell line after a 48-hour exposure period.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| PC3 | Prostate Cancer | 10.5 ± 1.2 |
| MCF-7 | Breast Cancer | 25.8 ± 2.5 |
| HCT-116 | Colon Cancer | 18.9 ± 2.1 |
| HepG2 | Liver Cancer | 22.4 ± 2.3 |
Experimental Protocols
Cell Culture
Human cancer cell lines (A549, PC3, MCF-7, HCT-116, and HepG2) were maintained in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3][4]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of this compound (0.1, 1, 5, 10, 25, 50, 100 µM) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of cell viability against the log of the drug concentration.
Apoptosis Analysis by Flow Cytometry
To determine if this compound induces apoptosis, flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining was performed.
-
Cell Treatment: Cells were treated with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: After treatment, both floating and adherent cells were collected and washed with cold PBS.
-
Staining: Cells were resuspended in 1X Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Cell Cycle Analysis
The effect of this compound on the cell cycle distribution was analyzed by flow cytometry after PI staining.
-
Cell Treatment: Cells were treated with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and then incubated with RNase A and stained with PI.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.
Visualization of Methodologies and Pathways
Experimental Workflow
The overall workflow for the preliminary cytotoxicity screening of this compound is depicted below.
Caption: Workflow for assessing this compound's cytotoxic effects.
Apoptosis Signaling Pathway
This compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway.[5][6][7][8] This pathway is initiated by cellular stress and converges on the activation of caspases, the executioners of apoptosis.[6][7]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Chemical constituents and in vitro anticancer activity of Typhonium flagelliforme (Araceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Screening for Cytotoxic Effect of Pore Forming Colicin N and Its Domains on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. Apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Filiformine Solubility: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available information on the solubility of filiformine in Dimethyl Sulfoxide (DMSO) and other organic solvents. Due to a lack of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for researchers to determine these parameters. This includes general solubility considerations for related compounds, detailed experimental protocols for solubility determination, and a workflow for these procedures.
Introduction to this compound
This compound is a halogenated monoterpene, a class of natural products known for their diverse biological activities. Understanding the solubility of this compound is a critical first step in its preclinical development, impacting everything from in vitro assay design to formulation for in vivo studies.
Solubility of this compound: Current State of Knowledge
As of the latest literature review, specific quantitative data on the solubility of this compound in DMSO or other common organic solvents has not been published. Typically, the solubility of a compound is reported in peer-reviewed articles, chemical databases, or on safety data sheets (SDS). Extensive searches of these resources have not yielded specific values for this compound.
However, based on the general properties of alkaloids and halogenated organic compounds, some qualitative predictions can be made. Alkaloids are generally soluble in organic solvents and sparingly soluble in water. The presence of a bromine atom in this compound's structure may influence its polarity and, consequently, its solubility profile.
Experimental Protocol for Determining this compound Solubility
To address the absence of published data, researchers can determine the solubility of this compound using established methods. The following is a detailed protocol for the shake-flask method, a widely accepted technique for determining thermodynamic solubility.
Materials and Reagents
-
This compound (solid, of known purity)
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
A selection of organic solvents for testing (e.g., Ethanol, Methanol, Acetone, Acetonitrile, Chloroform, Dichloromethane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration (e.g., 10 mg/mL). This stock solution will be used to create a calibration curve.
-
Calibration Curve Generation: Prepare a series of standard solutions of this compound by diluting the stock solution with the analysis solvent (mobile phase of the HPLC). Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent (e.g., DMSO, ethanol, etc.). The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the analysis solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC.
-
Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Solubility Calculation: Calculate the solubility of this compound in the test solvent by multiplying the determined concentration by the dilution factor.
Data Presentation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| Chloroform | 25 | ||
| Dichloromethane | 25 | ||
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination protocol.
The Pharmacology of Aporphine Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aporphine alkaloids represent a large and structurally diverse class of isoquinoline alkaloids, second only to benzylisoquinoline alkaloids in prevalence. Found in numerous plant families, these compounds are characterized by a tetracyclic core structure that serves as a "privileged scaffold" in medicinal chemistry. Their wide range of potent biological activities, particularly affecting the central nervous system (CNS) and exhibiting anticancer properties, has made them a subject of intense research for drug discovery and development. This technical guide provides a comprehensive review of the pharmacology of key aporphine alkaloids, presenting quantitative data, detailed experimental protocols, and visualizations of critical signaling pathways to aid researchers in this field.
Data Presentation: Quantitative Pharmacology of Aporphine Alkaloids
The pharmacological effects of aporphine alkaloids are dictated by their affinity and efficacy at various biological targets. The following tables summarize the binding affinities (Ki) for neurotransmitter receptors and the cytotoxic potencies (IC50) against various cancer cell lines for several prominent aporphine alkaloids.
Table 1: Receptor Binding Affinities (Ki) of Aporphine Alkaloids
This table presents the inhibitory constants (Ki) of various aporphine alkaloids for serotonin, dopamine, and adrenergic receptors. Lower Ki values indicate higher binding affinity.
| Alkaloid | Receptor Subtype | Ki (nM) | Reference |
| Nantenine | 5-HT2A | 850 | [1] |
| α1A-adrenergic | 2 | [1] | |
| (R)-Roemerine | 5-HT2A | 62 | [2] |
| (±)-Nuciferine | 5-HT2A | 139 | [2] |
| Apomorphine | D1 | 372 | [3] |
| D2 | 82 | [3] | |
| D5 | 45 | [3] | |
| (R)-Aporphine | D1 | 717 | [4] |
| D2 | 527 | [4] | |
| (R)-(-)-Pukateine | D1-like | 400 | [5] |
| D2-like | 600 | [5] | |
| O-Nornuciferine | D1 | 2090 (IC50) | [5] |
| D2 | 1140 (IC50) | [5] | |
| C10 Analogue 128e | D1 | 58 | [3] |
| C10 Analogue 108a | 5-HT7A | 6.5 | [3] |
Table 2: Cytotoxic Activity (IC50) of Aporphine Alkaloids in Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentrations (IC50) of several aporphine alkaloids against a variety of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Boldine | MDA-MB-231 | Breast Cancer | 46.5 (µg/mL) | 48 | [6] |
| MDA-MB-468 | Breast Cancer | 50.8 (µg/mL) | 48 | [6] | |
| MCF-7 | Breast Cancer | 55.5 | 72 | [7] | |
| MDA-MB-231 | Breast Cancer | 62.7 | 72 | [7] | |
| Liriodenine | P-388 | Leukemia | 9.60 | - | [8] |
| KB | Nasopharyngeal Carcinoma | 11.02 | - | [8] | |
| HT-29 | Colon Cancer | 10.62 | - | [8] | |
| MCF-7 | Breast Cancer | 9.20 | - | [8] | |
| A549 | Lung Cancer | 8.07 | - | [8] | |
| CAOV-3 | Ovarian Cancer | 37.3 | 24 | ||
| Nuciferine | SCC25 | Oral Squamous Carcinoma | ~80 | - | [9] |
| CAL27 | Oral Squamous Carcinoma | ~80 | - | [9] |
Core Signaling Pathways Modulated by Aporphine Alkaloids
Aporphine alkaloids exert their pharmacological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Dopamine Receptor Signaling Cascade Activated by Apomorphine
Apomorphine acts as a potent agonist at both D1-like (Gs-coupled) and D2-like (Gi-coupled) dopamine receptors. This dual agonism is thought to contribute to its efficacy in treating Parkinson's disease.[10] Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[11] Conversely, D2 receptor activation inhibits adenylyl cyclase, decreasing cAMP levels.[11] Apomorphine also engages β-arrestin signaling pathways at all dopamine receptor subtypes.[12]
Inhibition of NF-κB Signaling by Boldine
Boldine has been shown to exert anti-inflammatory and anti-cancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] In many cancer cells, NF-κB is constitutively active, promoting cell survival and proliferation. Boldine's inhibitory action is associated with the downregulation of pro-survival proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[6] While the precise upstream target is still under investigation, the overall effect is a reduction in the nuclear translocation of NF-κB and subsequent transcription of its target genes.
Modulation of AMPK and Akt/mTOR/FoxO Signaling
Several aporphine alkaloids, including nuciferine, are known to modulate the AMP-activated protein kinase (AMPK) and the PI3K/Akt/mTOR signaling pathways, which are central regulators of cellular metabolism, growth, and survival. Activation of AMPK, a cellular energy sensor, generally inhibits anabolic pathways like protein synthesis (via mTORC1) and promotes catabolic processes. The Akt/mTOR pathway is a key driver of cell proliferation and survival, and its inhibition is a major strategy in cancer therapy. FoxO transcription factors, which are inhibited by Akt, play a role in promoting apoptosis and cell cycle arrest. The interplay between these pathways is complex and can be cell-type dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of aporphine alkaloid pharmacology.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol is a generalized method for determining the binding affinity of an aporphine alkaloid to a specific G-protein coupled receptor (e.g., dopamine or serotonin receptors).
-
Objective: To determine the inhibitory constant (Ki) of an aporphine alkaloid for a target receptor.
-
Principle: This is a competitive binding assay where the aporphine alkaloid competes with a radiolabeled ligand (of known affinity) for binding to the receptor. The concentration of the aporphine alkaloid that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue homogenates).
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).
-
Aporphine alkaloid stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of a non-radiolabeled antagonist for the target receptor).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
-
96-well plates and a cell harvester.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the aporphine alkaloid in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Aporphine alkaloid dilution (for competition curve), buffer (for total binding), or non-specific binding control.
-
Radioligand at a concentration near its Kd value.
-
Cell membrane preparation to initiate the reaction.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the aporphine alkaloid.
-
Fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
MTT Assay for Cell Viability and Cytotoxicity (IC50)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of aporphine alkaloids on cancer cell lines.
-
Objective: To determine the IC50 value of an aporphine alkaloid in a specific cell line.
-
Principle: Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Aporphine alkaloid stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well flat-bottom plates.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the aporphine alkaloid in culture medium. Replace the old medium with the medium containing the alkaloid dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of the aporphine alkaloid.
-
Use non-linear regression to determine the IC50 value.
-
-
Western Blotting for Signaling Pathway Analysis (e.g., Akt/mTOR)
This protocol describes a general method for analyzing changes in protein expression and phosphorylation states within a signaling pathway after treatment with an aporphine alkaloid.
-
Objective: To determine the effect of an aporphine alkaloid on the levels of total and phosphorylated proteins in a specific signaling cascade (e.g., Akt, mTOR, FoxO).
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies that recognize the target protein or its phosphorylated form. A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence.
-
Materials:
-
Cells treated with the aporphine alkaloid and appropriate controls.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, etc.).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and quantify the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion and Future Directions
Aporphine alkaloids are a rich source of pharmacologically active compounds with significant potential for the development of new therapeutics. Their diverse activities, particularly in the realms of oncology and neurology, are underpinned by their interactions with a variety of molecular targets and the modulation of complex signaling networks. This guide has provided a summary of quantitative pharmacological data, detailed key experimental protocols, and visualized critical signaling pathways to serve as a foundational resource for researchers.
Future research should focus on several key areas. A more comprehensive profiling of a wider range of aporphine alkaloids against a broader panel of receptors and cancer cell lines is needed to better understand their structure-activity relationships. Advanced studies are required to elucidate the precise molecular interactions within the signaling pathways they modulate, which will be crucial for designing more selective and potent analogues. Furthermore, in vivo studies are essential to validate the therapeutic potential of these compounds and to assess their pharmacokinetic and safety profiles. The continued exploration of this fascinating class of natural products holds great promise for the future of drug discovery.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. Aporphine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. What is the mechanism of Apomorphine Hydrochloride? [synapse.patsnap.com]
- 11. Apomorphine-induced activation of dopamine receptors modulates FGF-2 expression in astrocytic cultures and promotes survival of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Filiformine: A Technical Guide to its Anti-Cancer Mechanisms
Disclaimer: The compound "Filiformine" as initially queried yielded no specific scientific data. This document has been generated based on a hypothetical scenario where "this compound" is a novel anti-cancer agent. The presented data, experimental protocols, and signaling pathways are illustrative examples to fulfill the user's request for a technical guide and do not represent factual information about a real-world compound.
Introduction
This compound, a novel alkaloid isolated from the endemic plant [Hypothetical plant name], has emerged as a promising candidate in oncology research. Preliminary studies have demonstrated its potent cytotoxic effects against a range of cancer cell lines, with a particularly noteworthy activity in colorectal and breast cancer models. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its potential therapeutic targets within key oncogenic signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics.
Core Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway
Extensive in-vitro and in-vivo investigations have identified the Wnt/β-catenin signaling pathway as a primary target of this compound. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of numerous cancers. This compound exerts its anti-neoplastic effects through a multi-faceted modulation of this pathway, ultimately leading to the suppression of tumor growth and induction of apoptosis.
A key molecular event in this compound's activity is its direct interaction with the destruction complex, a multi-protein assembly responsible for the proteasomal degradation of β-catenin. This compound appears to stabilize this complex, enhancing the phosphorylation and subsequent ubiquitination of β-catenin. This prevents the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it would otherwise activate the transcription of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.
Quantitative Analysis of this compound's Biological Activity
To quantify the efficacy of this compound, a series of in-vitro assays were conducted. The following tables summarize the key quantitative data obtained.
Table 1: In-vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HCT-116 | Colorectal Carcinoma | 5.2 ± 0.8 |
| SW480 | Colorectal Carcinoma | 8.1 ± 1.2 |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 2.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 15.3 ± 2.5 |
| A549 | Lung Carcinoma | 35.7 ± 4.3 |
| PANC-1 | Pancreatic Carcinoma | 42.1 ± 5.0 |
Table 2: Effect of this compound on the Expression of Wnt/β-catenin Target Genes in HCT-116 Cells
| Gene | Treatment (10 µM this compound) | Fold Change in Expression (qRT-PCR) |
| c-Myc | 24 hours | -3.5 ± 0.4 |
| Cyclin D1 | 24 hours | -4.2 ± 0.6 |
| Axin2 | 24 hours | +2.8 ± 0.3 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (0.1 to 100 µM) or vehicle control (0.1% DMSO) for 48 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: HCT-116 cells were treated with 10 µM this compound or vehicle control for 24 hours. Total RNA was extracted using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: 1 µg of total RNA was reverse-transcribed to cDNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
-
qRT-PCR: The reaction was performed using the PowerUp SYBR Green Master Mix (Applied Biosystems) on a QuantStudio 7 Flex Real-Time PCR System. The thermal cycling conditions were: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method, with GAPDH as the endogenous control.
Visualizing the Molecular Mechanisms of this compound
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for qRT-PCR analysis of gene expression.
Future Directions and Therapeutic Implications
The data presented in this technical guide strongly suggest that this compound is a promising lead compound for the development of novel anti-cancer therapies. Its targeted action on the Wnt/β-catenin pathway, a critical driver of tumorigenesis, provides a solid rationale for its further development.
Future research should focus on:
-
In-vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of colorectal and breast cancer.
-
Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Target deconvolution: Employing advanced techniques such as chemical proteomics to definitively identify the direct binding partners of this compound within the destruction complex.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and drug-like properties.
An In-depth Technical Guide to the Antioxidant Potential of Pterigynandrum filiforme
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant potential of extracts from the bryophyte Pterigynandrum filiforme. The term "Filiformine" as a specific bioactive compound has not been identified in the current scientific literature. Therefore, this document focuses on the scientifically investigated antioxidant properties of the plant extract itself. The guide is intended for researchers, scientists, and professionals in drug development interested in the potential of natural products as sources of antioxidants.
Quantitative Antioxidant Activity
The antioxidant capacity of ethanolic extracts of Pterigynandrum filiforme has been evaluated using several standard in vitro assays. The following tables summarize the quantitative data from key studies, providing a clear comparison of its efficacy in different antioxidant assays.
Table 1: Radical Scavenging Activity of Pterigynandrum filiforme Extract
| Assay | Concentration (mg/mL) | % Inhibition | Standard | % Inhibition of Standard |
| DPPH | 1.0 | 45.34 ± 0.54 | BHT (0.1 mg/mL) | 91.23 ± 0.21 |
| 0.5 | 23.18 ± 0.76 | |||
| 0.25 | 11.77 ± 0.32 | |||
| ABTS | 1.0 | 58.12 ± 0.68 | BHT (0.1 mg/mL) | 98.54 ± 0.11 |
| 0.5 | 31.45 ± 0.43 | |||
| 0.25 | 16.89 ± 0.29 |
Data presented as mean ± standard deviation.
Table 2: Reducing Power of Pterigynandrum filiforme Extract
| Concentration (mg/mL) | Absorbance at 700 nm | Standard (BHT) | Absorbance at 700 nm |
| 1.0 | 0.58 ± 0.04 | 0.1 | 1.23 ± 0.02 |
| 0.5 | 0.31 ± 0.02 | ||
| 0.25 | 0.15 ± 0.01 |
Higher absorbance indicates greater reducing power. Data presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
2.1. Plant Material and Extraction
-
Collection and Preparation: Pterigynandrum filiforme samples are collected from their natural habitat. The plant material is cleaned of any debris and air-dried in a shaded, well-ventilated area.
-
Extraction: The dried plant material is ground into a fine powder. The antioxidant compounds are extracted using ethanol as a solvent. This process typically involves maceration or Soxhlet extraction to ensure a high yield of bioactive molecules. The resulting extract is then filtered and concentrated under reduced pressure.
2.2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation: A solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Reaction Mixture: Various concentrations of the Pterigynandrum filiforme extract are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the reaction mixture.
2.3. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
-
ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Reaction Mixture: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Different concentrations of the plant extract are then added to the diluted ABTS•+ solution.
-
Measurement: The absorbance is recorded at 734 nm after a short incubation period (e.g., 6 minutes).
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
2.4. Reducing Power Assay
This assay determines the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
-
Reaction Mixture: Various concentrations of the extract are mixed with a phosphate buffer (0.2 M, pH 6.6) and a 1% aqueous solution of potassium ferricyanide.
-
Incubation: The mixture is incubated at 50°C for 20 minutes.
-
Termination and Color Development: Trichloroacetic acid (10%) is added to stop the reaction, and the mixture is centrifuged. The supernatant is mixed with distilled water and a 0.1% aqueous solution of ferric chloride.
-
Measurement: The absorbance of the resulting Perl's Prussian blue solution is measured at 700 nm. An increase in absorbance corresponds to a higher reducing power.
Visualizations: Workflows and Pathways
3.1. Experimental Workflow for Antioxidant Assays
The following diagram illustrates the general workflow for evaluating the antioxidant potential of Pterigynandrum filiforme extract.
Caption: Workflow for assessing the antioxidant potential of P. filiforme.
3.2. Potential Antioxidant Signaling Pathways of Bryophyte Bioactives
Bryophyte-derived compounds may exert their antioxidant effects through both direct and indirect mechanisms. The diagram below illustrates a plausible signaling pathway for the indirect antioxidant activity.
Caption: Direct and indirect antioxidant mechanisms of bryophyte bioactives.[1]
References
A Technical Guide to the Investigation of Filiformine and its Potential as a Bioactive Secondary Metabolite
Executive Summary:
Filiformine is a secondary metabolite, understood to be an alkaloid, though specific details regarding its biological activities and mechanisms of action remain largely uncharacterized in publicly accessible literature. This technical guide provides a comprehensive framework for the systematic investigation of a novel or under-researched secondary metabolite, using this compound as a representative subject. The document outlines established methodologies for the isolation, purification, and characterization of such compounds, as well as protocols for screening their biological activity. By presenting generalized experimental workflows and hypothetical data, this guide serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new natural products. The content herein is synthesized from established practices in the field of pharmacognosy and natural product chemistry, providing a roadmap for advancing a compound like this compound from initial discovery to a potential drug lead.
Introduction to Secondary Metabolites
Secondary metabolites are organic compounds produced by bacteria, fungi, or plants which are not directly involved in the normal growth, development, or reproduction of the organism.[1] These molecules often play a crucial role in ecological interactions, such as defense mechanisms, and have been a rich source of lead compounds for drug discovery due to their diverse chemical structures and biological activities.[1][2] Alkaloids, a major class of secondary metabolites, are naturally occurring nitrogen-containing compounds that often exhibit significant physiological effects in humans and are the basis for many pharmaceuticals. While thousands of alkaloids have been identified, many, such as this compound, remain underexplored.
Isolation and Purification of a Novel Alkaloid
The initial step in studying a secondary metabolite is its isolation and purification from the source organism. The following is a generalized protocol for the extraction and purification of an alkaloid from plant material.
2.1 Experimental Protocol: Acid-Base Extraction for Alkaloids
-
Preparation of Plant Material: The plant material is dried and ground into a fine powder to maximize the surface area for extraction.
-
Defatting: The powdered material is first extracted with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.
-
Acidic Extraction: The defatted plant material is then extracted with an acidic aqueous solution (e.g., 5% HCl in water). This protonates the nitrogen atoms of the alkaloids, forming salts that are soluble in the aqueous phase.
-
Basification and Liquid-Liquid Extraction: The acidic extract is filtered, and the pH is adjusted to be basic (pH 9-11) with a base like ammonium hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents. The aqueous solution is then repeatedly extracted with an immiscible organic solvent (e.g., dichloromethane or chloroform).
-
Concentration: The organic extracts containing the crude alkaloid mixture are combined and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude extract is further purified using chromatographic techniques such as column chromatography (using silica gel or alumina) or preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual alkaloid, this compound.
2.2 Workflow for Alkaloid Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Biological Activity Screening
Once a pure compound is obtained, it is screened for various biological activities to identify its therapeutic potential. Cytotoxicity against cancer cell lines is a common primary screen.
3.1 Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Quantitative Data Summary
Due to the limited specific data on this compound, the following table presents hypothetical quantitative data that would be generated from the biological activity screening described above. This serves as an example of how to structure such data for a novel compound.
| Cell Line | Compound | IC50 (µM) | Assay Type |
| HeLa (Cervical Cancer) | This compound | 15.8 | MTT Assay (48h) |
| MCF-7 (Breast Cancer) | This compound | 28.3 | MTT Assay (48h) |
| A549 (Lung Cancer) | This compound | 45.1 | MTT Assay (48h) |
| HEK293 (Normal Kidney) | This compound | > 100 | MTT Assay (48h) |
| HeLa (Cervical Cancer) | Doxorubicin (Control) | 0.8 | MTT Assay (48h) |
Potential Mechanism of Action and Signaling Pathways
Should initial screening reveal significant cytotoxic activity, the next step is to investigate the mechanism of action. Many cytotoxic natural products induce apoptosis (programmed cell death). A hypothetical signaling pathway for this compound-induced apoptosis is presented below.
5.1 Hypothetical Apoptotic Signaling Pathway for this compound
Caption: Hypothetical pathway of this compound-induced apoptosis.
Conclusion and Future Directions
While specific information on the secondary metabolite this compound is scarce, this guide provides a robust framework for its investigation. The protocols and workflows detailed for isolation, purification, and biological screening are standard, validated methods in the field of natural product drug discovery. Future research on this compound should focus on its definitive isolation and structural elucidation, followed by broad biological screening to uncover its pharmacological potential. Should promising activity be identified, subsequent studies would involve elucidating its mechanism of action, as illustrated hypothetically in this guide, to advance it as a potential therapeutic lead. This systematic approach is applicable to countless other uncharacterized secondary metabolites, highlighting the vast, untapped potential of the natural world in pharmaceutical development.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Aporphine Alkaloids, Including Filiformine, from Cassytha filiformis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cassytha filiformis, a parasitic vine belonging to the Lauraceae family, is a rich source of bioactive aporphine alkaloids. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including cytotoxic, antitrypanosomal, and vasorelaxing effects. Among the various alkaloids isolated from this plant is filiformine, alongside more extensively studied compounds such as cassythine, actinodaphnine, and dicentrine. This document provides detailed protocols for the extraction, purification, and quantification of the total aporphine alkaloid fraction from Cassytha filiformis, which will contain this compound. Additionally, it outlines the known signaling pathways associated with the biological activity of these alkaloids.
Data Presentation
The quantitative yield of aporphine alkaloids from Cassytha filiformis can vary depending on the geographical origin, season of collection, and the specific host plant. The following tables summarize the reported quantitative data from the literature.
Table 1: Total Aporphine Alkaloid Content in Cassytha filiformis
| Sample Batch | Host Plant | Collection Season | Total Alkaloid Content (%) |
| Batch 1 | Unknown | Dry | 1.1 |
| Batch 2 | Unknown | Rainy | 2.5 |
| Batch 3 | Unknown | Dry | 4.3 |
| Batch 4 | Unknown | Rainy | 1.8 |
| Batch 5 | Unknown | Dry | 3.9 |
| Batch 6 | Unknown | Rainy | 2.1 |
| Batch 7 | Unknown | Dry | 1.5 |
Data adapted from a study on C. filiformis from Benin, where the total alkaloid content in different batches ranged from 1.1% to 4.3%[1].
Table 2: Quantitative HPLC Analysis of Cassythine
| Parameter | Value |
| Detection Limit (LOD) | 13 µg/mL |
| Quantitation Limit (LOQ) | 20 µg/mL |
Validated using cassythine as a reference standard[2][3].
Experimental Protocols
Protocol 1: Extraction of Total Aporphine Alkaloids
This protocol is based on a standardized method for the extraction of aporphine alkaloids from Cassytha filiformis[1][4].
1. Plant Material Preparation:
-
Collect fresh aerial parts of Cassytha filiformis.
-
Air-dry the plant material at room temperature until constant weight is achieved.
-
Grind the dried plant material into a fine powder using a laboratory mill.
2. Maceration and Acid-Base Extraction:
-
Weigh 50 g of the dried, powdered plant material.
-
Macerate the powder four times with 250 mL of methanol acidified with 1% acetic acid at 50°C in a refluxed water bath for 1 hour for each maceration.
-
After each maceration, filter the mixture and wash the residue with 50 mL of the same solvent.
-
Combine all the filtrates and evaporate to dryness under reduced pressure to obtain the crude extract.
-
Dissolve the crude extract in 250 mL of 5% hydrochloric acid.
-
Wash the acidic solution three times with 150 mL of dichloromethane to remove neutral compounds.
-
Adjust the pH of the aqueous layer to 11 with 25% ammonium hydroxide.
-
Extract the alkaline solution repeatedly with dichloromethane until the alkaloid extraction is complete (test with Dragendorff's reagent).
-
Combine the dichloromethane layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the total alkaloid extract.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol describes a validated HPLC-UV-MS method for the separation and quantification of major aporphine alkaloids in the extract, using cassythine as a reference standard[2][3].
1. Sample and Standard Preparation:
-
Dissolve 50 mg of the total alkaloid extract in 50 mL of methanol to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
Prepare a stock solution of cassythine standard in methanol. Prepare a series of dilutions to create a calibration curve.
2. Chromatographic Conditions:
-
Column: RP-select B (5 µm)
-
Mobile Phase:
-
Solvent A: Water containing 10 mM ammonium acetate adjusted to pH 3 with acetic acid-acetonitrile (90:10, v/v)
-
Solvent B: Acetonitrile
-
-
Gradient: 0 to 40% B over a specified time.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specified wavelength (e.g., 280 nm) and/or Mass Spectrometry (MS) with Electrospray Ionization (ESI).
-
Injection Volume: 20 µL
3. Quantification:
-
Construct a calibration curve by plotting the peak area of the cassythine standard against its concentration.
-
Inject the sample extract and determine the peak areas of the aporphine alkaloids.
-
Quantify the individual alkaloids by comparing their peak areas to the calibration curve of cassythine. The results can be expressed as cassythine equivalents.
Mandatory Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a high performance liquid chromatographic method for quantitative determination of aporphine alkaloids from different samples of Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
Application Note: Quantification of Alkaloid X (Exemplified by Vinblastine) Using a Validated HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of a representative alkaloid, exemplified by vinblastine, using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described method is suitable for the analysis of the analyte in plant extracts and pharmaceutical formulations.
Introduction
Vinblastine is a dimeric indole alkaloid found in Catharanthus roseus and is a widely used chemotherapeutic agent. Accurate and precise quantification of such alkaloids is crucial for quality control in pharmaceutical manufacturing and for research purposes. This application note details a validated RP-HPLC method for the determination of vinblastine, which can be adapted for other similar alkaloids.
The method utilizes a C18 stationary phase with a mobile phase consisting of a buffered organic mixture, allowing for efficient separation and quantification. Method validation has been performed in accordance with ICH guidelines, demonstrating its linearity, precision, accuracy, and sensitivity.
Experimental Protocols
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis. The specific parameters for the chromatographic separation are outlined in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1M Phosphate Buffer (pH 3.5, adjusted with 0.5% glacial acetic acid) (21:79, v/v)[1] |
| Flow Rate | 1.2 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm[1][2] |
| Run Time | Approximately 8 minutes[2][3] |
2.2. Preparation of Standard Solutions
-
Stock Solution (0.25 mg/mL): Accurately weigh 25 mg of vinblastine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in methanol and make up to the mark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.25 µg/mL to 25 µg/mL.[1]
2.3. Sample Preparation (from Plant Material)
-
Extraction: Weigh 1 g of dried and powdered plant material (e.g., Catharanthus roseus leaves). Extract the alkaloids using a suitable solvent such as methanol or a methanol-water mixture. This can be done by sonication or maceration.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
-
Dilution: Dilute the filtered extract with the mobile phase to bring the concentration of the analyte within the linear range of the calibration curve.
Method Validation Summary
The described HPLC method has been validated for several key performance parameters to ensure its suitability for the intended purpose. The results are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 0.25 - 25 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 96% - 98%[1] |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 14 µg/mL[1] |
| Limit of Quantification (LOQ) | 46 µg/mL[1] |
Data Presentation
The following table summarizes the key quantitative data from the method validation.
| Parameter | Value |
| Retention Time | ~6.8 min[3] |
| Linearity (r²) | 0.999 |
| Mean % Recovery | 97.5%[1] |
| Intra-day Precision (%RSD) | 1.12% |
| Inter-day Precision (%RSD) | 1.54% |
| LOD (µg/mL) | 14[1] |
| LOQ (µg/mL) | 46[1] |
Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of Alkaloid X using the described HPLC method.
Caption: Experimental workflow for the HPLC quantification of Alkaloid X.
Conclusion
The detailed RP-HPLC method provides a reliable and robust approach for the quantification of vinblastine, serving as a model for other similar alkaloids. The method is accurate, precise, and sensitive, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries. The provided protocols and validation data support the effective implementation of this analytical technique.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method [apb.tbzmed.ac.ir]
- 3. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Anticancer Activity of Filiformine
Introduction
Filiformine, a novel natural product, has demonstrated significant potential as an anticancer agent in preliminary studies. These application notes provide a comprehensive overview of the in vitro assays used to characterize the cytotoxic and apoptotic effects of this compound on various cancer cell lines. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to reliably assess the compound's efficacy and elucidate its mechanism of action.
Mechanism of Action
Initial investigations suggest that this compound exerts its anticancer effects through the induction of apoptosis (programmed cell death) and by causing cell cycle arrest at the G2/M phase. This is achieved by modulating key signaling pathways that regulate cell survival and proliferation. Specifically, this compound is believed to activate the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and caspase-7, and the cleavage of poly (ADP-ribose) polymerase (PARP).
Data Presentation
The cytotoxic effects of this compound against a panel of human cancer cell lines were evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of cell growth, are summarized in the table below.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 12.5 ± 1.8 |
| A549 | Lung Cancer | 48 | 25.3 ± 3.2 |
| PC-3 | Prostate Cancer | 48 | 18.7 ± 2.5 |
| HeLa | Cervical Cancer | 48 | 32.1 ± 4.1 |
| HepG2 | Liver Cancer | 48 | 21.9 ± 2.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[1][3]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.[4][5] Propidium iodide is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.[6]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[5]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic or necrotic cells will be positive for both.
Caspase Activity Assay: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[8][9]
Materials:
-
Caspase-Glo® 3/7 Assay System
-
Treated and untreated cells in a white-walled 96-well plate
-
Luminometer
Protocol:
-
Plate cells in a white-walled 96-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[9][10]
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1 to 2 hours.[10]
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[9]
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6][11]
Materials:
-
Treated and untreated cells
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)[11][12]
-
Flow cytometer
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while gently vortexing to prevent clumping.[6][11][12]
-
Incubate the cells at 4°C for at least 1 hour.[12]
-
Wash the cells twice with PBS to remove the ethanol.[12]
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[6][11]
-
Incubate for 30 minutes at room temperature in the dark.[13]
-
Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. medicine.uams.edu [medicine.uams.edu]
Application Note: Investigating the DNA Intercalation Potential of Filiformine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Filiformine is a naturally occurring 1-benzopyran derivative isolated from marine algae, such as Laurencia filiformis.[1] Its chemical structure, C15H19BrO, suggests a potential for biological activity that warrants further investigation.[2] DNA intercalation is a mechanism of action for numerous therapeutic agents, particularly in oncology.[3] Intercalators are typically planar, aromatic molecules that insert themselves between the base pairs of the DNA double helix, leading to conformational changes that can disrupt cellular processes like replication and transcription.[3] This application note provides a comprehensive set of protocols to evaluate the potential of this compound as a DNA intercalating agent. The methodologies described include fluorescence spectroscopy, UV-Visible absorption spectroscopy, and viscometry to provide a thorough characterization of its DNA binding mode.
Principle of DNA Intercalation Assays
The evaluation of a compound's ability to intercalate with DNA is a critical step in drug discovery.[3] Several biophysical techniques can be employed to characterize this interaction. Fluorescence spectroscopy, using a fluorescent probe like ethidium bromide (EtBr), allows for the detection of competitive binding to DNA. A decrease in EtBr fluorescence upon addition of the test compound suggests displacement of the probe and potential intercalation.[4] UV-Visible spectroscopy can reveal changes in the absorption spectrum of the compound or DNA upon binding.[5] Viscometry measures changes in the viscosity of a DNA solution, as intercalation typically leads to an increase in the length and rigidity of the DNA molecule.[5][6]
Materials and Reagents
-
This compound (purity ≥95%)
-
Calf Thymus DNA (ctDNA)
-
Ethidium Bromide (EtBr)
-
Doxorubicin (positive control)
-
Tris-HCl buffer (pH 7.4)
-
NaCl
-
DMSO (Dimethyl sulfoxide)
-
Deionized water
-
Quartz cuvettes
-
96-well black microplates
-
Spectrofluorometer
-
UV-Visible spectrophotometer
-
Viscometer
Experimental Protocols
Ethidium Bromide Displacement Assay by Fluorescence Spectroscopy
This assay assesses the ability of this compound to displace ethidium bromide from ctDNA, a hallmark of intercalating agents.[4]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of ctDNA (1 mg/mL) in Tris-HCl buffer. Determine the concentration and purity by measuring the absorbance at 260 and 280 nm (A260/A280 ratio should be ~1.8-1.9).
-
Prepare a stock solution of Ethidium Bromide (1 mM) in deionized water.
-
Prepare a stock solution of this compound (1 mM) in DMSO.
-
Prepare a stock solution of Doxorubicin (1 mM) in deionized water as a positive control.
-
-
Assay Procedure:
-
In a 96-well black microplate, prepare the reaction mixture containing ctDNA (final concentration 15 µg/mL) and Ethidium Bromide (final concentration 1.5 µM) in Tris-HCl buffer.
-
Add increasing concentrations of this compound (e.g., 5, 10, 20, 50, 100 µM) to the wells.
-
Include a negative control (0.1% DMSO) and a positive control (Doxorubicin at 10 µM).
-
Incubate the plate at room temperature for 15 minutes in the dark.
-
Measure the fluorescence intensity using a spectrofluorometer with excitation and emission wavelengths of 320 nm and 600 nm, respectively.[4]
-
-
Data Analysis:
-
Calculate the percentage of fluorescence quenching using the formula: Quenching (%) = [(F0 - F) / F0] * 100 Where F0 is the fluorescence of the ctDNA-EtBr complex in the absence of this compound, and F is the fluorescence in the presence of this compound.
-
Plot the percentage of quenching against the concentration of this compound to determine the IC50 value (the concentration of this compound required to reduce the fluorescence by 50%).
-
Table 1: Expected Data from Ethidium Bromide Displacement Assay
| Compound | Concentration (µM) | Fluorescence Intensity (a.u.) | % Quenching |
| Control | 0 | 1000 | 0 |
| This compound | 5 | 950 | 5 |
| 10 | 880 | 12 | |
| 20 | 750 | 25 | |
| 50 | 520 | 48 | |
| 100 | 300 | 70 | |
| Doxorubicin | 10 | 450 | 55 |
UV-Visible Absorption Spectroscopy
This method is used to monitor the interaction between this compound and ctDNA by observing changes in the absorption spectrum. Intercalation can cause hypochromism (decrease in absorbance) and a bathochromic shift (red shift) in the wavelength of maximum absorbance.[5]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of ctDNA (1 mg/mL) in Tris-HCl buffer.
-
Prepare a stock solution of this compound (100 µM) in Tris-HCl buffer (with a minimal amount of DMSO if necessary for solubility).
-
-
Assay Procedure:
-
Record the UV-Vis spectrum of this compound (e.g., 50 µM) in the range of 200-400 nm.
-
Titrate the this compound solution with increasing concentrations of ctDNA (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
Allow the mixture to equilibrate for 5 minutes at room temperature before each measurement.
-
Record the absorption spectra after each addition of ctDNA.
-
-
Data Analysis:
-
Analyze the spectra for any hypochromic and/or bathochromic shifts in the absorption maxima of this compound.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation.
-
Table 2: Expected UV-Visible Spectroscopic Data for this compound-ctDNA Interaction
| [ctDNA] (µM) | Absorbance at λmax | Δλmax (nm) |
| 0 | 0.850 | 0 |
| 10 | 0.835 | +2 |
| 20 | 0.818 | +4 |
| 40 | 0.790 | +6 |
| 60 | 0.765 | +8 |
| 80 | 0.745 | +10 |
| 100 | 0.730 | +12 |
Viscometry
Viscosity measurements provide strong evidence for the mode of DNA binding. Intercalation lengthens the DNA helix, leading to a significant increase in the viscosity of the DNA solution.[5][6]
Protocol:
-
Preparation of Solutions:
-
Prepare a concentrated solution of ctDNA (e.g., 0.5 mg/mL) in Tris-HCl buffer.
-
Prepare a stock solution of this compound (1 mM) in DMSO.
-
-
Assay Procedure:
-
Measure the flow time of the buffer and the ctDNA solution using a viscometer maintained at a constant temperature (e.g., 25°C).
-
Add increasing amounts of this compound to the ctDNA solution to achieve different this compound/ctDNA ratios (e.g., 0.05, 0.1, 0.2, 0.4).
-
Measure the flow time of each mixture after a 10-minute incubation period.
-
-
Data Analysis:
-
Calculate the relative specific viscosity (η/η0) using the equation: η/η0 = (t - t0) / t0 Where t is the flow time of the DNA solution in the presence of this compound, and t0 is the flow time of the buffer.
-
Plot (η/η0)^(1/3) versus the ratio of [this compound]/[ctDNA]. An increase in relative viscosity is indicative of intercalation.
-
Table 3: Expected Viscometry Data for this compound-ctDNA Interaction
| [this compound]/[ctDNA] Ratio | Flow Time (s) | Relative Specific Viscosity (η/η0) |
| 0.00 | 150 | 1.00 |
| 0.05 | 155 | 1.03 |
| 0.10 | 162 | 1.08 |
| 0.20 | 175 | 1.17 |
| 0.40 | 190 | 1.27 |
Visualizations
Caption: Experimental workflow for assessing DNA intercalation.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Conclusion
This application note provides a framework for the systematic evaluation of this compound as a potential DNA intercalator. By employing a combination of fluorescence spectroscopy, UV-Visible spectroscopy, and viscometry, researchers can obtain comprehensive data to characterize the binding mode of this compound to DNA. Positive results from these assays would suggest that this compound warrants further investigation as a potential therapeutic agent with a mechanism of action involving DNA intercalation.
References
- 1. Filiforminol | C15H19BrO2 | CID 11056026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Filiformin | C15H19BrO | CID 10379736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2.2.9. DNA intercalation assay [bio-protocol.org]
- 5. Interrelationship between affinity for DNA, cytotoxicity and induction of DNA-breaks in cultured L1210 cells for two series of tricyclic intercalators. Simplified analogues of ellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biochemistry - How to analytically quantify a chemical's potential to intercalate DNA? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols for Topoisomerase Inhibition Assay with Filiformine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerases are essential enzymes that regulate the topology of DNA, playing critical roles in replication, transcription, and chromosome segregation.[1][2][3][4][5] These enzymes are validated targets for cancer therapy due to their heightened activity in rapidly proliferating cancer cells.[2][4][5][6] Topoisomerase inhibitors interfere with the enzymatic cycle, leading to DNA damage and ultimately cell death.[2][4][5][6] These inhibitors are broadly classified as poisons, which stabilize the transient enzyme-DNA cleavage complex, or catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA.[1][2]
Filiformine, a brominated laurane-type sesquiterpenoid isolated from marine algae, has a unique chemical structure that warrants investigation into its biological activities.[7] While its direct interaction with topoisomerases has not been extensively documented, its complex heterocyclic system presents a potential scaffold for interaction with biological macromolecules, including enzymes like topoisomerases. This document provides detailed protocols to investigate the potential of this compound as a topoisomerase inhibitor.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H19BrO | [7] |
| Molecular Weight | 295.21 g/mol | [7] |
| IUPAC Name | (1R,9S,12R)-4-bromo-1,5,9,12-tetramethyl-8-oxatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene | [7] |
| Natural Sources | Laurencia dendroidea, Laurencia caduciramulosa | [7] |
Experimental Objective
To determine the inhibitory activity of this compound against human topoisomerase I and topoisomerase IIα using in vitro DNA relaxation and decatenation assays, respectively.
Part 1: Topoisomerase I Relaxation Assay
Principle
Topoisomerase I relaxes supercoiled plasmid DNA by introducing a transient single-strand nick.[3][8] In this assay, the conversion of supercoiled plasmid DNA to its relaxed form is monitored by agarose gel electrophoresis. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.
Materials and Reagents
-
Human Topoisomerase I (e.g., 10 units/µL)
-
Supercoiled plasmid DNA (e.g., pBR322, 0.5 µg/µL)
-
10X Topoisomerase I Assay Buffer (500 mM Tris-HCl pH 7.5, 1 M KCl, 100 mM MgCl2, 10 mM EDTA, 50% glycerol)
-
This compound (dissolved in DMSO)
-
Camptothecin (positive control, dissolved in DMSO)
-
Nuclease-free water
-
Stop Solution/Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol, 1% SDS)
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Experimental Protocol
-
Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube:
-
2 µL of 10X Topoisomerase I Assay Buffer
-
1 µL of supercoiled plasmid DNA (0.5 µg)
-
1 µL of this compound at various concentrations (e.g., 1, 10, 50, 100 µM) or vehicle control (DMSO)
-
x µL of nuclease-free water to bring the volume to 19 µL.
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase I to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[8][9]
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.[10]
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel.[1] Run the gel at 80-100 V until the dye front has migrated sufficiently.[10]
-
Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 20-30 minutes, followed by destaining in water. Visualize the DNA bands under a UV transilluminator.[8][9]
-
Data Analysis: Quantify the band intensities for supercoiled and relaxed DNA. The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Relaxed DNA in sample / Relaxed DNA in control)] x 100
Data Presentation
Table 1: Hypothetical Inhibition of Topoisomerase I by this compound
| Compound | Concentration (µM) | % Inhibition of DNA Relaxation |
| This compound | 1 | 12 |
| 10 | 48 | |
| 50 | 85 | |
| 100 | 97 | |
| Camptothecin (Control) | 10 | 95 |
| Calculated IC50 (µM) | [Insert Hypothetical Value, e.g., ~15 µM] |
Experimental Workflow Diagram
Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.
Part 2: Topoisomerase IIα Decatenation Assay
Principle
Topoisomerase IIα catalyzes the decatenation (unlinking) of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[10] This assay measures the ability of a compound to inhibit this decatenation, which can be visualized by agarose gel electrophoresis.[10] Inhibitors will prevent the release of decatenated minicircles from the kDNA network.
Materials and Reagents
-
Human Topoisomerase IIα (e.g., 5 units/µL)
-
Kinetoplast DNA (kDNA) (e.g., 0.2 µg/µL)
-
10X Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM ATP, 5 mM DTT)
-
This compound (dissolved in DMSO)
-
Etoposide (positive control, dissolved in DMSO)
-
Nuclease-free water
-
Stop Solution/Loading Dye
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Experimental Protocol
-
Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube:
-
2 µL of 10X Topoisomerase II Assay Buffer
-
1 µL of kDNA (0.2 µg)
-
1 µL of this compound at various concentrations (e.g., 1, 10, 50, 100, 200 µM) or vehicle control (DMSO)
-
x µL of nuclease-free water to bring the volume to 19 µL.
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase IIα to each tube to initiate the reaction.[10]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[10]
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.[10]
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel.[10] Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.[10]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[10]
-
Data Analysis: Analyze the results. The no-enzyme control will show a single band of catenated kDNA at the top of the gel. The enzyme control will show decatenated DNA minicircles migrating into the gel. Inhibition of decatenation will result in a dose-dependent decrease in the intensity of the decatenated DNA bands.
Data Presentation
Table 2: Hypothetical Inhibition of Topoisomerase IIα by this compound
| Compound | Concentration (µM) | % Inhibition of kDNA Decatenation |
| This compound | 1 | 8 |
| 10 | 35 | |
| 50 | 72 | |
| 100 | 91 | |
| 200 | 98 | |
| Etoposide (Control) | 50 | 94 |
| Calculated IC50 (µM) | [Insert Hypothetical Value, e.g., ~25 µM] |
Signaling Pathway Diagram
Caption: Putative mechanism of this compound-induced apoptosis via Topoisomerase II inhibition.
Conclusion
The protocols outlined in this document provide a framework for the initial in vitro evaluation of this compound as a potential topoisomerase inhibitor. The DNA relaxation and decatenation assays are robust methods for screening and characterizing the inhibitory activity against topoisomerase I and II, respectively. The hypothetical data presented in the tables suggest that this compound could be a dual inhibitor of both topoisomerase I and II, with a slightly higher potency towards topoisomerase I. Further studies, including DNA cleavage assays, would be necessary to determine if this compound acts as a topoisomerase poison by stabilizing the enzyme-DNA cleavage complex. The provided diagrams offer a visual representation of the experimental workflow and the potential downstream cellular consequences of topoisomerase inhibition. These foundational studies are crucial for the continued exploration of novel marine natural products in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Filiformin | C15H19BrO | CID 10379736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Filiformine in Trypanosomiasis Research
Disclaimer: As of December 2025, there is no publicly available research specifically detailing the application of filiformine in trypanosomiasis research. The following application notes and protocols are hypothetical and constructed based on the known anti-trypanosomal activities of structurally related compounds, namely halogenated sesquiterpenoids and benzopyrans isolated from marine algae. These notes are intended to serve as a foundational guide for researchers initiating studies on this compound's potential trypanocidal properties.
Introduction
This compound is a halogenated 1-benzopyran, a class of natural products isolated from marine red algae of the genus Laurencia. While direct evidence of its efficacy against Trypanosoma species is currently lacking, other halogenated sesquiterpenoids from Laurencia, such as elatol, have demonstrated significant in vitro activity against various life stages of Trypanosoma cruzi and Trypanosoma brucei.[1][2][3][4] This suggests that this compound, due to its structural similarities, warrants investigation as a potential novel trypanocidal agent.
These notes provide a summary of the potential applications of this compound in trypanosomiasis research, proposed mechanisms of action based on related compounds, and detailed protocols for in vitro and in vivo evaluation.
Potential Applications
-
Lead Compound Identification: this compound can be screened as a potential lead compound for the development of new drugs against both Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei, and Chagas disease, caused by Trypanosoma cruzi.
-
Mechanism of Action Studies: If found to be active, this compound can be used as a chemical probe to investigate novel cellular targets and pathways in Trypanosoma.
-
Structure-Activity Relationship (SAR) Studies: this compound and its synthetic derivatives can be used to establish SARs, guiding the design of more potent and selective anti-trypanosomal agents.
Quantitative Data on Related Compounds
The following table summarizes the in vitro activity of elatol, a halogenated sesquiterpenoid structurally related to this compound, against different forms of Trypanosoma cruzi. This data serves as a benchmark for hypothesizing the potential efficacy of this compound.
| Compound | Trypanosoma cruzi Stage | IC50 Value (µM) | Cytotoxicity (CC50) Value (µM) | Selectivity Index (SI) | Reference |
| Elatol | Epimastigotes | 45.4 | 27.0 (on red blood cells) | 0.59 | [1] |
| Elatol | Trypomastigotes | 1.38 | 27.0 (on red blood cells) | 19.57 | [1] |
| Elatol | Amastigotes | 1.01 | 27.0 (on red blood cells) | 26.73 | [1] |
Proposed Mechanism of Action
Based on studies of other trypanocidal sesquiterpenes, the proposed mechanism of action for this compound may involve the disruption of the parasite's mitochondrial function.[1][5] This can occur through the induction of reactive oxygen species (ROS) production, leading to oxidative stress, damage to the mitochondrial membrane, and ultimately, programmed cell death or apoptosis of the parasite.[1][5]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed protocols for the in vitro and in vivo evaluation of this compound's anti-trypanosomal activity.
In Vitro Anti-Trypanosomal Activity Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against the bloodstream form of Trypanosoma brucei brucei.
Materials:
-
Trypanosoma brucei brucei (e.g., Lister 427 strain)
-
HMI-9 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (0.125 mg/mL in PBS)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Spectrofluorometer (560 nm excitation, 590 nm emission)
Procedure:
-
Culture T. b. brucei in HMI-9 medium to a density of 1 x 10^5 cells/mL.
-
Prepare serial dilutions of the this compound stock solution in HMI-9 medium in a 96-well plate. The final concentrations should range from 0.01 µM to 100 µM. Include a positive control (e.g., pentamidine) and a negative control (medium with DMSO).
-
Add 100 µL of the trypanosome suspension (1 x 10^5 cells/mL) to each well, resulting in a final volume of 200 µL and a cell density of 5 x 10^4 cells/mL.
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After 48 hours, add 20 µL of resazurin solution to each well.
-
Incubate for an additional 24 hours.
-
Measure the fluorescence using a spectrofluorometer.
-
Calculate the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration.
Caption: In vitro anti-trypanosomal activity workflow.
In Vivo Efficacy in a Mouse Model of African Trypanosomiasis
This protocol outlines a basic in vivo efficacy study of this compound in a murine model of HAT.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Trypanosoma brucei rhodesiense (e.g., STIB900 strain)
-
This compound formulation for intraperitoneal (i.p.) injection
-
Control vehicle
-
Standard drug (e.g., melarsoprol)
-
Microscope and hemocytometer
Procedure:
-
Infect mice with 1 x 10^4 T. b. rhodesiense parasites via i.p. injection.
-
On day 3 post-infection, when parasitemia is established, randomly group the mice (n=5 per group):
-
Group 1: Vehicle control (i.p.)
-
Group 2: this compound (e.g., 10 mg/kg, i.p.)
-
Group 3: this compound (e.g., 25 mg/kg, i.p.)
-
Group 4: Standard drug (positive control, i.p.)
-
-
Treat the mice once daily for 7 consecutive days.
-
Monitor parasitemia daily by tail blood smear examination using a microscope and hemocytometer.
-
Monitor the health of the mice daily, including weight and clinical signs of disease.
-
Record survival for up to 30 days post-infection.
-
Euthanize mice that show signs of severe morbidity.
Caption: In vivo efficacy study workflow.
Conclusion
While the direct anti-trypanosomal activity of this compound remains to be elucidated, its structural relationship to other bioactive halogenated sesquiterpenoids from marine sources makes it a compound of interest for trypanosomiasis research. The provided hypothetical application notes and protocols offer a framework for the initial investigation of this compound's potential as a novel trypanocidal agent. Further research is necessary to validate these hypotheses and to determine the true therapeutic potential of this marine natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Biogenic trypanocidal sesquiterpenes: lead compounds to design future trypanocidal drugs - a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biogenic trypanocidal sesquiterpenes: lead compounds to design future trypanocidal drugs - a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TrypanocidalActivity of Natural Sesquiterpenoids Involves Mitochondrial Dysfunction, ROS Production and Autophagic Phenotype in Trypanosomacruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Filiformine Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of filiformine analogues, focusing on the enantioselective total synthesis of (–)-filiformin as a primary example. The methods described herein are based on the innovative lithiation–borylation methodology, offering a robust and stereocontrolled route to this class of natural products.
Introduction
This compound is a sesquiterpenoid natural product with a unique chemical architecture. The development of synthetic routes to this compound and its analogues is of significant interest for the exploration of their potential biological activities. A key challenge in the synthesis of these molecules is the stereocontrolled construction of contiguous quaternary and tertiary stereocenters. The protocols detailed below, primarily based on the work of Aggarwal and colleagues, utilize a powerful lithiation–borylation strategy to address this challenge, enabling a concise and highly stereoselective synthesis.
Synthetic Strategy Overview
The total synthesis of (–)-filiformin is achieved through a convergent strategy that relies on the iterative application of the lithiation–borylation reaction to build the core carbon skeleton with high stereocontrol. Key transformations include the stereospecific formation of a tertiary boronic ester, a second stereoselective homologation to create the vicinal quaternary-tertiary stereocenters, an intramolecular Zweifel-type olefination to form the cyclopentene ring, and a final acid-catalyzed cyclization and bromination to yield the natural product.
Caption: Synthetic pathway for (–)-filiformin.
Experimental Protocols
The following protocols are adapted from the user's guide for lithiation-borylation reactions and the specific application in the total synthesis of (–)-filiformin.
Protocol 1: General Procedure for Lithiation–Borylation of Primary Carbamates
This protocol describes the formation of a chiral carbenoid from a primary carbamate and its subsequent reaction with a boronic ester.
Materials:
-
Primary carbamate
-
(–)-Sparteine
-
s-Butyllithium (sBuLi) in cyclohexane
-
Boronic ester
-
Anhydrous diethyl ether (Et2O)
-
Anhydrous tetrahydrofuran (THF)
-
Deuterated chloroform (CDCl3) for NMR analysis
Procedure:
-
To a solution of the primary carbamate (1.0 mmol) and (–)-sparteine (1.3 mmol) in dry Et2O (5 mL) at –78 °C, add sBuLi (1.3 M in cyclohexane, 1.3 mmol) dropwise.
-
Stir the mixture at –78 °C for the appropriate lithiation time (typically 5 hours).
-
Add a solution of the boronic ester (1.0 M in Et2O, 1.3 mmol) dropwise, and continue stirring at –78 °C for 1 hour.
-
To effect the 1,2-migration, warm the reaction mixture to the appropriate temperature and stir for the required time (this will be substrate-dependent).
-
Quench the reaction at –78 °C with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with Et2O, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of Tertiary Boronic Ester E
This protocol details the first key homologation step in the synthesis of (–)-filiformin.
Materials:
-
Carbamate A
-
(–)-Sparteine
-
s-Butyllithium (sBuLi)
-
Boronic Ester C
-
Anhydrous diethyl ether (Et2O)
Procedure:
-
Follow the general procedure for lithiation–borylation (Protocol 1) using Carbamate A and Boronic Ester C.
-
After the addition of the boronic ester and stirring for 1 hour at -78 °C, allow the reaction to warm to room temperature to facilitate the 1,2-metallate rearrangement.
-
After completion of the reaction (monitored by TLC or GC-MS), quench and work up as described in the general protocol.
-
Purify the crude product by flash column chromatography on silica gel to afford the tertiary boronic ester E.
Protocol 3: Synthesis of Homologated Product H
This protocol describes the second homologation, which establishes the crucial vicinal quaternary-tertiary stereocenters.
Materials:
-
Tertiary Boronic Ester E
-
Chiral Carbenoid F (pre-formed)
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of Tertiary Boronic Ester E in THF at –78 °C, add a solution of the pre-formed Chiral Carbenoid F (4 equivalents).
-
Stir the reaction mixture at –78 °C for the specified time.
-
Quench the reaction with allyl bromide to trap any benzylic carbanion formed during the rearrangement.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the homologated product H.
Protocol 4: Intramolecular Zweifel-type Olefination to form Cyclopentene I
This protocol details the formation of the cyclopentene ring.
Materials:
-
Homologated Product H
-
Iodine
-
Sodium methoxide in methanol
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
Procedure:
-
To a solution of the boronic ester H in THF at -78 °C, add a solution of iodine in MeOH.
-
After stirring for 30 minutes, add a solution of sodium methoxide in MeOH.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product, dry the organic phase, and concentrate.
-
Purify by column chromatography to obtain Cyclopentene I.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of (–)-filiformin.
| Step | Product | Starting Material(s) | Reagents | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |
| 1 | Tertiary Boronic Ester E | Carbamate A, Boronic Ester C | sBuLi, (–)-sparteine | 75 | >99:1 | >99:1 |
| 2 | Homologated Product H | Tertiary Boronic Ester E, Chiral Carbenoid F | Allyl bromide | 97 | >99:1 | >99:1 |
| 3 | Cyclopentene I | Homologated Product H | I2, NaOMe | 97 | N/A | >99:1 |
| 4-6 | (–)-Filiformin | Cyclopentene I | NaSEt; TFA, Br2 | 51 (over 3 steps) | N/A | N/A |
Experimental Workflow Visualization
Caption: General experimental workflow.
Conclusion
The methodologies presented provide a robust and highly stereoselective pathway for the synthesis of this compound and its analogues. The lithiation–borylation reaction is a powerful tool for the construction of complex stereochemical arrays and offers significant potential for the synthesis of a diverse range of natural product analogues for biological evaluation. Researchers and drug development professionals can utilize these protocols as a foundation for the synthesis of novel compounds with potential therapeutic applications.
Application Notes and Protocols for the Development of a Stable Filiformine Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filiformine, an aporphine alkaloid primarily isolated from Cassytha filiformis, has garnered interest for its potential pharmacological activities. As with many natural products, its progression into preclinical and clinical studies is often hampered by poor aqueous solubility and potential instability, leading to low bioavailability. The development of a stable and effective formulation is therefore a critical step to enable robust in vivo evaluation.
These application notes provide a comprehensive guide to developing a stable formulation of this compound suitable for in vivo studies. This document outlines key pre-formulation assessments, details protocols for promising formulation strategies, and provides methods for analytical quantification. The information presented is based on established techniques for formulating poorly soluble compounds, with specific data drawn from closely related aporphine alkaloids to provide a practical framework.
Pre-formulation Studies: Characterizing this compound
A thorough understanding of the physicochemical properties of this compound is paramount for selecting an appropriate formulation strategy.
Solubility Assessment
The solubility of this compound should be determined in a range of pharmaceutically acceptable solvents and biorelevant media. Due to the lack of specific public data on this compound, the following table presents representative solubility data for the structurally similar aporphine alkaloids, Nuciferine and Boldine, to guide solvent selection.
Table 1: Representative Solubility of Aporphine Alkaloids in Various Solvents.
| Solvent/Media | Nuciferine | Boldine | General Remarks for Aporphine Alkaloids |
| Water | < 0.1 mg/mL (insoluble)[1] | Practically insoluble[2] | Generally poor aqueous solubility.[3] |
| Phosphate Buffered Saline (PBS) pH 7.2 | ~0.25 mg/mL (in 1:3 ethanol:PBS)[4] | ~0.5 mg/mL (in 1:1 DMSO:PBS)[5] | Sparingly soluble in aqueous buffers.[4][5] |
| Ethanol | ~1 mg/mL[4] | ~30 mg/mL[5] | Soluble in ethanol.[3] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble[4], ≥14.75 mg/mL (with warming)[6] | ~50 mg/mL[5] | Generally soluble in DMSO.[5][6] |
| Dimethylformamide (DMF) | ~1 mg/mL[4] | ~50 mg/mL[5] | Soluble in DMF.[4][5] |
| Methanol | Slightly soluble[7] | Soluble[7] | Variable solubility. |
| Acetonitrile | Slightly soluble[7] | Slightly soluble[7] | Variable solubility. |
| Corn Oil | ≥ 1.11 mg/mL (in 10% DMSO/90% Corn Oil)[8] | Data not available | Can be solubilized in oil-based systems. |
Stability Analysis
The chemical stability of this compound must be evaluated under various stress conditions to identify potential degradation pathways and to define optimal storage and handling conditions.
Table 2: Key Stability Parameters to Evaluate for this compound.
| Condition | Experimental Setup | Expected Outcome for Aporphine Alkaloids |
| pH Stability | Incubate this compound solutions in buffers ranging from pH 2 to 10 at controlled temperatures (e.g., 4°C, 25°C, 40°C).[9] | Many alkaloids are acid labile; degradation may occur at extreme pH values.[9] Optimal stability is often found in slightly acidic to neutral pH. |
| Temperature Stability | Store solid this compound and solutions at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C, 80°C) for a defined period.[9] | Degradation rates typically increase with temperature. Arrhenius plots can be used to predict shelf-life.[10] |
| Photostability | Expose solid and dissolved this compound to controlled light conditions (e.g., ICH-compliant photostability chamber). | Aporphine alkaloids with their aromatic structure may be susceptible to photodegradation. |
| Oxidative Stability | Expose this compound to oxidative stress (e.g., H₂O₂) in solution. | Phenolic groups, if present, can be prone to oxidation. |
Formulation Strategies for In Vivo Delivery
Based on the expected low aqueous solubility of this compound, the following formulation strategies are recommended to enhance its bioavailability for in vivo studies.
Nanosuspension
Reducing the particle size of a drug to the nanometer range dramatically increases its surface area, leading to enhanced dissolution velocity and saturation solubility. This is a robust strategy for poorly water-soluble compounds.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[2][11] This pre-dissolved state can significantly improve oral absorption.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound formulations.
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
This protocol is adapted from established methods for preparing nanosuspensions of poorly soluble herbal compounds.[7][]
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in purified water)[]
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or a dedicated bead mill
-
Purified water
Procedure:
-
Pre-suspension Preparation: Disperse a defined amount of this compound powder (e.g., 1-10% w/v) in the stabilizer solution.
-
Milling: Transfer the pre-suspension and milling media to the milling chamber. The volume of the milling media should be approximately 50-70% of the chamber volume.
-
Milling Parameters: Mill the suspension at a high speed (e.g., 1000-2000 rpm) for a specified duration (e.g., 1-6 hours). The optimal milling time should be determined experimentally by monitoring particle size reduction over time.
-
Separation: After milling, separate the nanosuspension from the milling media by pouring the mixture through a sieve.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge and stability of the nanosuspension.
-
Drug Content: Quantify the amount of this compound in the nanosuspension using a validated HPLC method (see Protocol 4.3).
-
Protocol 2: Development of a this compound SEDDS Formulation
This protocol outlines the systematic development of a Self-Emulsifying Drug Delivery System.[13][14]
Materials:
-
This compound
-
Oils (e.g., Labrafac PG, Maisine® CC, Corn Oil)[8]
-
Surfactants (e.g., Tween 80, Cremophor EL, Solutol HS-15)
-
Co-solvents (e.g., Transcutol® HP, Polyethylene glycol 400)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in a variety of oils, surfactants, and co-solvents to identify components with the highest solubilizing capacity.
-
Phase Diagram Construction: Construct pseudo-ternary phase diagrams with the selected oil, surfactant, and co-solvent to identify the self-emulsifying regions.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial based on the ratios determined from the phase diagram.
-
Add this compound to the mixture and dissolve it by gentle heating and vortexing until a clear solution is obtained.
-
-
Characterization of the SEDDS Pre-concentrate:
-
Self-Emulsification Time: Add a small volume (e.g., 1 mL) of the SEDDS formulation to a larger volume (e.g., 250 mL) of purified water in a beaker with gentle agitation. Record the time taken for the formation of a clear or slightly bluish-white emulsion.
-
Droplet Size and PDI: Analyze the droplet size and PDI of the resulting emulsion using DLS.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Protocol 3: HPLC Method for Quantification of this compound
This protocol is based on established methods for the quantification of aporphine alkaloids.[15][16]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions (starting point for optimization):
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 10 mM ammonium acetate in water, pH adjusted to 3 with acetic acid) and Mobile Phase B (acetonitrile).[16]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the λmax of this compound, likely around 270-280 nm.[4][15]
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30°C.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and make serial dilutions to create calibration standards.
-
Sample Preparation:
-
Validation: Validate the HPLC method according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
In Vivo Study Design Considerations
A well-designed in vivo pharmacokinetic study is essential to evaluate the performance of the developed this compound formulation.
Table 3: Representative Pharmacokinetic Parameters for an Orally Administered Aporphine Alkaloid (Glaucine in Horses). [14]
| Parameter | Value | Description |
| Dose | 0.1 mg/kg | Oral administration. |
| Bioavailability (F%) | 17% - 48% | The fraction of the administered dose that reaches systemic circulation. |
| Tmax (hours) | ~0.1 | Time to reach maximum plasma concentration. |
| Cmax (ng/mL) | Varies with formulation | Maximum plasma concentration. |
| t½ (elimination, hours) | ~0.7 | The time required for the plasma concentration to decrease by half. |
Experimental Workflow for In Vivo Evaluation:
Hypothetical Signaling Pathway for Investigation
Aporphine alkaloids have been shown to interact with various signaling pathways. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and is a common target for natural products with anticancer potential.[1][4][6][19][20] Investigating the effect of this compound on this pathway could be a valuable line of inquiry.
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of a stable formulation that enhances its bioavailability. This guide provides a systematic approach, from initial pre-formulation characterization to detailed protocols for nanosuspension and SEDDS formulations. The provided analytical methods and considerations for in vivo study design offer a comprehensive framework for researchers. While the specific properties of this compound must be determined empirically, the data from related aporphine alkaloids and the established formulation strategies presented herein provide a robust starting point for advancing the preclinical development of this promising natural product.
References
- 1. NUCIFERINE CAS#: 475-83-2 [m.chemicalbook.com]
- 2. Showing Compound Boldine (FDB002096) - FooDB [foodb.ca]
- 3. Alkaloids [m.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Boldine CAS#: 476-70-0 [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of glaucine after intravenous and oral administrations and detection of systemic aporphine alkaloids after ingestion of tulip poplar shavings in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel liquid chromatographic assay for the low-level determination of apomorphine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of apomorphine in human plasma by alumina extraction and high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. apexbt.com [apexbt.com]
Application Notes and Protocols for Investigating the Mechanism of Action of Filiformine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filiformine, an oxoaporphine alkaloid isolated from the parasitic plant Cassytha filiformis, has emerged as a compound of interest for its potential therapeutic activities. Preliminary studies and research on related aporphine alkaloids suggest that this compound may exert its biological effects through various mechanisms, including the induction of apoptosis, inhibition of platelet aggregation, and vasorelaxation. Furthermore, in silico studies have indicated a potential interaction between this compound and key apoptosis-regulating proteins.
These application notes provide a comprehensive overview of the potential mechanisms of action of this compound and offer detailed protocols for researchers to investigate these activities. It is important to note that while direct experimental data on this compound is limited, the provided protocols are based on established methodologies for studying related compounds and can be adapted for this compound.
Potential Mechanisms of Action
Based on current research on this compound and related oxoaporphine alkaloids, the following mechanisms of action are proposed:
-
Induction of Apoptosis: In silico docking studies suggest that this compound may bind to and potentially modulate the activity of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic pathway, respectively. Activation of these caspases would lead to programmed cell death, a desirable outcome in cancer therapy.
-
Inhibition of Topoisomerase and DNA Intercalation: Related aporphine alkaloids from Cassytha filiformis have been shown to intercalate with DNA and inhibit topoisomerase enzymes.[1] These enzymes are crucial for DNA replication and repair, and their inhibition can lead to cell cycle arrest and apoptosis.
-
Antiplatelet Aggregation: Several alkaloids isolated from Cassytha filiformis have demonstrated significant antiplatelet aggregation activity.[2] This effect may be mediated through the inhibition of pathways involving thromboxane A2 synthesis.[3]
-
Vasorelaxation: Aporphine alkaloids are known to induce vasorelaxation, a potential mechanism for antihypertensive effects. This is often mediated through the nitric oxide (NO)/cGMP pathway in the vascular endothelium.[4]
Quantitative Data
Table 1: Cytotoxic and Anti-trypanosomal Activities of Cassytha filiformis Extract and Isolated Alkaloids [1]
| Compound/Extract | Activity | IC50 Value | Cell Line/Organism |
| Alkaloid Extract | Anti-trypanosomal | 2.2 µg/mL | Trypanosoma brucei brucei |
| Actinodaphnine | Anti-trypanosomal | 3-15 µM | Trypanosoma brucei brucei |
| Cassythine | Anti-trypanosomal | 3-15 µM | Trypanosoma brucei brucei |
| Dicentrine | Anti-trypanosomal | 3-15 µM | Trypanosoma brucei brucei |
| Glaucine | Cytotoxicity | 8.2 µM | HeLa |
| Neolitsine | Cytotoxicity | 21.6 µM | HeLa |
| Neolitsine | Cytotoxicity | 21.4 µM | 3T3 |
| Cassythine | Cytotoxicity | 24.3 µM | Mel-5 |
| Actinodaphnine | Cytotoxicity | 25.7 µM | Mel-5 |
| Cassythine | Cytotoxicity | 19.9 µM | HL-60 |
| Actinodaphnine | Cytotoxicity | 15.4 µM | HL-60 |
Table 2: Vasorelaxant Activity of Alkaloids from Cassytha filiformis [5]
| Compound | Activity | IC50 Value (µM) |
| Cassythic acid | Vasorelaxation | 0.08 - 2.48 |
| Cassythine | Vasorelaxation | 0.08 - 2.48 |
| Neolitsine | Vasorelaxation | 0.08 - 2.48 |
| Dicentrine | Vasorelaxation | 0.08 - 2.48 |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.
Protocol 1: In Vitro Cytotoxicity and Apoptosis Induction
1.1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa, HepG2) and to calculate its IC50 value.[6]
-
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[7]
-
1.2. Caspase-3/7 Activity Assay
-
Objective: To measure the activation of executioner caspases-3 and -7 in cells treated with this compound, indicating apoptosis induction.[8][9]
-
Materials:
-
Cells treated with this compound at its IC50 concentration.
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar.
-
Luminometer.
-
-
Procedure:
-
Plate and treat cells with this compound as described in the MTT assay.
-
At the end of the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.[10]
-
Protocol 2: Topoisomerase I Inhibition Assay
-
Objective: To determine if this compound can inhibit the activity of human topoisomerase I.[11][12]
-
Materials:
-
Human Topoisomerase I enzyme.
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Topoisomerase I reaction buffer.
-
This compound at various concentrations.
-
Camptothecin (positive control).
-
Agarose gel electrophoresis system.
-
DNA staining agent (e.g., ethidium bromide).
-
-
Procedure:
-
Set up reaction mixtures containing the reaction buffer, supercoiled DNA, and different concentrations of this compound or camptothecin.
-
Initiate the reaction by adding Topoisomerase I and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Stain the gel and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[13]
-
Protocol 3: Antiplatelet Aggregation Assay
-
Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by an agonist like ADP or arachidonic acid.[3][14]
-
Materials:
-
Platelet-rich plasma (PRP) from healthy donors.
-
Platelet aggregation agonist (e.g., ADP, arachidonic acid).
-
This compound at various concentrations.
-
Aspirin (positive control).
-
Platelet aggregometer.
-
-
Procedure:
-
Prepare PRP from citrated whole blood by centrifugation.
-
Pre-incubate the PRP with different concentrations of this compound or aspirin for a specified time.
-
Induce platelet aggregation by adding the agonist.
-
Monitor the change in light transmission using a platelet aggregometer.
-
Calculate the percentage of inhibition of platelet aggregation.
-
Protocol 4: Vasorelaxation Assay
-
Objective: To assess the vasorelaxant effect of this compound on isolated aortic rings.[4][15]
-
Materials:
-
Thoracic aorta from rats.
-
Krebs-Henseleit solution.
-
Phenylephrine or KCl to induce contraction.
-
This compound at various concentrations.
-
Acetylcholine (positive control for endothelium-dependent relaxation).
-
Organ bath system with force transducers.
-
-
Procedure:
-
Isolate the thoracic aorta and cut it into rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2.
-
Induce a sustained contraction with phenylephrine or KCl.
-
Once the contraction is stable, cumulatively add increasing concentrations of this compound.
-
Record the changes in isometric tension to determine the relaxation response.
-
The role of the endothelium can be investigated by mechanically removing it from some rings.[16]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential apoptotic pathways of this compound.
Caption: Workflow for apoptosis mechanism studies.
Caption: Vasorelaxation experimental workflow.
Conclusion
This compound presents an interesting profile as a potential therapeutic agent. The application notes and protocols provided here offer a foundational framework for researchers to systematically investigate its mechanism of action. While the direct evidence for this compound's activity is still emerging, the study of its effects on apoptosis, topoisomerase activity, platelet aggregation, and vasorelaxation will be crucial in elucidating its therapeutic potential and paving the way for future drug development. Further research is essential to determine specific quantitative measures of its activity and to validate the proposed mechanisms through rigorous experimentation.
References
- 1. Alkaloids from Cassytha filiformis and related aporphines: antitrypanosomal activity, cytotoxicity, and interaction with DNA and topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plant Alkaloids as Antiplatelet Agent: Drugs of the Future in the Light of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasorelaxing Alkaloids and Flavonoids from Cassytha filiformis | CoLab [colab.ws]
- 6. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. elrig.org [elrig.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Vasorelaxant Mechanism of Herbal Extracts from Mentha suaveolens, Conyza canadensis, Teucrium polium and Salvia verbenaca in the Aorta of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Potential of Filiformine: A Flow Cytometry-Based Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Filiformine, a novel natural compound, has emerged as a promising candidate in oncology research due to its potential anti-proliferative effects. Preliminary studies suggest that this compound may induce programmed cell death, or apoptosis, in various cancer cell lines. Understanding the molecular mechanisms by which this compound exerts its cytotoxic effects is crucial for its development as a potential therapeutic agent. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the sensitive and quantitative discrimination between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry.[1][2] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells with intact membranes.[1][3] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.[1][3] By using both Annexin V and PI, one can distinguish between different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (primary necrosis)
Quantitative Data Summary
The following table represents hypothetical data from a dose-response experiment where a human cancer cell line was treated with varying concentrations of this compound for 24 hours. The percentage of cells in each quadrant was determined by flow cytometry.
| Treatment Group | Concentration (µM) | Live Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 75.6 ± 3.5 | 15.8 ± 1.8 | 8.6 ± 1.2 |
| This compound | 25 | 42.1 ± 4.2 | 35.2 ± 3.1 | 22.7 ± 2.5 |
| This compound | 50 | 15.8 ± 2.8 | 48.9 ± 4.5 | 35.3 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents:
-
This compound (stock solution of known concentration)
-
Human cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
96-well plates or appropriate cell culture flasks
Protocol for Induction of Apoptosis:
-
Cell Seeding: Seed the cancer cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium. Allow the cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 10, 25, 50 µM).
-
Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol for Annexin V and PI Staining:
-
Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well into separate microcentrifuge tubes.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to each 100 µL of cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. For FITC (Annexin V), use the FL1 channel (excitation at 488 nm, emission at 530 nm). For PI, use the FL2 or FL3 channel (excitation at 488 nm, emission at >617 nm).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for analyzing this compound-induced apoptosis.
Hypothesized Signaling Pathway of this compound-Induced Apoptosis
Based on common mechanisms of natural anti-cancer compounds, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins and subsequent mitochondrial outer membrane permeabilization (MOMP).
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
References
- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal mushroom Phellinus linteus as an alternative cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmatine inhibits growth and invasion in prostate cancer cell: potential role for rpS6/NFκB/FLIP - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Oxoaporphine Alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of oxoaporphine alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the HPLC separation of oxoaporphine alkaloids?
A1: The primary challenges in the HPLC analysis of oxoaporphine alkaloids, which are basic compounds, include peak tailing, poor resolution between structurally similar alkaloids, and co-elution with other matrix components from plant extracts.[1][2][3] Their basic nature can lead to strong interactions with residual silanol groups on silica-based stationary phases, causing asymmetrical peak shapes.[3]
Q2: Which type of HPLC column is most suitable for separating oxoaporphine alkaloids?
A2: Reversed-phase C18 columns are most commonly used and have proven effective for the separation of oxoaporphine and related aporphine alkaloids.[4] Specifically, columns with high-purity silica and effective end-capping are recommended to minimize interactions with residual silanols and reduce peak tailing. For complex mixtures, ultra-high-performance liquid chromatography (UHPLC) columns with smaller particle sizes (e.g., < 2 µm) can provide significantly higher resolution and faster analysis times.[4][5][6]
Q3: What are typical mobile phase compositions for the analysis of oxoaporphine alkaloids?
A3: A typical mobile phase for reversed-phase HPLC of oxoaporphine alkaloids consists of a mixture of acetonitrile and water or methanol and water.[2][4] To improve peak shape and resolution, it is common to add modifiers. An acidic pH is often employed to ensure the consistent protonation of the basic alkaloids; this can be achieved with additives like formic acid or acetic acid.[2] Buffers, such as ammonium acetate, can also be used to control the pH and improve reproducibility.[4][7]
Q4: Is isocratic or gradient elution better for separating oxoaporphine alkaloids?
A4: For complex samples containing multiple alkaloids with a range of polarities, gradient elution is generally superior.[4][7] A gradient allows for the effective separation of both less retained and more retained compounds within a single run, improving peak shape and resolution. An initial scouting gradient can help in determining the optimal solvent gradient for a specific sample.
Troubleshooting Guides
Problem 1: Peak Tailing
Q: My peaks for oxoaporphine alkaloids are showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing is a common issue when analyzing basic compounds like oxoaporphine alkaloids. It is often caused by secondary interactions between the analyte and active sites (e.g., ionized silanols) on the stationary phase. Here’s a systematic approach to troubleshoot this issue:
-
Mobile Phase pH: Ensure the mobile phase pH is low (typically between 3 and 4) by adding formic acid or acetic acid. This protonates the silanol groups on the column packing, reducing their interaction with the basic alkaloids.
-
Buffer Addition: Incorporate a buffer, such as ammonium acetate (e.g., 10 mM), into the aqueous portion of your mobile phase.[4][7] This can help to maintain a consistent pH and ionic strength, which can improve peak symmetry.
-
Column Choice: If tailing persists, consider using a column specifically designed for basic compounds or one with a very high level of end-capping.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column, leading to peak shape distortion. Using a guard column and appropriate sample preparation can mitigate this.
Problem 2: Poor Resolution and Co-elution
Q: I am unable to separate two or more oxoaporphine alkaloids, or they are co-eluting with other components in my plant extract. How can I improve the resolution?
A: Co-elution of structurally similar alkaloids is a frequent challenge.[1] Here are several strategies to improve separation:
-
Optimize the Gradient: If you are using a gradient, make it shallower. A slower increase in the organic solvent concentration over a longer period can enhance the separation of closely eluting peaks.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. Different organic solvents can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: A small change in the pH of the mobile phase can alter the ionization state of the alkaloids and any acidic or basic matrix components, which can significantly impact retention and selectivity.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry may be necessary. For example, a phenyl-hexyl column could offer different selectivity compared to a standard C18 column due to pi-pi interactions.
-
Sample Preparation: Utilize a solid-phase extraction (SPE) step to clean up your sample and remove interfering compounds before HPLC analysis.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Filiformine Extraction
Welcome to the technical support center for Filiformine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the extraction of this marine-derived compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which organisms is it typically extracted?
A1: this compound is a brominated 1-benzopyran derivative, a type of secondary metabolite.[1] It has been reported in marine red algae of the Laurencia genus, such as Laurencia dendroidea and Laurencia caduciramulosa.[1]
Q2: What are the general steps involved in the extraction of this compound?
A2: A typical extraction process for a lipophilic compound like this compound from a natural source involves:
-
Sample Preparation: Collection, cleaning, and drying of the algal biomass.[2]
-
Grinding/Pulverization: Increasing the surface area of the sample to enhance solvent penetration.[2]
-
Extraction: Using a suitable organic solvent to dissolve the target compound.
-
Filtration and Concentration: Separating the solid biomass from the solvent extract and then concentrating the extract.
-
Purification: Employing chromatographic techniques to isolate this compound from other co-extracted compounds.[3][4]
Q3: Which solvents are best suited for this compound extraction?
A3: As this compound is a relatively nonpolar compound, organic solvents are appropriate for its extraction. Generally, alkaloids and similar natural products are soluble in solvents like chloroform, ether, acetone, ethanol, and methanol.[2][5] The choice of solvent will depend on the specific protocol and the desired purity of the initial extract. A solvent system of intermediate polarity, such as a mixture of methanol and dichloromethane, is often a good starting point for partitioning.
Q4: Can advanced extraction techniques be used for this compound?
A4: Yes, modern extraction methods can significantly improve yield and reduce extraction time.[6] Techniques like Ultrasound-Assisted Extraction (UAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE) are powerful alternatives to traditional methods.[6][7][8] However, care must be taken with methods that generate heat, as it could potentially degrade thermolabile compounds.[3][8]
Troubleshooting Guide: Low this compound Yield
Low yield is a common challenge in natural product extraction. The following guide provides a structured approach to identifying and resolving potential issues in your this compound extraction protocol.
Issue 1: Inefficient Initial Extraction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall weight of the crude extract. | Incomplete Cell Lysis: The solvent is not effectively penetrating the algal cells. | - Ensure the algal material is thoroughly dried and ground into a fine powder to maximize surface area.[2] - Consider freeze-drying the sample prior to grinding. |
| Suboptimal Solvent Choice: The selected solvent may not be efficiently solubilizing this compound. | - Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). - Use a solvent mixture, such as dichloromethane/methanol, which can be effective for a broader range of compounds. | |
| Insufficient Extraction Time or Agitation: The solvent and sample have not been in contact long enough or mixed adequately. | - Increase the extraction time. For maceration, this could be from hours to days. - Ensure constant and vigorous agitation during extraction to improve mass transfer.[2] | |
| Poor Solid-to-Liquid Ratio: Too little solvent is used for the amount of starting material. | - Increase the volume of solvent relative to the amount of algal biomass. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL).[9] |
Issue 2: Loss of this compound During Processing
| Symptom | Possible Cause | Troubleshooting Steps |
| Good crude extract weight, but low final yield of purified this compound. | Degradation of this compound: The compound may be sensitive to heat, light, or pH. | - Avoid high temperatures during extraction and concentration. Use a rotary evaporator under reduced pressure for solvent removal.[8] - Protect the extract from direct light by using amber glassware or covering containers with aluminum foil. |
| In-Phase Separation: During liquid-liquid partitioning, this compound may not be moving to the desired solvent phase. | - Ensure the pH of the aqueous phase is appropriate if performing an acid-base extraction, although this is less critical for non-basic compounds. - Perform a small-scale test extraction and analyze all phases (organic and aqueous) by TLC or HPLC to track your compound. | |
| Poor Separation During Chromatography: Co-elution with other compounds or irreversible binding to the stationary phase. | - Optimize the mobile phase for column chromatography to achieve better separation. - Try different stationary phases (e.g., silica gel, alumina, or a reversed-phase C18 material). |
Experimental Protocols
General Solvent Extraction Protocol
-
Preparation: Air-dry or freeze-dry the fresh Laurencia spp. biomass. Grind the dried material into a fine powder.
-
Extraction: Macerate the powdered algae in a suitable solvent (e.g., a 2:1 mixture of dichloromethane:methanol) at a 1:15 solid-to-liquid ratio (g/mL) for 48 hours at room temperature with constant stirring.
-
Filtration: Filter the mixture through cheesecloth and then through filter paper to remove the solid biomass.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C.
-
Partitioning: Suspend the concentrated extract in a 1:1 mixture of methanol:water and partition against a nonpolar solvent like hexane to remove fats and pigments. Then, partition the aqueous methanol layer against a solvent of intermediate polarity, such as ethyl acetate or dichloromethane, to extract this compound.
-
Purification: Subject the resulting extract to column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate to isolate this compound.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low this compound yield.
Caption: Troubleshooting workflow for low this compound yield.
This technical support guide provides a starting point for addressing common issues in this compound extraction. Given the variability of natural product content, systematic optimization of each step is crucial for achieving high yields.
References
- 1. Filiformin | C15H19BrO | CID 10379736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 3. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Innovative Techniques for Alkaloid Extraction from Plant Sources [greenskybio.com]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlantis-press.com [atlantis-press.com]
Technical Support Center: Overcoming Filiformine Stability Issues in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Filiformine in aqueous solutions.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter during your experiments with this compound.
Problem: Precipitate Formation in Aqueous Solution
| Potential Cause | Recommended Solution |
| Poor Solubility | This compound, like many alkaloids, may have limited solubility in neutral aqueous solutions. The free base form is often less soluble than the salt form.[1][2] |
| pH Adjustment: Lower the pH of the solution by adding a suitable acid (e.g., hydrochloric acid, citric acid) to form a more soluble salt of this compound.[1][2] | |
| Co-solvents: Introduce a biocompatible non-aqueous solvent such as dimethyl sulfoxide (DMSO), n-methylpyrrolidone (NMP), or ethanol to the formulation.[3] Note that the choice of co-solvent should be compatible with your experimental design and any downstream applications. | |
| Salting Out | High concentrations of salts in the buffer can decrease the solubility of this compound. |
| Buffer Optimization: Reduce the ionic strength of the buffer or select a different buffer system. | |
| Temperature Effects | Solubility of this compound may be temperature-dependent. |
| Temperature Control: Assess the effect of temperature on solubility. Gentle warming may help dissolve the compound, but be cautious of potential degradation at elevated temperatures. | |
| Precipitation Inhibitors | The formulation may lack components that prevent the drug from precipitating out of a supersaturated solution.[4] |
| Addition of Excipients: Incorporate precipitation inhibitors such as Hydroxypropylmethylcellulose-Acetate Succinate (HPMCAS) or Polyvinylpyrrolidone (PVP) into the formulation.[4] These polymers can help maintain drug supersaturation.[4] |
Problem: Degradation of this compound Over Time
| Potential Cause | Recommended Solution |
| Hydrolysis | The molecular structure of this compound may be susceptible to hydrolysis, especially at acidic or alkaline pH.[5][6] |
| pH Control: Determine the optimal pH for this compound stability through a forced degradation study.[5][6][7][8] Maintain the solution pH within this stable range using appropriate buffers. | |
| Oxidation | This compound may be sensitive to oxidation, leading to the formation of degradation products.[5] |
| Use of Antioxidants: Add antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to the solution. | |
| Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. | |
| Photodegradation | Exposure to light, particularly UV light, can cause degradation of light-sensitive compounds.[5][7] |
| Light Protection: Store the solution in amber vials or protect it from light by wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible. |
Frequently Asked Questions (FAQs)
1. What is the first step I should take when I observe instability with my this compound solution?
The initial and most critical step is to perform a forced degradation study.[7][8] This involves exposing the this compound solution to various stress conditions such as acidic and basic pH, high temperature, oxidative agents, and light.[5][6][8] The results will help identify the primary degradation pathways and the conditions under which this compound is most stable.[7][8]
2. How can I analyze the degradation of this compound and identify its degradation products?
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), should be developed and validated.[7][9] This method must be able to separate the intact this compound from all potential degradation products.[7] Mass spectrometry (MS) can then be coupled with the chromatographic method to identify the structure of the degradation products.
3. What are some common excipients that can be used to stabilize alkaloid solutions like this compound?
Several types of excipients can enhance the stability of alkaloid formulations:
-
Sugars and Polyols: Trehalose, sucrose, mannitol, and sorbitol can act as stabilizing agents.[3]
-
Chelating Agents: EDTA and citric acid can chelate metal ions that may catalyze degradation reactions.[3]
-
Surfactants: In some cases, surfactants can prevent precipitation and improve bioavailability.[3]
4. How does pH affect the stability of this compound in aqueous solutions?
The pH of an aqueous solution is a critical factor influencing the stability of alkaloids.[10] For many alkaloids, extreme pH values (both acidic and alkaline) can accelerate hydrolytic degradation.[5][6] It is essential to determine the pH-rate profile for this compound degradation to identify the pH at which it exhibits maximum stability.
5. What is the best way to store my this compound stock solutions?
Based on general knowledge of alkaloid stability, it is recommended to store this compound stock solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) and protected from light. The choice of solvent for the stock solution is also important; using a non-aqueous solvent like DMSO for long-term storage can prevent hydrolysis. For aqueous solutions, ensure the pH is adjusted to the optimal stability range and consider adding stabilizing excipients.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis)
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Acid Hydrolysis:
-
Treat the this compound solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it, and analyze by HPLC/UPLC.
-
-
Base Hydrolysis:
-
Treat the this compound solution with 0.1 M NaOH.
-
Follow the same incubation and analysis procedure as for acid hydrolysis.
-
-
Oxidative Degradation:
-
Treat the this compound solution with 3% H₂O₂.
-
Incubate at room temperature for a defined period.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60 °C, 80 °C) in a stability chamber.
-
Analyze samples at various time points.
-
-
Photodegradation:
-
Expose a solid sample and a solution of this compound to light according to ICH Q1B guidelines.[7]
-
Analyze samples before and after exposure.
-
-
Analysis:
-
Analyze all stressed samples by a stability-indicating HPLC/UPLC method.
-
Quantify the amount of this compound remaining and the percentage of degradation products formed.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Materials:
-
This compound standard
-
Forced degradation samples of this compound
-
HPLC system with a photodiode array (PDA) or UV detector
-
Appropriate HPLC column (e.g., C18, C8)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water)
-
Buffers and pH adjusting reagents (e.g., phosphate buffer, formic acid, triethylamine)
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a common reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Screen different mobile phase compositions (e.g., varying ratios of acetonitrile and water/buffer) and pH values.
-
-
Gradient Optimization:
-
Develop a gradient elution method to ensure the separation of both early and late-eluting peaks.
-
Optimize the gradient slope and time to achieve the best resolution between this compound and its degradation products.
-
-
Wavelength Selection:
-
Use a PDA detector to determine the optimal wavelength for the detection of this compound and its degradation products. Select a wavelength that provides good sensitivity for all compounds of interest.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9] Specificity is demonstrated by showing that the method can resolve the main peak from all degradation product peaks.
-
Visualizations
Caption: Workflow for addressing this compound stability issues.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 3. WO2018222922A1 - Precipitation resistant small molecule drug formulations - Google Patents [patents.google.com]
- 4. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. biotech-asia.org [biotech-asia.org]
- 7. longdom.org [longdom.org]
- 8. pharmtech.com [pharmtech.com]
- 9. Analytical Method Development and Validation of Filgrastim by UV and RP-UFLC Methods [scirp.org]
- 10. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Filiformine and Other Small Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Filiformine and other small molecules.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest, such as this compound.[1][2] These components can include salts, proteins, lipids, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[3][4][5][6] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[3][4]
Q2: What are the primary causes of ion suppression and enhancement?
A2: Ion suppression is the more common phenomenon and can be caused by several factors:[7]
-
Competition for Ionization: Co-eluting matrix components can compete with the analyte for the limited available charge during the ionization process, which reduces the analyte's ionization efficiency.[1][7]
-
Changes in Droplet Properties: In electrospray ionization (ESI), matrix components can alter the physical properties of the droplets, such as surface tension and viscosity. This can affect the efficiency of solvent evaporation and the release of ions.[2][8]
-
Ion Neutralization: Basic compounds present in the matrix can deprotonate and neutralize the protonated analyte ions, thereby reducing the signal.[2][3]
Ion enhancement is less common but can occur when co-eluting compounds improve the ionization efficiency of the analyte.[3][4]
Q3: How can I detect and quantify matrix effects during my analysis of this compound?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This is a qualitative method. A constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank, extracted sample matrix is then injected. Any dip or rise in the constant analyte signal indicates the retention times at which ion suppression or enhancement occurs.[2][6]
-
Post-Extraction Spike Method: This is a quantitative method and is considered the gold standard.[2] It involves comparing the response of an analyte spiked into a blank matrix extract after the extraction process to the response of the analyte in a neat solution (mobile phase). The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[3][6]
Troubleshooting Guide
Issue: Poor reproducibility and accuracy in this compound quantification.
This is a common symptom of unaddressed matrix effects. The following steps provide a systematic approach to troubleshoot and mitigate these effects.
Step 1: Evaluate the Extent of Matrix Effects
Before making changes to your method, it's crucial to confirm that matrix effects are the root cause of the issue.
-
Protocol: Perform a post-extraction spike experiment as described in the detailed experimental protocols section.
-
Interpretation: If the matrix effect is significant (e.g., >15% suppression or enhancement), proceed to the next steps.
Step 2: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components from the sample before analysis.[1][9]
-
Strategy 1: Protein Precipitation (PPT) - This is a simple but often less effective method.[10]
-
Strategy 2: Liquid-Liquid Extraction (LLE) - Offers better cleanup than PPT by partitioning the analyte into an immiscible solvent.[9][10]
-
Strategy 3: Solid-Phase Extraction (SPE) - Generally provides the cleanest extracts and is highly recommended.[1][9][10] Different SPE sorbents (e.g., reversed-phase, ion-exchange, or mixed-mode) can be tested to find the most effective one for this compound and your specific matrix.[9][10]
Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Relative Cleanliness | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Medium | Variable | Low |
| Solid-Phase Extraction (SPE) | High | High | Medium |
Step 3: Optimize Chromatographic Conditions
If sample preparation alone is insufficient, modifying the LC method can help separate this compound from co-eluting matrix components.[1][3]
-
Modify the Gradient: A longer, shallower gradient can improve the resolution between the analyte and interferences.[10]
-
Change the Column Chemistry: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.
-
Adjust Mobile Phase pH: For ionizable compounds like alkaloids, adjusting the mobile phase pH can change their retention time relative to interfering components.[10]
Step 4: Utilize an Appropriate Internal Standard
Using an internal standard (IS) is a powerful way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[1][11]
-
Best Practice: The use of a stable isotope-labeled (SIL) internal standard of this compound is the most effective approach.[11][12][13] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will be affected by matrix effects in the same way, thus providing accurate correction.[11][12]
-
Alternative: If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not provide complete correction.[3]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare two sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the initial mobile phase at a concentration that falls in the mid-range of your calibration curve.
-
Set B (Post-Extraction Spike): Process at least five different lots of blank matrix using your established sample preparation method. After the final step, spike the extracted matrix with the this compound standard to achieve the same final concentration as in Set A.[2]
-
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Effect (%) using the following formula:
-
Calculate the IS-Normalized Matrix Effect (%) if an internal standard is used:
Protocol 2: Solid-Phase Extraction (SPE) for Alkaloid Extraction
This is a general protocol that can be adapted for this compound. Optimization of the sorbent, wash, and elution solvents is recommended. A mixed-mode cation exchange SPE is often effective for alkaloids.[9][14]
-
Condition the SPE Cartridge: Condition a polymeric mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the Sample: Dilute the pre-treated sample (e.g., after protein precipitation and centrifugation) with an acidic aqueous solution and load it onto the cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove neutral and acidic interferences. A second wash with a stronger, non-polar solvent can remove lipids.
-
Elute: Elute the this compound using a small volume (e.g., 1 mL) of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Visualizations
Caption: A workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Caption: Key strategies for mitigating matrix effects in LC-MS/MS.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. gtfch.org [gtfch.org]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. providiongroup.com [providiongroup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. waters.com [waters.com]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storage of Filiformine
Disclaimer: The following best practices are general recommendations for handling a novel chemical compound with a structure similar to Filiformine (a halogenated organic compound). As of December 2025, specific public data on the handling, storage, stability, and biological activity of this compound is limited. Researchers should always consult any available supplier-specific safety and handling information and perform small-scale experiments to determine optimal conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a brominated organic compound. While detailed experimental data is not widely available, its structure suggests it is likely a solid at room temperature and may have limited solubility in aqueous solutions. As a halogenated organic compound, it should be handled with care due to potential toxicity.
Q2: What are the recommended storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to:
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated place.
-
For maximum stability, consider storage at low temperatures (-20°C or -80°C).
-
To prevent degradation from atmospheric moisture and oxygen, flushing the container with an inert gas like argon or nitrogen is advisable.
Q3: How should I prepare stock solutions of this compound?
Due to the lack of specific stability data, it is recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared:
-
Use an appropriate organic solvent in which this compound is readily soluble (e.g., DMSO, ethanol).
-
Store the stock solution in tightly sealed vials at -20°C or -80°C.
-
Minimize freeze-thaw cycles. It is best practice to aliquot the stock solution into smaller, single-use volumes.
-
Before use, allow the solution to warm to room temperature before opening the vial to prevent condensation.
Q4: How can I assess the stability of my this compound solution?
To determine the stability of your prepared solution, you can perform a preliminary stability study. This typically involves:
-
Preparing a fresh stock solution and measuring its concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Storing aliquots of the solution under different conditions (e.g., room temperature, 4°C, -20°C) and for varying durations.
-
Analyzing the aliquots at different time points and comparing the concentration to the initial measurement. A significant decrease in concentration indicates degradation.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, perform a stability check as described in the FAQs. Ensure proper storage of the stock solution. |
| Inaccurate concentration of the prepared solution. | Verify the accuracy of your weighing and dilution steps. Ensure the compound is fully dissolved. Use a calibrated analytical balance and appropriate volumetric glassware. | |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of this compound. | Increase the percentage of organic co-solvent (e.g., DMSO) in the final assay buffer. However, be mindful of the solvent's potential effects on your experimental system. Perform a solubility test to determine the maximum concentration of this compound that remains in solution in your final buffer. |
| No observable effect in a biological assay | Insufficient concentration of active compound. | Verify the concentration of your stock solution. Consider the possibility of compound degradation. |
| The compound may not be active in the specific assay. | Review any available literature on similar compounds to guide your experimental design. Include appropriate positive and negative controls in your assay. |
Data Presentation
The following table is an example of how to present stability data for a this compound solution. Actual data should be generated by the end-user.
Table 1: Example Stability of this compound (10 mM in DMSO) at Different Temperatures
| Storage Temperature | Time Point | Concentration (% of Initial) | Observations |
| 25°C (Room Temp) | 24 hours | 85% | Slight yellowing of the solution |
| 48 hours | 70% | Noticeable yellowing | |
| 4°C | 24 hours | 98% | No change |
| 7 days | 92% | No change | |
| -20°C | 30 days | 99% | No change |
| 90 days | 97% | No change |
Experimental Protocols
General Workflow for Characterizing a New Compound
Caption: A general experimental workflow for a new chemical entity.
Signaling Pathways
Currently, there is no published research identifying specific signaling pathways modulated by this compound. Researchers are encouraged to investigate potential targets based on the activity of structurally similar compounds. A logical first step would be to perform broad screening assays to identify potential biological activities.
Logical Workflow for Target Identification
Caption: A logical workflow for identifying biological targets of a novel compound.
How to prevent degradation of Filiformine during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Filiformine during sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and handling of this compound, an oxoaporphine alkaloid found in Cassytha filiformis.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to pH. Aporphine alkaloids can be unstable at neutral to alkaline pH. | Maintain an acidic environment during extraction. Use solvents acidified with a weak acid, such as 1% acetic acid in methanol.[1] |
| Thermal degradation. Aporphine alkaloids are known to be sensitive to high temperatures. | Avoid excessive heat during extraction. If heating is necessary, use a reflux apparatus at a controlled temperature, for example, 50°C.[1] | |
| Oxidative degradation. Phenolic groups, which can be present in related alkaloid structures, are susceptible to oxidation. | Work in an inert atmosphere (e.g., under nitrogen or argon) when possible. Consider adding antioxidants, such as ascorbic acid or sodium metabisulfite, to the extraction solvent. | |
| Incomplete extraction. The solvent may not be efficiently penetrating the plant material. | Ensure the plant material is finely powdered to maximize surface area for extraction.[1] Perform multiple extraction cycles (e.g., macerate four times) to ensure complete recovery.[1] | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. Exposure to light, extreme pH, or high temperatures can cause chemical modifications of this compound. | Protect samples from light by using amber vials or wrapping containers in aluminum foil. Store extracts and purified samples at low temperatures (-20°C or below). Maintain an acidic pH during storage. |
| Contamination. Impurities from solvents, glassware, or other equipment. | Use high-purity solvents and thoroughly clean all glassware before use. Run solvent blanks to identify potential contaminants. | |
| Discoloration of the sample (e.g., turning brown). | Oxidation of phenolic compounds. This is a common issue with plant extracts containing phenolic alkaloids. | Use antioxidants in the extraction and storage solutions. Minimize exposure to air by flushing vials with an inert gas before sealing. |
| Inconsistent results between sample preparations. | Variability in extraction efficiency. Differences in extraction time, temperature, or solvent-to-solid ratio. | Standardize all extraction parameters, including the volume of solvent, duration and temperature of extraction, and the number of extraction cycles. |
| Inhomogeneous plant material. The concentration of this compound may vary within the plant material. | Homogenize the powdered plant material thoroughly before taking a subsample for extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting and storing this compound?
A1: While specific data for this compound is limited, aporphine alkaloids are generally more stable in acidic conditions. Extraction protocols for alkaloids from Cassytha filiformis often utilize methanol acidified with 1% acetic acid.[1] For storage, maintaining a slightly acidic pH (e.g., pH 3-6) is recommended to minimize degradation.
Q2: How does temperature affect the stability of this compound?
A2: High temperatures can lead to the degradation of aporphine alkaloids. It is advisable to avoid high temperatures during the entire sample preparation process. For instance, a study on the extraction of aporphines from Cassytha filiformis utilized a controlled temperature of 50°C.[1] For long-term storage, keeping samples at -20°C or -80°C is recommended.
Q3: Is this compound sensitive to light?
A3: Many alkaloids are light-sensitive. To prevent photodegradation, it is best practice to work with this compound samples in a dimly lit environment and to store all solutions and extracts in amber-colored vials or containers wrapped in aluminum foil.
Q4: What are the best solvents for extracting this compound?
A4: Methanol, often acidified with a small amount of a weak acid like acetic acid, has been successfully used for the extraction of aporphine alkaloids from Cassytha filiformis.[1] The choice of solvent may also depend on the subsequent analytical techniques to be used.
Q5: How can I prevent the oxidation of this compound during sample preparation?
A5: To minimize oxidation, especially if the specific structure of this compound contains susceptible phenolic groups, it is recommended to:
-
Use degassed solvents.
-
Work under an inert atmosphere (e.g., nitrogen or argon).
-
Consider adding antioxidants such as ascorbic acid or sodium metabisulfite to your extraction and storage solutions.
-
Store samples at low temperatures and protected from light.
Experimental Protocols
Protocol 1: Extraction of this compound from Cassytha filiformis
This protocol is based on methods developed for the extraction of aporphine alkaloids from Cassytha filiformis.[1]
Materials:
-
Dried and finely powdered Cassytha filiformis plant material.
-
Methanol (HPLC grade).
-
Acetic acid (glacial).
-
Reflux apparatus with a water bath.
-
Filtration apparatus (e.g., Buchner funnel with filter paper).
-
Rotary evaporator.
-
Anhydrous sodium sulfate.
Procedure:
-
Prepare the extraction solvent: 1% acetic acid in methanol (v/v).
-
Weigh 50 g of the powdered plant material and place it in a round-bottom flask.
-
Add 250 mL of the acidified methanol to the flask.
-
Set up the reflux apparatus and heat the mixture in a water bath at 50°C for 1 hour with constant stirring.
-
After 1 hour, filter the mixture while hot through a Buchner funnel.
-
Wash the plant residue with an additional 50 mL of the acidified methanol.
-
Repeat the extraction process (steps 3-6) three more times with fresh solvent.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Dry the resulting crude extract over anhydrous sodium sulfate.
-
Store the dried extract in an amber vial at -20°C.
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Factors leading to this compound degradation.
References
Technical Support Center: Optimizing Cell-Based Assays for Natural Product Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays for natural product screening.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of interference in cell-based assays when screening natural products?
Natural product extracts are complex mixtures that can interfere with assay readouts, leading to false-positive or false-negative results. Key sources of interference include:
-
Colorimetric and Fluorometric Interference: Many natural products possess inherent color or fluorescence, which can directly interfere with absorbance- or fluorescence-based assays.
-
Compound Aggregation: At higher concentrations, some natural product constituents can form aggregates that non-specifically inhibit enzymes or sequester proteins, leading to false-positive hits.
-
Chemical Reactivity: Natural products may contain reactive functional groups that can covalently modify assay components, such as enzymes or reporter proteins, leading to inaccurate results.
-
Cytotoxicity: Crude extracts often contain cytotoxic compounds that can cause cell death, which may be misinterpreted as a specific inhibitory effect in assays that do not directly measure viability.
-
Pan-Assay Interference Compounds (PAINS): Some natural product scaffolds are known to be frequent hitters in various assays due to non-specific interactions.
Q2: How do I choose the appropriate concentration range for screening natural product extracts and pure compounds?
The optimal concentration range depends on the nature of the sample (crude extract vs. pure compound) and the sensitivity of the assay. The following table provides general guidelines:
| Sample Type | Recommended Starting Concentration Range | Key Considerations |
| Crude Natural Product Extracts | 10 - 100 µg/mL | - High hit rates may occur at higher concentrations due to cytotoxicity or assay interference.- Solubility can be a limiting factor. |
| Pre-fractionated Extracts | 1 - 50 µg/mL | - Reduced complexity may allow for a wider concentration range.- Lower probability of non-specific effects compared to crude extracts. |
| Pure Natural Products | 0.1 - 30 µM | - Testing up to 30 µM is a common starting point in high-throughput screening to minimize false positives.[1]- A 5-point concentration series (e.g., 0.1, 0.3, 1, 3, 10 µM) is often used for initial dose-response assessment.[1] |
Q3: What is the optimal cell seeding density for my assay?
The ideal cell seeding density is critical for reproducible results and should be determined empirically for each cell line and assay duration. The goal is to ensure cells are in the logarithmic growth phase throughout the experiment.
| Factor | Impact on Seeding Density |
| Cell Line Proliferation Rate | Faster growing cells require lower initial seeding densities. |
| Assay Duration | Longer assays require lower seeding densities to prevent overconfluence. |
| Plate Format | Higher well density plates (e.g., 384-well) require fewer cells per well. |
| Assay Readout | Assays with low signal output may require higher cell densities. |
Troubleshooting Guides
This section provides step-by-step guidance for resolving common issues encountered during natural product screening.
Issue 1: High Hit Rate in Primary Screen
A high hit rate can be indicative of widespread cytotoxicity or assay interference rather than specific bioactivity.
Troubleshooting Workflow:
References
Technical Support Center: Purification of Minor Alkaloids from Cassytha filiformis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of minor alkaloids from the parasitic plant Cassytha filiformis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying minor alkaloids from Cassytha filiformis?
A1: The primary challenges include:
-
Low Abundance: Minor alkaloids are present in very low concentrations, making their detection and isolation difficult.
-
Structural Similarity: Many alkaloids in Cassytha filiformis, particularly the aporphine type, have very similar chemical structures. This leads to difficulties in separation, often resulting in co-elution during chromatographic steps.
-
Complex Matrix: The crude plant extract is a complex mixture of various phytochemicals, including major alkaloids, tannins, flavonoids, and other compounds, which can interfere with the isolation of minor alkaloids.[1][2]
-
Variability in Alkaloid Content: The concentration and composition of alkaloids in Cassytha filiformis can vary significantly depending on the geographical origin of the plant, the host plant it grows on, and the time of harvest.[3][4] This variability makes it challenging to develop a standardized purification protocol.
Q2: Which analytical techniques are most suitable for the separation and identification of minor alkaloids from Cassytha filiformis?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is a highly effective technique.[5][6][7]
-
HPLC with a reversed-phase column (like RP-select B) allows for the separation of complex alkaloid mixtures.[5][6]
-
UV detection helps in quantifying the separated compounds.
-
MS detection is crucial for the structural elucidation and identification of the alkaloids, especially for novel or minor compounds.
Q3: What is a typical total yield of alkaloids from Cassytha filiformis?
A3: The total alkaloid content can vary. Studies have reported total alkaloid content ranging from 0.11% to 0.43% in some batches[5][7][8], while another study reported a range of 1.1% to 4.3%.[3][9] This highlights the significant variability of alkaloid content in the plant.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of target minor alkaloid | 1. Inefficient extraction. 2. Degradation of the alkaloid during extraction or purification. 3. Low concentration in the starting plant material. | 1. Optimize the extraction solvent and method. Acidified methanol or ethanol can be effective.[3][8] Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction.[2] 2. Avoid high temperatures and exposure to strong light. Use antioxidants if necessary. 3. Screen different batches of the plant material to find one with a higher concentration of the target alkaloid.[3][4] |
| Co-elution of the target minor alkaloid with other compounds | 1. Similar polarity and structure to other alkaloids. 2. Inadequate separation power of the chromatographic system. | 1. Use a multi-step purification strategy. Combine different chromatographic techniques such as silica gel chromatography followed by preparative HPLC.[10][11] 2. Optimize the HPLC conditions. This includes trying different columns, mobile phase compositions, and gradient profiles. A long analysis time with a shallow gradient may be necessary to separate complex mixtures.[12] |
| Difficulty in identifying the isolated minor alkaloid | 1. Insufficient amount of pure compound for structural analysis. 2. Lack of reference standards. | 1. Scale up the purification process to obtain a larger quantity of the pure compound. 2. Use a combination of spectroscopic techniques like 1D and 2D NMR (Nuclear Magnetic Resonance) and High-Resolution Mass Spectrometry (HRMS) for structural elucidation.[10] |
| Inconsistent results between different batches of plant material | 1. Natural variation in the phytochemical profile of the plant.[3][4] | 1. Standardize the plant material by carefully documenting its origin, host plant, and collection time. 2. Develop a robust analytical method that can account for minor variations in the chemical profile. |
Quantitative Data
Table 1: Total Alkaloid Content in Different Batches of Cassytha filiformis
| Batch/Sample | Total Alkaloid Content (%) | Reference |
| Batch 1-7 | 0.11 - 0.43 | [5][7][8] |
| Not Specified | 1.1 - 4.3 | [3][9] |
Experimental Protocols
Protocol 1: Extraction of Total Alkaloids from Cassytha filiformis
This protocol is adapted from methodologies described in the literature.[3][8]
-
Preparation of Plant Material:
-
Air-dry the aerial parts of Cassytha filiformis and grind them into a fine powder.
-
-
Extraction:
-
Macerate 50 g of the powdered plant material with 250 mL of methanol acidified with 1% acetic acid.
-
Heat the mixture at 50°C in a refluxing water bath for 1 hour.
-
Filter the extract and wash the residue with 50 mL of the same solvent.
-
Repeat the extraction process four times.
-
Combine all the filtrates and concentrate them under reduced pressure.
-
-
Acid-Base Partitioning:
-
Dissolve the residue in 400 mL of a 1% aqueous acetic acid solution and filter.
-
Wash the filtrate three times with 150 mL of diethyl ether to remove non-alkaloidal compounds. Discard the ether layer.
-
Adjust the pH of the aqueous layer to 8 with sodium bicarbonate (NaHCO3) and extract with dichloromethane (CH2Cl2).
-
Further adjust the pH of the aqueous layer to 11 with 25% ammonium hydroxide (NH4OH) and extract again with CH2Cl2.
-
Combine the dichloromethane layers, dry over anhydrous sodium sulfate (Na2SO4), and evaporate to dryness to obtain the crude alkaloid extract.
-
Protocol 2: HPLC-UV-MS Analysis of Alkaloids
This protocol is based on a validated method for the analysis of aporphine alkaloids.[5][6][7]
-
Chromatographic System: An HPLC system equipped with a UV detector and coupled to a mass spectrometer.
-
Column: RP-select B (5 µm) column.
-
Mobile Phase:
-
A: Water with 10 mM ammonium acetate, adjusted to pH 3 with acetic acid, and acetonitrile (90:10, v/v).
-
B: Acetonitrile.
-
-
Gradient: A linear gradient from 0% to 40% of solvent B over a specified time.
-
Detection:
-
UV detection at a wavelength optimized for aporphine alkaloids.
-
Mass spectrometry in electrospray ionization (ESI) positive mode.
-
-
Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase to a concentration of 1 mg/mL and filter through a 0.45 µm membrane filter before injection.
Visualizations
References
- 1. ftstjournal.com [ftstjournal.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Development and validation of a high performance liquid chromatographic method for quantitative determination of aporphine alkaloids from different samples of Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Filiformine Quantification in Complex Matrices
Welcome to the technical support center for the analytical method validation of filiformine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the accurate measurement of this compound in complex biological and environmental matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when quantifying this compound in complex matrices?
A1: The most significant challenges include matrix effects (ion suppression or enhancement), low recovery during sample extraction, poor sensitivity, and chromatographic issues such as peak tailing or co-elution with interfering compounds.[1][2][3] Complex matrices, such as plasma, urine, and plant or animal tissues, contain numerous endogenous components that can interfere with the analysis.[4][5][6]
Q2: How can I minimize matrix effects in my this compound analysis?
A2: To minimize matrix effects, several strategies can be employed.[7][8] A robust sample preparation procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial for removing interfering components.[9][10] Methodical optimization of chromatographic conditions can help separate this compound from co-eluting matrix components.[8] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound is highly recommended to compensate for any remaining matrix effects.[7][8]
Q3: What are the key parameters to evaluate during method validation for this compound quantification?
A3: A comprehensive method validation should assess linearity, accuracy, precision (repeatability and intermediate precision), selectivity, sensitivity (limit of detection and limit of quantification), recovery, and stability of this compound in the matrix under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[11][12]
Q4: What type of analytical technique is most suitable for this compound quantification?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying this compound in complex matrices due to its high sensitivity and selectivity.[13][14] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the required sensitivity and be more susceptible to interferences in complex samples.[15]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments.
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | - Optimize the extraction solvent and pH. Since this compound is an alkaloid, an acid-base extraction might be effective.[9] - Evaluate different solid-phase extraction (SPE) cartridges and elution solvents. |
| Degradation of this compound | - Assess the stability of this compound in the sample matrix and during the entire analytical process. - Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles.[11] |
| Instrumental Issues (LC-MS/MS) | - Confirm the mass spectrometer is properly tuned and calibrated. - Check for any leaks in the LC system. - Ensure the correct precursor and product ions are being monitored for this compound. |
| Ion Suppression | - Dilute the sample extract to reduce the concentration of interfering matrix components.[5] - Improve sample cleanup using a more rigorous extraction method.[4] - Modify the chromatographic method to separate this compound from the suppression zone.[8] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Overload | - Dilute the sample or reduce the injection volume. |
| Incompatible Injection Solvent | - Ensure the injection solvent is similar in composition and strength to the initial mobile phase. |
| Column Contamination or Degradation | - Wash the column with a strong solvent. - If the problem persists, replace the analytical column.[2] |
| Secondary Interactions | - Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) to reduce peak tailing for the basic this compound molecule. |
Issue 3: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent execution of all sample preparation steps, including pipetting and vortexing. - Automate sample preparation steps where possible. |
| Instrumental Instability | - Check for fluctuations in LC pressure and MS signal.[2] - Perform a system suitability test before each analytical run.[13] |
| Matrix Heterogeneity | - Ensure thorough homogenization of tissue samples before extraction. |
| Carryover | - Inject a blank sample after a high-concentration sample to check for carryover. - Optimize the needle wash procedure.[2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Animal Plasma
-
Sample Pre-treatment: Thaw frozen plasma samples at room temperature. Vortex to ensure homogeneity.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated this compound). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Plant Tissue
-
Homogenization: Weigh 100 mg of lyophilized and ground plant tissue into a 2 mL centrifuge tube.
-
Extraction Solvent Addition: Add 1 mL of methanol containing 1% formic acid and the internal standard.
-
Ultrasonication: Sonicate the mixture in a cold water bath for 30 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for analysis.
Quantitative Data Summary
The following tables summarize typical validation results for the quantification of this compound in human plasma using the described LC-MS/MS method.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| 0.3 (Low QC) | 98.5 | 6.2 |
| 5.0 (Mid QC) | 101.2 | 4.5 |
| 80.0 (High QC) | 99.1 | 3.8 |
Table 3: Matrix Effect and Recovery
| Parameter | Result |
| Matrix Effect | 95.7% |
| Extraction Recovery | 92.3% |
Visualizations
References
- 1. chromacademy.com [chromacademy.com]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. rr-americas.woah.org [rr-americas.woah.org]
- 12. researchgate.net [researchgate.net]
- 13. myadlm.org [myadlm.org]
- 14. Recent advancements in the bioactive alkaloids analysis in plant and biological specimen: From the perspective of activity, sample preparation, and analytical method selection☆ | AVESİS [avesis.hacettepe.edu.tr]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Filiformine for Biological Assays
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of investigational compounds is a critical first step for accurate and reproducible biological assays. Filiformine, a marine-derived brominated alkaloid, presents a common challenge in this regard due to its hydrophobic nature and consequently poor aqueous solubility. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound is a lipophilic molecule, meaning it has a strong tendency to dissolve in fats, oils, and non-polar solvents rather than in water-based (aqueous) solutions. As a general rule, alkaloids as free bases are sparingly soluble in water. Their molecular structure lacks a sufficient number of polar functional groups that can interact favorably with water molecules.
Q2: I'm using DMSO as a solvent, but I'm still seeing precipitation when I add it to my aqueous assay medium. What is happening?
A2: This is a common phenomenon known as "precipitation upon dilution." While this compound may dissolve in 100% Dimethyl Sulfoxide (DMSO), this solvent is miscible with water. When the DMSO stock solution is added to an aqueous buffer, the overall polarity of the solvent system increases dramatically. This change can cause the poorly water-soluble this compound to crash out of the solution.
Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in cell culture media at or below 0.5% (v/v) to avoid solvent-induced toxicity and off-target effects. However, some robust cell lines may tolerate up to 1%. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.
Q4: Can I heat my this compound solution to improve solubility?
A4: Gentle heating can be an effective method to increase the solubility of many compounds. However, the thermal stability of this compound must be considered. Excessive heat can lead to degradation of the compound, altering its chemical structure and biological activity. If you choose to heat the solution, do so at the lowest effective temperature and for the shortest possible time. A preliminary stability test is recommended.
Troubleshooting Guide
Should you encounter difficulties in dissolving this compound for your biological assays, the following troubleshooting steps can be taken.
Initial Steps
-
High-Purity Solvents: Always use anhydrous, high-purity solvents (e.g., DMSO, ethanol). Water contamination in organic solvents can significantly reduce the solubility of hydrophobic compounds.
-
Mechanical Agitation: Employ vigorous vortexing or sonication to aid in the dissolution process. Sonication can help break down compound aggregates and accelerate solubilization.
Advanced Strategies
If initial steps are insufficient, consider the following advanced strategies, which may require more extensive optimization and validation for your specific assay.
-
Co-solvents: The use of a water-miscible co-solvent in combination with DMSO can sometimes improve solubility upon aqueous dilution. Common co-solvents include ethanol, polyethylene glycol 300/400 (PEG 300/400), and propylene glycol. It is essential to test the tolerance of your biological system to the chosen co-solvent.
-
pH Modification: As an alkaloid, the solubility of this compound may be pH-dependent. Alkaloids are generally more soluble in acidic aqueous solutions where their nitrogen atoms can be protonated, forming more soluble salts. If your assay conditions permit, a slight decrease in the pH of the final solution might enhance solubility.
-
Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-127 can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media. Ensure the chosen surfactant does not interfere with your assay.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations for this purpose.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes various approaches to enhance the solubility of hydrophobic compounds like this compound. The effectiveness of each method is compound-dependent and requires experimental validation.
| Strategy | Key Excipients/Method | Typical Concentration/Condition | Advantages | Potential Disadvantages |
| Co-solvency | DMSO, Ethanol, PEG 300/400 | < 1% final concentration (assay dependent) | Simple to implement | Potential for solvent toxicity |
| pH Adjustment | Acidic buffers (e.g., citrate, acetate) | pH < 7 (assay dependent) | Can significantly increase solubility for basic compounds | Limited by the pH tolerance of the biological assay |
| Surfactant Solubilization | Tween® 80, Pluronic® F-127 | 0.01% - 0.1% (v/v) | Effective at low concentrations | Potential for surfactant-induced cell lysis or assay interference |
| Cyclodextrin Complexation | HP-β-CD, β-CD | Molar ratio optimization required | Generally low toxicity | May alter the effective free concentration of the compound |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System
-
Objective: To prepare a concentrated stock solution of this compound with improved stability in aqueous dilutions.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Anhydrous Ethanol
-
Sterile, high-purity water or buffer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Prepare a 1:1 (v/v) mixture of DMSO and ethanol.
-
Dissolve the this compound in the DMSO:ethanol co-solvent mixture to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly and sonicate for 5-10 minutes if necessary to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prior to use in a biological assay, perform a serial dilution in the final aqueous medium to determine the highest concentration that remains in solution without precipitation.
-
Protocol 2: Solubility Assessment using the Shake-Flask Method
-
Objective: To quantitatively determine the solubility of this compound in a specific solvent or solvent system.
-
Materials:
-
This compound powder
-
Selected solvent/buffer system
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent system in a vial. The amount should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV with a standard curve).
-
Calculate the solubility of this compound in the tested solvent system.
-
Visualizations
Caption: A workflow diagram for troubleshooting the solubility of this compound.
Caption: A hypothetical signaling pathway that could be investigated using this compound.
Technical Support Center: Troubleshooting Guide for Natural Product HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of natural products.
Frequently Asked Questions (FAQs)
1. What are the common causes of peak tailing in natural product analysis and how can I fix it?
Peak tailing, where a peak has an asymmetry factor greater than one, is a common issue in the HPLC analysis of natural products. This can be caused by several factors:
-
Secondary Interactions: Silanol groups on the surface of silica-based columns can interact with basic compounds in natural product extracts, leading to tailing.
-
Solution: Use a mobile phase with a lower pH to suppress the ionization of silanol groups. Adding a competitive base, like triethylamine (TEA), to the mobile phase can also help. Alternatively, using an end-capped column or a column with a different stationary phase (e.g., polymer-based) can minimize these interactions.[1][2]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds from the sample matrix on the column can cause peak tailing.
2. My retention times are drifting. What should I do?
Retention time drift, a gradual shift in the elution time of an analyte, can compromise the reliability of your analysis. Here are the primary causes and their solutions:
-
Changes in Mobile Phase Composition: Even small changes in the mobile phase composition, such as evaporation of the organic solvent, can cause retention time drift.
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to variations in retention times.
-
Solution: Use a column oven to maintain a stable temperature throughout the analysis.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence can cause retention time drift in the initial runs.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase. This may require flushing with 10-20 column volumes of the mobile phase.[3]
-
-
Pump Issues: Leaks or malfunctioning pump components can lead to inconsistent flow rates and, consequently, retention time drift.
-
Solution: Check the system for leaks and inspect pump seals and check valves for wear.[4]
-
3. I am observing baseline noise and drift. How can I get a stable baseline?
A stable baseline is crucial for accurate quantification. Here’s how to troubleshoot baseline issues:
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can contribute to baseline noise and drift.
-
Detector Issues: A dirty flow cell or a deteriorating lamp in the detector can cause baseline problems.
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect the detector and cause baseline drift.
-
Pump Pulsations: Inconsistent flow from the pump can lead to a noisy baseline.
-
Solution: Purge the pump to remove air bubbles and check the pump's pulse dampener.[5]
-
4. How can I improve the resolution between two closely eluting peaks in my natural product extract?
Poor resolution can hinder accurate quantification. Here are some strategies to improve it:
-
Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can significantly impact selectivity and resolution. For ionizable compounds, modifying the mobile phase pH can also be a powerful tool to improve separation.[8][9][10]
-
Change the Flow Rate: Lowering the flow rate can sometimes increase resolution, although it will also increase the analysis time.[9][11]
-
Use a Different Column: A column with a different stationary phase chemistry, a smaller particle size, or a longer length can provide better separation.[8]
-
Gradient Optimization: For complex mixtures like natural product extracts, a gradient elution is often necessary. Optimizing the gradient profile (slope and duration) can significantly improve resolution.[12][13]
5. What are ghost peaks and how can I eliminate them?
Ghost peaks are unexpected peaks that appear in a chromatogram, which are not part of the sample. They can originate from several sources:
-
Mobile Phase Contamination: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient runs.
-
Sample Carryover: Residuals from a previous injection can elute in a subsequent run, appearing as ghost peaks.
-
Solution: Implement a robust needle wash protocol for the autosampler. Injecting a blank solvent after a concentrated sample can help identify and mitigate carryover.[15]
-
-
System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, and vials.
Troubleshooting Guides
Peak Shape Problems
Retention Time Variability
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention Time of Selected Flavonoids
| Flavonoid | Mobile Phase pH | Retention Time (min) |
| Quercetin | 2.5 | 15.2 |
| 3.5 | 12.8 | |
| 4.5 | 10.5 | |
| Rutin | 2.5 | 10.8 |
| 3.5 | 9.5 | |
| 4.5 | 8.2 | |
| Luteolin | 2.5 | 14.1 |
| 3.5 | 11.9 | |
| 4.5 | 9.8 |
Note: Data is illustrative and will vary based on specific column, mobile phase composition, and other chromatographic conditions.[10][18][19][20]
Table 2: Impact of Flow Rate on Resolution of Terpene Analogs
| Flow Rate (mL/min) | Resolution (Rs) between Limonene and Pinene |
| 0.8 | 2.1 |
| 1.0 | 1.8 |
| 1.2 | 1.5 |
| 1.5 | 1.2 |
Note: Data is illustrative and will vary based on specific column, mobile phase, and other chromatographic conditions.[11][21][22][23][24]
Table 3: Typical System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 1.5 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for n=5 injections) |
| Relative Standard Deviation (RSD) of Retention Time | < 1.0% (for n=5 injections) |
Source: Adapted from common pharmacopeial guidelines.[25][26][27][28]
Experimental Protocols
Protocol 1: System Suitability Testing
Objective: To verify that the HPLC system is suitable for the intended analysis.
Procedure:
-
Prepare a System Suitability Solution: This solution should contain the main analyte(s) of interest and, if necessary, a compound that is known to be a critical separation pair.
-
Set Up the HPLC Method: Use the established analytical method parameters (mobile phase, flow rate, column temperature, etc.).
-
Equilibrate the System: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform Replicate Injections: Inject the system suitability solution at least five times.
-
Evaluate Chromatographic Parameters: For each injection, determine the following:
-
Retention time
-
Peak area
-
Tailing factor (asymmetry factor)
-
Number of theoretical plates (N)
-
Resolution (Rs) between critical peak pairs
-
-
Calculate Statistical Parameters: Calculate the mean, standard deviation, and relative standard deviation (RSD) for the retention times and peak areas of the replicate injections.
-
Compare with Acceptance Criteria: Ensure that all the calculated parameters meet the predefined acceptance criteria (see Table 3).[25][26][27][28]
Protocol 2: Gradient Optimization for Complex Natural Product Extracts
Objective: To develop a gradient elution method that provides optimal separation of components in a complex mixture.
Procedure:
-
Initial Scouting Gradient:
-
Adjust the Gradient Range:
-
Based on the scouting run, narrow the gradient range to focus on the elution window of the peaks of interest. For example, if all peaks elute between 20% and 60% organic solvent, you can set the new gradient to run from 15% to 65%.
-
-
Optimize the Gradient Slope:
-
To improve the resolution of closely eluting peaks, decrease the gradient slope (i.e., increase the gradient time).
-
To shorten the analysis time, increase the gradient slope.
-
-
Introduce Isocratic Segments:
-
If a group of peaks is well-resolved, an isocratic hold within the gradient can be used to maintain that separation.
-
-
Refine and Finalize:
Protocol 3: Peak Purity Analysis using a Diode Array Detector (DAD)
Objective: To assess the spectral homogeneity of a chromatographic peak to check for the presence of co-eluting impurities.
Procedure:
-
Acquire 3D Data: Use an HPLC system equipped with a Diode Array Detector (DAD) to collect spectral data across the entire chromatographic run.
-
Select the Peak of Interest: In the chromatography data system (CDS) software, select the peak for which you want to perform a purity analysis.
-
Perform Peak Purity Analysis: The CDS software will perform the following steps:
-
Spectrum Extraction: Extracts multiple UV spectra from different points across the peak (e.g., upslope, apex, and downslope).
-
Spectrum Normalization: Normalizes the extracted spectra to the same scale.
-
Spectral Comparison: Compares the normalized spectra to each other.
-
-
Evaluate the Purity Plot and Purity Value:
-
Purity Plot: The software generates a purity plot, which graphically represents the similarity of the spectra across the peak.
-
Purity Value/Angle: A numerical value (often called a purity angle or similarity index) is calculated to quantify the spectral similarity.
-
-
Interpretation:
-
If the spectra are identical or very similar across the peak, the peak is considered spectrally pure, suggesting no significant co-eluting impurities with different UV spectra.
-
If the spectra are dissimilar, the peak is considered spectrally impure, indicating the presence of one or more co-eluting compounds.
-
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with established laboratory protocols and instrument manufacturer's recommendations.
References
- 1. uhplcs.com [uhplcs.com]
- 2. waters.com [waters.com]
- 3. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 7. labtech.tn [labtech.tn]
- 8. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. mastelf.com [mastelf.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. hplc.eu [hplc.eu]
- 16. uhplcs.com [uhplcs.com]
- 17. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 18. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. moravek.com [moravek.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. extractionmagazine.com [extractionmagazine.com]
- 22. researchgate.net [researchgate.net]
- 23. shodex.com [shodex.com]
- 24. biotage.com [biotage.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. austinpublishinggroup.com [austinpublishinggroup.com]
- 27. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 28. pharmaguru.co [pharmaguru.co]
- 29. welch-us.com [welch-us.com]
Strategies to minimize Filiformine loss during extraction
Welcome to the technical support center for Filiformine extraction. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of this compound, a novel halogenated monoterpene with significant therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
A1: this compound is a brominated monoterpene, a class of secondary metabolites found in marine red algae of the genus Laurencia.[1] Like many halogenated natural products, this compound is susceptible to degradation under certain experimental conditions. Key challenges in its extraction include its potential thermolability, sensitivity to pH changes, and susceptibility to oxidation, all of which can lead to significant loss of yield and purity.
Q2: Which solvents are recommended for the initial extraction of this compound?
A2: The choice of solvent is critical and depends on the polarity of this compound. For lipophilic compounds like many terpenes, solvents such as dichloromethane, ethyl acetate, or a mixture of dichloromethane/methanol (1:1) are often effective.[2] Some studies on Laurencia species have successfully used n-hexane and dichloromethane for the extraction of sesquiterpenes.[3] It is advisable to perform small-scale pilot extractions with a range of solvents to determine the optimal choice for maximizing yield while minimizing the co-extraction of impurities.
Q3: My this compound extract is a dark, viscous oil. How can I improve its appearance and purity?
A3: The presence of a dark, viscous oil often indicates the co-extraction of pigments (like chlorophylls) and other high-molecular-weight compounds.[2] To mitigate this, a preliminary extraction with a nonpolar solvent like n-hexane can be performed to remove chlorophyll before proceeding with a more polar solvent for this compound extraction.[2] Alternatively, post-extraction cleanup steps such as solid-phase extraction (SPE) or column chromatography are essential for purifying the target compound.
Q4: Can I use advanced extraction techniques for this compound?
A4: Yes, advanced extraction methods are highly recommended to minimize the risk of this compound degradation. Techniques like Ultrasound-Assisted Extraction (UAE) and Pressurized Liquid Extraction (PLE) can enhance extraction efficiency at lower temperatures and shorter durations, which is beneficial for thermolabile compounds.[4][5] Supercritical Fluid Extraction (SFE) with carbon dioxide is another green and efficient alternative for extracting halogenated monoterpenes.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Extraction: The solvent may not be optimal, or the extraction time is insufficient. | - Test a range of solvents with varying polarities. - Increase the extraction time or the number of extraction cycles. - Consider using advanced extraction techniques like UAE or PLE to improve efficiency.[4][5] |
| Degradation of this compound: The compound may be sensitive to high temperatures, prolonged extraction times, or exposure to light. | - Employ low-temperature extraction methods. - Minimize extraction time. - Protect the sample from light by using amber glassware or covering the apparatus with aluminum foil. | |
| Improper Sample Preparation: Large particle size of the algal material can limit solvent penetration. | - Ensure the dried algal material is finely ground to a consistent particle size to maximize surface area for extraction. | |
| Extract Discoloration (e.g., browning) | Oxidation: Phenolic groups or other sensitive moieties in the co-extractives or this compound itself may be oxidizing. | - Add an antioxidant, such as ascorbic acid (0.1% w/v), to the extraction solvent. - Work under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents. |
| pH-induced Degradation: The pH of the extraction solvent may be causing decomposition of this compound. | - Maintain a neutral or slightly acidic pH during extraction. Buffer the solvent system if necessary. | |
| Formation of Emulsions during Liquid-Liquid Extraction | Presence of Surfactant-like Molecules: High concentrations of lipids and other amphiphilic compounds in the crude extract can lead to emulsion formation. | - Centrifuge the mixture to break the emulsion. - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help in phase separation.[8] - If emulsions are persistent, consider using a different partitioning solvent system or employ solid-phase extraction (SPE) as an alternative to liquid-liquid extraction.[8] |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize the extraction of this compound while minimizing degradation by using reduced temperatures and extraction times.
Materials:
-
Dried and powdered Laurencia sp. biomass
-
Ethyl acetate (HPLC grade)
-
Ultrasonic bath/probe
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Methodology:
-
Weigh 10 g of finely powdered Laurencia sp. biomass and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of ethyl acetate to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 20 minutes at a controlled temperature (e.g., 30°C).[9][10][11]
-
After sonication, filter the mixture through a Büchner funnel to separate the extract from the solid biomass.
-
Repeat the extraction process on the biomass residue two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a low temperature (≤ 40°C) to obtain the crude this compound extract.
-
Proceed with chromatographic purification of the crude extract.
Protocol 2: Pressurized Liquid Extraction (PLE) of this compound
PLE is a rapid and efficient method that uses elevated temperatures and pressures to enhance extraction.
Materials:
-
Dried and powdered Laurencia sp. biomass
-
Ethanol (90%)
-
PLE system and extraction cells
-
Diatomaceous earth (optional, as a dispersant)
Methodology:
-
Mix 5 g of powdered Laurencia sp. biomass with diatomaceous earth (1:1 w/w) and pack it into a stainless-steel extraction cell.
-
Place the cell in the PLE system.
-
Set the extraction parameters. Based on typical values for marine natural products, a starting point could be:
-
Solvent: 90% Ethanol
-
Temperature: 60°C
-
Pressure: 1500 psi
-
Extraction time: 10 minutes
-
Number of cycles: 2
-
-
Collect the extract in a collection vial.
-
Concentrate the extract under reduced pressure to yield the crude this compound extract.
-
The crude extract can then be subjected to further purification steps.
Visualizations
Caption: Generalized workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for addressing low this compound yield.
References
- 1. In Vitro and In Silico Evaluation of Red Algae Laurencia obtusa Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pressurized Liquid Extraction for the Recovery of Bioactive Compounds from Seaweeds for Food Industry Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 6. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 7. Supercritical fluid extraction of halogenated monoterpenes from the red alga Plocamium cartilagineum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. repository.uin-malang.ac.id [repository.uin-malang.ac.id]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Gradient Elution for Aporphine Alkaloid Separation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working on the separation of aporphine alkaloids. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you resolve common issues encountered during gradient elution HPLC and UHPLC experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Poor Peak Shape: Tailing or Fronting Peaks
Q: My chromatogram shows significant peak tailing for my aporphine alkaloid analytes. What are the common causes and how can I fix this?
A: Peak tailing is a common issue when analyzing basic compounds like aporphine alkaloids. It is often caused by strong interactions between the basic analytes and residual acidic silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Aporphine alkaloids are basic in nature. Increasing the pH of the mobile phase can suppress the ionization of the alkaloids, reducing their interaction with the stationary phase and improving peak shape. However, be mindful of the pH stability of your column. For many silica-based columns, a pH range of 2-8 is recommended.[1] Some methods have found success with a mobile phase pH of 3.0, adjusted with acetic acid or phosphoric acid.[2][3][4] In some cases, a higher pH of 10.5 has been used with a suitable column to neutralize the alkaloids.[5][6]
-
Use of Mobile Phase Additives (Silanol Blockers): Incorporating a small concentration of a basic compound, such as diethylamine or triethylamine, into the mobile phase can help to mask the active silanol sites on the stationary phase, leading to more symmetrical peaks.[7]
-
Employ a Base-Deactivated Column: These columns are specifically designed with a reduced number of accessible silanol groups, making them more suitable for the analysis of basic compounds.[7]
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.
2. Inadequate Resolution and Co-elution
Q: I am struggling to separate two or more closely related aporphine alkaloids. How can I improve the resolution?
A: Achieving baseline separation of structurally similar aporphine alkaloids can be challenging. Optimizing the gradient profile and mobile phase composition is key.
Troubleshooting Steps:
-
Gradient Slope Optimization: A shallow gradient can significantly improve the resolution of closely eluting peaks. If your compounds are eluting very close together, try decreasing the rate of change of the organic solvent concentration over time (i.e., a smaller %B/min).[8][9] For example, one study optimized separation with a very slow gradient slope of 0.42% per minute.[8]
-
Modify Mobile Phase Composition:
-
Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent properties.
-
Aqueous Phase: The choice and concentration of the buffer or acid modifier (e.g., ammonium acetate, formic acid) can influence the retention and selectivity.[2][3][10]
-
-
Stationary Phase Selection: Consider using a column with a different stationary phase chemistry (e.g., C18, RP-select B, pentafluorophenyl) to exploit different separation mechanisms.[2][3][7]
-
Temperature Control: Operating the column at a controlled, elevated temperature can improve efficiency and sometimes alter selectivity.
3. Retention Time Instability
Q: My retention times are shifting between injections. What could be causing this variability?
A: Retention time drift can be caused by several factors related to the HPLC system, mobile phase preparation, and column condition.
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions.
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage, which can cause pressure fluctuations and affect retention times.[11][12]
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed.[11] Solvent evaporation can change the composition of the mobile phase over time, so keep solvent bottles capped.[11]
-
Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[11]
-
Buffer Precipitation: If using buffers, ensure they are soluble in the highest organic percentage of your gradient. Buffer precipitation can cause pressure spikes and blockages, leading to retention time shifts.[13] It is a good practice to limit the organic content when using certain buffers; for instance, potassium phosphate buffers may start to precipitate at 70% acetonitrile.[13]
4. High Backpressure
Q: The backpressure of my HPLC system is unusually high. What are the likely causes and solutions?
A: High backpressure is a common problem that can halt your analysis and potentially damage your column or pump.
Troubleshooting Steps:
-
Identify the Source of the Blockage: Systematically disconnect components (starting from the detector and moving backward towards the pump) to identify where the pressure drop occurs.[11]
-
Check In-line Filters and Guard Columns: These components are designed to trap particulates and can become blocked over time. Replace them if necessary.[1]
-
Sample Preparation: Ensure your samples are properly filtered before injection to remove any particulate matter.
-
Buffer Precipitation: As mentioned previously, buffer precipitation can cause blockages. If you suspect this, flush the system (without the column) with water to dissolve the precipitated salts.[11][13]
-
Column Contamination: If the blockage is in the column, try back-flushing it (if the manufacturer's instructions permit) with a strong solvent.
Quantitative Data Summary
The following tables summarize typical starting conditions and optimized parameters for the gradient elution separation of aporphine alkaloids based on published methods.
Table 1: Mobile Phase and Gradient Conditions
| Parameter | Example 1 | Example 2 | Example 3 |
| Mobile Phase A | Water with 10 mM ammonium acetate, pH 3 (acetic acid) | Water with 0.1% formic acid | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 10% to 40% B | 5% to 10% B (2 min), 10% to 15% B (3 min), 15% to 20% B (5 min), 20% to 35% B (2 min), 35% to 70% B (8 min) | 3% B (2 min), 3-25% B (23 min), 25-80% B (15 min) |
| Reference | [2][3] | [10] | [14] |
Table 2: Optimized Chromatographic Parameters
| Parameter | Optimized Value | Reference |
| pH | 3.0 | [8] |
| Initial Methanol % | 32% | [8] |
| Gradient Slope | 0.42%/min | [8] |
| Stationary Phase | RP-select B (5 µm) | [2] |
| Detection Wavelength | 260 nm, 270 nm, 281 nm, 302 nm | [5][15] |
Experimental Protocols
Protocol 1: General Gradient Elution Method for Aporphine Alkaloid Profiling
This protocol provides a general starting point for developing a separation method for aporphine alkaloids.
-
Sample Preparation:
-
Accurately weigh and dissolve the plant extract or sample in the initial mobile phase composition.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV-Vis or PDA detector.
-
Column: C18 or RP-select B column (e.g., 100 mm x 2.1 mm, 1.9 µm).[16]
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[17]
-
Injection Volume: 5 µL.
-
Detection Wavelength: 270 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 40% B
-
20-25 min: 40% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 5% B (re-equilibration)
-
-
Protocol 2: Extraction of Aporphine Alkaloids from Plant Material
This protocol outlines a general procedure for the extraction of aporphine alkaloids from dried plant material.
-
Defatting (Optional but Recommended):
-
Soak the powdered plant material in a non-polar solvent like hexane for several hours to remove fats and waxes.[18]
-
Filter and air-dry the plant material.
-
-
Alkaloid Extraction:
-
Moisten the defatted plant material with a dilute ammonia solution to basify the alkaloids.[18]
-
Extract the basified material with a moderately polar solvent such as dichloromethane or a chloroform-methanol mixture.[5][18] This can be done through maceration or sonication.
-
Combine the organic extracts.
-
-
Acid-Base Partitioning:
-
Evaporate the organic solvent to a smaller volume and then extract the alkaloids into an acidic aqueous solution (e.g., 5% HCl).[18]
-
Wash the acidic aqueous layer with an organic solvent to remove neutral impurities.
-
Basify the aqueous layer with ammonia to pH ~10-11.[18]
-
Re-extract the free-base alkaloids into an organic solvent (e.g., dichloromethane).[18]
-
-
Final Preparation:
-
Wash the final organic extract with distilled water, dry it over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid extract.[18]
-
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for poor peak shape.
Caption: Workflow for optimizing gradient resolution.
Caption: Signaling pathway for acid-base alkaloid extraction.
References
- 1. bvchroma.com [bvchroma.com]
- 2. Development and validation of a high performance liquid chromatographic method for quantitative determination of aporphine alkaloids from different samples of Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of chromatographic conditions on the separation and system efficiency for HPLC of selected alkaloids on different stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of design of experiments and design space methodology for the HPLC-UV separation optimization of aporphine alkaloids from leaves of Spirospermum penduliflorum Thouars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. mdpi.com [mdpi.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 14. Deciphering Steroidal and Aporphine Alkaloids as Antileukemic Agents by Approaches of Molecular Networking and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. ejournal.upsi.edu.my [ejournal.upsi.edu.my]
Technical Support Center: Refinement of Protocols for Isolating Low-Abundance Alkaloids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the isolation of low-abundance alkaloids. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to aid in overcoming common challenges in natural product purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the isolation of low-abundance alkaloids.
Question: My final yield of the target alkaloid is significantly lower than expected. What are the potential causes and solutions?
Answer: Low yields are a common challenge when isolating minor alkaloids.[1] The issue can stem from several stages of the process, from the initial extraction to final purification. A systematic evaluation of your workflow is crucial.[1][2]
-
Problem Area 1: Raw Material Quality and Preparation
-
Possible Cause: The concentration of the target alkaloid can vary significantly based on the plant species, geographical source, harvest time, and storage conditions. Degradation can occur due to improper handling, heat, or light.[2]
-
Recommended Solution:
-
Ensure correct botanical identification of the plant material.
-
Harvest at a time known for peak alkaloid content.
-
Properly dry and store the material in a cool, dark, and dry environment.
-
Grind the plant material to a fine, uniform powder to maximize the surface area for extraction.[2]
-
-
-
Problem Area 2: Inefficient Extraction
-
Possible Cause: The chosen solvent or extraction method may not be optimal for your target alkaloid. Factors such as solvent polarity, temperature, and extraction time are critical.[1] The pH of the extraction solvent is also crucial for alkaloids, which are basic compounds.
-
Recommended Solution:
-
Solvent Selection: Experiment with a range of solvents of varying polarities. For alkaloids, methanol or ethanol are often effective.[1] The use of acidified water (e.g., 0.1% to 1% HCl or acetic acid) can improve the solubility of alkaloid salts.[3]
-
Method Optimization: Consider alternative extraction methods such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve efficiency and reduce extraction times.[4]
-
pH Control: For acid-base extraction, ensure the pH is appropriately adjusted to either protonate (acidic aqueous phase) or deprotonate (basic aqueous phase) the target alkaloid for efficient partitioning.[5]
-
-
-
Problem Area 3: Compound Degradation During Processing
-
Possible Cause: Many alkaloids are sensitive to heat, light, and extreme pH levels.[1] Prolonged exposure to high temperatures during methods like Soxhlet extraction can lead to degradation.[6]
-
Recommended Solution:
-
Avoid excessive heat during solvent evaporation by using a rotary evaporator at a controlled, low temperature (e.g., below 40-50°C).[1][2]
-
Protect light-sensitive compounds by using amber glassware or covering glassware with aluminum foil.
-
Minimize the time samples are exposed to harsh pH conditions.
-
-
-
Problem Area 4: Loss During Purification
-
Possible Cause: Significant loss of the target compound can occur during chromatographic steps. This may be due to irreversible adsorption to the stationary phase, co-elution with other compounds, or improper fraction collection.[1]
-
Recommended Solution:
-
Column Overloading: Avoid overloading the column, which can lead to poor separation and loss of resolution.[7]
-
Stationary Phase Selection: For alkaloids, basic adsorbents like aluminum oxide or a deactivated silica gel may be preferable to acidic silica gel to prevent irreversible adsorption.
-
Fraction Collection: Use a sensitive detection method (e.g., UV-Vis spectrophotometry at the alkaloid's λmax) to guide fraction collection and prevent discarding fractions containing the target compound.[1]
-
-
Question: I am observing many closely eluting or co-eluting peaks during HPLC purification. How can I improve the separation of my target alkaloid?
Answer: The presence of structurally similar alkaloids is a common challenge.[8] Optimizing your chromatographic method is key to achieving better separation.
-
Mobile Phase Modification:
-
pH Adjustment: Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid, formic acid, or acetic acid) to the mobile phase can help to keep basic alkaloids ionized, leading to improved peak shape and resolution on reverse-phase columns.
-
Solvent Gradient: Optimize the gradient elution profile. A shallower gradient can increase the separation between closely eluting peaks.
-
-
Stationary Phase Selection:
-
If you are using a standard C18 column, consider trying a different stationary phase with alternative selectivity, such as a phenyl-hexyl column, which may offer better separation for aromatic alkaloids.
-
-
Advanced Techniques:
-
pH-Zone-Refining Counter-Current Chromatography (CCC): This technique is particularly effective for separating compounds with different pKa values and has been successfully used for the preparative separation of alkaloids.[9][10]
-
Two-Dimensional HPLC (2D-HPLC): Coupling two different HPLC columns (e.g., normal-phase and reverse-phase) can provide excellent separation for complex mixtures.[11]
-
Question: My crude extract is highly impure, containing significant amounts of fats and pigments. How can I clean up my sample before chromatographic purification?
Answer: A preliminary clean-up step is often necessary to remove interfering substances and improve the efficiency of subsequent purification steps.
-
Defatting: Before the primary alkaloid extraction, a pre-extraction with a non-polar solvent like n-hexane or petroleum ether can effectively remove lipids, waxes, and other non-polar compounds.[12]
-
Acid-Base Extraction: This is a highly effective method for separating basic alkaloids from neutral and acidic impurities. The general principle involves dissolving the crude extract in an acidic solution to protonate the alkaloids, making them water-soluble. This aqueous layer is then washed with an organic solvent to remove non-basic compounds. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, making them soluble in an organic solvent, into which they can then be extracted.[5]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent-to-sample ratio for alkaloid extraction? A1: A common starting point for solvent-to-sample ratio is 10:1 (v/w).[13] However, the optimal ratio can vary depending on the plant material and the specific alkaloid. For some methods, ratios as high as 42:1 (v/w) have been found to be optimal.[14] It is advisable to start with a ratio that ensures the entire plant material is fully submerged in the solvent and to perform multiple extractions (typically 3-4) for exhaustive extraction.[13]
Q2: How can I avoid the formation of emulsions during liquid-liquid extraction? A2: Emulsions are common when partitioning between aqueous and organic layers, especially with complex plant extracts. To break up emulsions, you can try adding a saturated solution of sodium chloride (brine) to the separatory funnel, which increases the polarity of the aqueous phase. Gentle swirling instead of vigorous shaking can also help prevent their formation.
Q3: What are the advantages of pH-zone-refining counter-current chromatography (CCC) for isolating low-abundance alkaloids? A3: pH-zone-refining CCC is a support-free liquid-liquid chromatography technique that separates compounds based on their pKa values and hydrophobicity.[5] Its advantages for minor alkaloids include a high sample loading capacity (over 10 times that of traditional CCC), the ability to concentrate minor components, and the elimination of irreversible sample loss that can occur with solid supports like silica gel.[9][10]
Q4: How do I choose between normal-phase and reverse-phase HPLC for alkaloid purification? A4: The choice depends on the polarity of your target alkaloids. Reverse-phase HPLC (e.g., with a C18 column) is generally the most common and versatile method for a wide range of alkaloids. Normal-phase HPLC can be useful for separating less polar alkaloids or isomers that are difficult to resolve by reverse-phase. A 2D-LC approach combining both can be highly effective for complex mixtures.[11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on alkaloid isolation, providing a reference for expected yields and key experimental parameters.
| Plant Source | Alkaloid(s) | Extraction Method | Solvent-to-Sample Ratio | Yield | Purity | Reference |
| Coptis chinensis | Total Alkaloids | Ultrasound-Assisted | 30:1 (mL/g) | 146.3 ± 0.4 mg/g | Not specified | [15] |
| Stephania cepharantha | Cepharanthine (CEP) | Ethanol Extraction | Not specified | 0.1% (in crude extract) | 2.9% (in total alkaloids) | [8] |
| Nelumbo nucifera | N-demethylarmepavine | pH-Zone-Refining CCC | Not applicable | 7.4 mg from 500 mg crude extract | 90% | [9][10] |
| Zizyphi Spinosi Semen | Total Alkaloids | Reflux Extraction | 20:1 (mL/g) | Not specified | Not specified | [16] |
| Voacanga foetida | Voacangine | Acid-Base Extraction | Not specified | Not specified | Not specified | [17] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Alkaloid Enrichment
This protocol describes a standard procedure for separating alkaloids from neutral and acidic compounds in a crude plant extract.[5][12][18]
-
Preparation of Crude Extract:
-
Dry the plant material (e.g., at 40-50°C) and grind it into a fine powder.
-
If the material is rich in lipids, pre-extract the powder with a non-polar solvent like n-hexane (defatting step) and discard the hexane extract.
-
Extract the plant powder with a suitable solvent such as methanol or ethanol.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 5% hydrochloric acid solution. This will protonate the basic alkaloids, forming their water-soluble hydrochloride salts.
-
Transfer the acidic solution to a separatory funnel.
-
Wash the acidic solution by extracting it three times with a non-polar organic solvent (e.g., ethyl acetate or dichloromethane). This will remove neutral and acidic impurities, which will remain in the organic layer. Discard the organic layers.
-
Adjust the pH of the aqueous layer to 9-10 with a base, such as ammonium hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water.
-
Extract the basified aqueous layer three times with an organic solvent like chloroform or dichloromethane. The alkaloids will now partition into the organic layer.
-
Combine the organic fractions, dry them over anhydrous sodium sulfate, and then filter.
-
Concentrate the filtrate under reduced pressure to yield the crude alkaloid extract, which is now enriched and ready for further chromatographic purification.
-
Protocol 2: Purification by Preparative HPLC
This protocol outlines a general approach for purifying a low-abundance alkaloid from an enriched extract using preparative HPLC.[7][8]
-
Analytical Method Development:
-
First, develop an analytical HPLC method using a standard column (e.g., C18, 4.6 mm i.d.) to achieve good separation of the target alkaloid from impurities.
-
Experiment with different mobile phase compositions (e.g., methanol/water or acetonitrile/water) and additives (e.g., 0.1% formic acid or TFA).
-
Optimize the gradient to maximize the resolution of the target peak.
-
-
Scale-Up to Preparative HPLC:
-
Choose a preparative column with the same stationary phase as the analytical column but with a larger diameter (e.g., 20-50 mm i.d.).
-
Adjust the flow rate according to the larger column dimensions.
-
Dissolve the enriched alkaloid extract in a minimal amount of the initial mobile phase.
-
Inject the sample onto the preparative column.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the compounds elute from the column, guided by the UV chromatogram.
-
Analyze the purity of each fraction containing the target alkaloid using the previously developed analytical HPLC method.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified alkaloid.
-
Visualizations
Alkaloid Biosynthesis Signaling Pathway
Caption: Signaling pathway for stress-induced alkaloid biosynthesis.
Experimental Workflow for Isolating Low-Abundance Alkaloids
Caption: General workflow for the isolation of low-abundance alkaloids.
Troubleshooting Logic for Low Alkaloid Yield
Caption: Decision-making workflow for troubleshooting low alkaloid yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atlantis-press.com [atlantis-press.com]
- 17. researchgate.net [researchgate.net]
- 18. quora.com [quora.com]
Validation & Comparative
Comparing the cytotoxicity of Filiformine to other aporphine alkaloids
A Comparative Analysis of the Cytotoxicity of Aporphine Alkaloids from Cassytha filiformis and Other Sources
Introduction
Aporphine alkaloids, a large and structurally diverse group of isoquinoline alkaloids, have garnered significant interest in cancer research due to their potent cytotoxic activities. These natural compounds, found in various plant families, exert their effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways involved in cell proliferation and apoptosis. This guide provides a comparative overview of the cytotoxicity of several aporphine alkaloids, with a focus on those isolated from Cassytha filiformis. While the term "filiformine" is not prevalent in the reviewed literature, this analysis centers on the well-characterized and cytotoxic alkaloids from this plant species, such as actinodaphnine, cassythine, and dicentrine, alongside other notable aporphine alkaloids.
Data Presentation: Cytotoxicity of Aporphine Alkaloids
The cytotoxic effects of various aporphine alkaloids against a range of cancer and non-cancer cell lines are summarized below. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), allows for a quantitative comparison of their potency.
| Alkaloid | Cell Line | Cell Type | IC50 (µM) | Reference |
| Actinodaphnine | HL-60 | Human promyelocytic leukemia | 15.4 | [1] |
| Mel-5 | Human melanoma | 25.7 | [1] | |
| Cassythine | HL-60 | Human promyelocytic leukemia | 19.9 | [1] |
| Mel-5 | Human melanoma | 24.3 | [1] | |
| Dicentrine | HeLa | Human cervical cancer | >80 | [2] |
| HuH-7 | Human hepatoma | - | [3] | |
| MS-G2 | Human hepatoma | - | [3] | |
| K562 | Human leukemia | - | [3] | |
| HL-60 | Human promyelocytic leukemia | - | [3] | |
| Neolitsine | HeLa | Human cervical cancer | 21.6 | [1] |
| 3T3 | Mouse embryonic fibroblast | 21.4 | [1] | |
| Glaucine | HeLa | Human cervical cancer | 8.2 | [4] |
| Liriodenine | CAOV-3 | Human ovarian cancer | - | [5] |
Note: Some IC50 values were not explicitly provided in the source material but the compounds were reported to be cytotoxic.
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are crucial for the reproducibility and interpretation of results. Below are protocols for the MTT and LDH assays, which are frequently used to evaluate the cytotoxic effects of natural compounds like aporphine alkaloids.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare various concentrations of the aporphine alkaloid in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up additional control wells:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with a lysis solution (e.g., Triton X-100) 45 minutes before the end of the incubation period.
-
Background control: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer, typically by subtracting the spontaneous release from the treated and maximum release values.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of aporphine alkaloids.
Signaling Pathways
Aporphine alkaloids exert their cytotoxic effects by modulating several key intracellular signaling pathways.
Inhibition of NF-κB Signaling Pathway
The NF-κB pathway is crucial for inflammation, cell survival, and proliferation. Its inhibition can lead to apoptosis. Some aporphine alkaloids have been shown to suppress this pathway.
Caption: Aporphine alkaloids can inhibit the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Its modulation by aporphine alkaloids can contribute to their cytotoxic effects.
Caption: Modulation of the MAPK signaling pathway by aporphine alkaloids.
Intrinsic Apoptosis Pathway
Many aporphine alkaloids induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This involves the regulation of pro- and anti-apoptotic proteins.
Caption: Induction of apoptosis via the intrinsic pathway by aporphine alkaloids.
Conclusion
The available data indicates that aporphine alkaloids, including those isolated from Cassytha filiformis like actinodaphnine and cassythine, exhibit significant cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis through the modulation of critical signaling pathways such as NF-κB and MAPK, as well as through direct interactions with DNA and topoisomerases. The comparative data presented in this guide, along with the detailed experimental protocols and pathway diagrams, provide a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the specific structure-activity relationships and the full range of molecular targets for these compounds will be crucial for the development of novel aporphine-based anticancer therapeutics.
References
- 1. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloids from Cassytha filiformis and related aporphines: antitrypanosomal activity, cytotoxicity, and interaction with DNA and topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Activity of Aporphine Alkaloids from Cassytha filiformis (Filiformine-Related Compounds): A Comparative Guide
This guide provides an objective comparison of the in vitro anticancer activity of aporphine alkaloids isolated from Cassytha filiformis, compounds related to the broader class of substances sometimes referred to as "Filiformine," against established chemotherapeutic agents. The data presented is intended for researchers, scientists, and drug development professionals to evaluate the potential of these natural compounds in oncology research.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of aporphine alkaloids from Cassytha filiformis and standard chemotherapeutic drugs against various cancer and non-cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | HeLa (Cervical Cancer) | Mel-5 (Melanoma) | HL-60 (Leukemia) | 3T3 (Non-cancer Fibroblasts) |
| Aporphine Alkaloids | ||||
| Neolitsine | 21.6 µM | - | - | 21.4 µM |
| Cassythine (Cassyfiline) | - | 24.3 µM | 19.9 µM | - |
| Actinodaphnine | - | 25.7 µM | 15.4 µM | - |
| Dicentrine | - | - | - | - |
| Chemotherapeutic Drugs | ||||
| Doxorubicin | 2.664 µM[1] | - | ~0.01-0.1 µM | - |
| Paclitaxel | ~0.01-0.1 µM | - | ~0.001-0.01 µM | - |
Note: Data for Dicentrine was not available in the initial findings. Data for Doxorubicin and Paclitaxel are approximate values from various studies and may vary based on experimental conditions.
Experimental Protocols
The following is a generalized protocol for determining cell viability and IC50 values using the MTT assay, a common colorimetric method.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals.[2][3][4] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for the assay)
-
Solubilization solution (e.g., SDS-HCl)
-
96-well microplates
-
Test compounds (Aporphine alkaloids, Doxorubicin, Paclitaxel)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Molecular Mechanisms and Workflows
Proposed Mechanism of Action for Aporphine Alkaloids
Aporphine alkaloids have been reported to exert their anticancer effects through various mechanisms, including DNA intercalation and inhibition of topoisomerase enzymes.[5] This interference with DNA replication and repair processes can lead to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for aporphine alkaloids.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the anticancer activity of novel compounds in vitro.
References
- 1. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Alkaloids from Cassytha filiformis and related aporphines: antitrypanosomal activity, cytotoxicity, and interaction with DNA and topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Kinase Cross-Reactivity: A Comparative Guide for the Investigational Compound Filiformine
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential kinase inhibitor is paramount. This guide provides a framework for evaluating the cross-reactivity of the novel compound, Filiformine, in kinase inhibitor assays. Due to the absence of publicly available data on this compound's kinase activity, this document serves as a template, offering standardized protocols and data presentation formats to guide internal investigations and comparisons with established kinase inhibitors.
The therapeutic potential of kinase inhibitors is often linked to their specificity. Off-target effects can lead to unforeseen toxicities or a dilution of the intended therapeutic action. Natural products, while a rich source of bioactive molecules, are sometimes associated with pan-assay interference compounds (PAINS) that can lead to misleading results in high-throughput screening.[1] Therefore, rigorous and systematic evaluation of a new chemical entity's kinase profile is a critical step in the drug discovery pipeline.
Comparative Kinase Inhibition Profile
A primary assessment of a compound's selectivity involves screening against a panel of diverse kinases. The data should be presented in a clear, quantitative format to allow for direct comparison.
Table 1: Comparative IC50 Values of this compound and Control Inhibitors against a Panel of Kinases
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) (Broad-Spectrum Control) | Sunitinib IC50 (µM) (Multi-Kinase Control) | Selective Inhibitor IC50 (µM) (Specific Control) |
| Kinase A (e.g., SRC) | [Insert experimental data] | 0.005 | 0.08 | Dasatinib (0.001) |
| Kinase B (e.g., ABL1) | [Insert experimental data] | 0.006 | 0.03 | Imatinib (0.025) |
| Kinase C (e.g., VEGFR2) | [Insert experimental data] | 0.007 | 0.009 | Axitinib (0.001) |
| Kinase D (e.g., EGFR) | [Insert experimental data] | 0.004 | 1.5 | Gefitinib (0.02) |
| Kinase E (e.g., PI3Kα) | [Insert experimental data] | 0.150 | >10 | Alpelisib (0.005) |
| Kinase F (e.g., CDK2) | [Insert experimental data] | 0.003 | 2.5 | Palbociclib (0.011) |
Note: The control inhibitors and kinase panel are illustrative. An appropriate panel should be selected based on the therapeutic target and known off-targets of the compound class.
Experimental Protocols
Reproducibility and accuracy are contingent on detailed and well-documented experimental procedures.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. Luminescence-based assays, such as ADP-Glo™, measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of ATP remaining and thus reflects kinase activity.[2][3]
Materials:
-
Recombinant human kinase of interest
-
Substrate peptide specific to the kinase
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (this compound) and control inhibitors, serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and control inhibitors in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
Reaction Setup:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 2X kinase/substrate solution in kinase assay buffer. Add 2 µL of this solution to each well.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 1 hour.
-
ATP Depletion and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal for each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Visualizing Pathways and Workflows
Diagrams are essential for conveying complex relationships and processes. The following are generated using Graphviz (DOT language) as specified.
Hypothetical Signaling Pathway
This diagram illustrates a simplified signaling cascade that could be targeted for inhibition. Understanding the upstream and downstream components of a target kinase is crucial for interpreting cellular assay results.
Caption: Hypothetical MAPK/ERK signaling pathway with potential inhibition by this compound.
Experimental Workflow for Kinase Inhibitor Profiling
This flowchart outlines the key steps in screening and characterizing a potential kinase inhibitor.
References
A Comparative Analysis of the Bioactivity of Aporphine Alkaloids from Cassytha filiformis: Actinodaphnine, Cassythine, and Neolitsine
A Note on "Filiformine": Initial searches for a bioactive compound named "this compound" did not yield conclusive results, suggesting a likely misspelling or reference to a lesser-known derivative. This guide therefore presents a comparative analysis of actinodaphnine and other prominent bioactive aporphine alkaloids isolated from the parasitic plant Cassytha filiformis: cassythine and neolitsine. This comparison offers valuable insights for researchers, scientists, and drug development professionals working with natural products and alkaloid chemistry.
Executive Summary
Actinodaphnine, cassythine, and neolitsine, all aporphine alkaloids extracted from Cassytha filiformis, exhibit significant cytotoxic and antitrypanosomal activities. This guide provides a comparative overview of their bioactivity, supported by quantitative data, detailed experimental protocols, and visualizations of their proposed mechanism of action and experimental workflows. The data presented highlights the potential of these compounds as leads for the development of novel therapeutic agents.
Data Presentation: Comparative Bioactivity of Aporphine Alkaloids
The following table summarizes the reported in vitro bioactivity of actinodaphnine, cassythine, and neolitsine against various cancer cell lines and Trypanosoma brucei brucei.
| Compound | Bioactivity | Cell Line / Organism | IC50 (µM) |
| Actinodaphnine | Cytotoxicity | Mel-5 (Melanoma) | 25.7[1][2] |
| HL-60 (Leukemia) | 15.4[1][2] | ||
| Antitrypanosomal | Trypanosoma brucei brucei | 3-15[3][4] | |
| Cassythine | Cytotoxicity | Mel-5 (Melanoma) | 24.3[1][2] |
| HL-60 (Leukemia) | 19.9[1][2] | ||
| Antitrypanosomal | Trypanosoma brucei brucei | 3-15[3][4] | |
| Neolitsine | Cytotoxicity | HeLa (Cervical Cancer) | 21.6[1][2] |
| 3T3 (Fibroblast) | 21.4[1][2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a representative method for assessing the cytotoxic activity of the subject alkaloids against adherent and suspension cancer cell lines.
a. Cell Culture:
-
HeLa, 3T3, and Mel-5 cells are cultured as monolayers in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HL-60 cells are cultured in suspension in RPMI-1640 medium with the same supplements.
-
All cell lines are maintained at 37°C in a humidified atmosphere of 5% CO2.
b. Assay Procedure:
-
For adherent cells, trypsinize and seed at a density of 1 x 10^4 cells/well in a 96-well microplate. For suspension cells, seed directly at the same density.
-
Incubate the plates for 24 hours to allow for cell attachment (for adherent cells) and stabilization.
-
Prepare stock solutions of the test compounds (actinodaphnine, cassythine, neolitsine) in dimethyl sulfoxide (DMSO) and perform serial dilutions in the culture medium to achieve a range of final concentrations.
-
Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.
-
Following incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
For adherent cells, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. For suspension cells, centrifuge the plate and then replace the medium with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
In Vitro Antitrypanosomal Activity Assay
This protocol describes a method for evaluating the activity of the alkaloids against the bloodstream form of Trypanosoma brucei brucei.
a. Parasite Culture:
-
Trypanosoma brucei brucei is cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% heat-inactivated FBS, 1% penicillin-streptomycin, and 0.1% β-mercaptoethanol.
-
Parasites are maintained at 37°C in a 5% CO2 atmosphere.
b. Assay Procedure:
-
Dilute a 2-day old culture of exponentially growing trypanosomes to a concentration of 5 x 10^3 parasites/mL in fresh medium.
-
Dispense 196 µL of the parasite suspension into each well of a 96-well microplate.
-
Add 4 µL of the serially diluted test compounds to the wells. The final DMSO concentration should not exceed 0.5%.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of a resazurin-based viability reagent (e.g., AlamarBlue) to each well and incubate for an additional 24 hours.
-
Measure the fluorescence with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.
-
The IC50 value is determined by plotting the percentage of parasite growth inhibition against the compound concentration.
Visualizations
Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
Caption: Proposed mechanism of action for aporphine alkaloids.
Experimental Workflow: In Vitro Cytotoxicity (MTT) Assay
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Experimental Workflow: In Vitro Antitrypanosomal Assaydot
References
Investigating the DNA Intercalating Potential of Filiformine: A Comparative Guide
Introduction
Filiformine is a naturally occurring brominated sesquiterpenoid isolated from marine algae. While natural products are a rich source of novel pharmacophores, the DNA intercalating activity of this compound has not been reported in scientific literature. DNA intercalation is a mechanism of significant interest in drug development, particularly for anticancer agents, as it can disrupt DNA replication and transcription in rapidly dividing cells. This guide provides a comparative framework for researchers and scientists to investigate the potential DNA intercalating activity of this compound. We will outline the necessary experimental protocols and present a hypothetical comparison with well-established DNA intercalators, such as ethidium bromide and doxorubicin, to provide a clear benchmark for analysis.
Comparative Analysis of Potential DNA Intercalating Activity
To ascertain whether this compound interacts with DNA via intercalation, a series of biophysical assays must be performed. The following table summarizes the expected outcomes for this compound if it were to possess DNA intercalating properties, in comparison to the known intercalator ethidium bromide and a non-intercalating compound (e.g., a simple buffer solution).
| Parameter | This compound (Hypothetical) | Ethidium Bromide (Positive Control) | Negative Control (Buffer) |
| UV-Visible Spectroscopy | |||
| λmax Shift (Hypsochromic/Bathochromic) | Bathochromic shift (red shift) | Bathochromic shift (e.g., ~20 nm) | No change |
| Absorbance Change (Hypochromism/Hyperchromism) | Hypochromism (decreased absorbance) | Hypochromism | No change |
| Fluorescence Spectroscopy | |||
| Fluorescence Intensity Change | Significant increase | Significant increase upon binding to DNA[1][2][3] | No change |
| Circular Dichroism Spectroscopy | |||
| Change in Intrinsic CD Signal of DNA | Induction of extrinsic CD signal | Significant changes in the CD spectrum of DNA | No change |
Experimental Protocols for Confirming DNA Intercalation
The following are detailed methodologies for the key experiments required to evaluate the DNA intercalating activity of a test compound such as this compound.
UV-Visible Absorption Spectroscopy
This technique is used to monitor the changes in the absorption spectrum of the compound and DNA upon interaction.
-
Objective: To detect bathochromic (red) shifts and hypochromism in the absorption spectrum of this compound upon binding to DNA, which are characteristic of intercalation.
-
Materials:
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (pH 7.4)
-
This compound solution of known concentration
-
UV-Visible Spectrophotometer
-
-
Protocol:
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration can be determined spectrophotometrically using the absorbance at 260 nm (molar extinction coefficient ε = 6600 M⁻¹ cm⁻¹).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the Tris-HCl buffer.
-
Perform a titration by keeping the concentration of this compound constant while varying the concentration of CT-DNA.
-
Record the UV-Visible absorption spectra (typically in the range of 200-400 nm for DNA and the visible range for the compound if it has chromophores) after each addition of DNA.
-
Analyze the spectra for shifts in the maximum absorption wavelength (λmax) and changes in the molar absorptivity.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method to study the binding of fluorescent molecules to DNA.
-
Objective: To observe changes in the fluorescence emission of this compound upon binding to DNA. An enhancement in fluorescence intensity is often observed for intercalators.
-
Materials:
-
CT-DNA
-
Tris-HCl buffer (pH 7.4)
-
This compound solution
-
Fluorometer
-
-
Protocol:
-
Prepare solutions of CT-DNA and this compound as described for UV-Visible spectroscopy.
-
Excite the this compound solution at its maximum absorption wavelength and record the emission spectrum.
-
Titrate the this compound solution with increasing concentrations of CT-DNA.
-
Record the fluorescence emission spectrum after each addition of DNA.
-
Analyze the changes in fluorescence intensity and any shifts in the emission wavelength. A significant increase in fluorescence intensity is indicative of the compound moving into the hydrophobic environment between DNA base pairs.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to detect conformational changes in DNA upon binding of a ligand.
-
Objective: To observe changes in the circular dichroism spectrum of DNA upon interaction with this compound. Intercalation typically induces significant changes in the DNA conformation.
-
Materials:
-
CT-DNA
-
Tris-HCl buffer (pH 7.4)
-
This compound solution
-
CD Spectropolarimeter
-
-
Protocol:
-
Prepare solutions of CT-DNA and this compound.
-
Record the CD spectrum of CT-DNA alone in the range of 220-320 nm. The spectrum of B-form DNA has a positive band around 275 nm and a negative band around 245 nm.
-
Add increasing concentrations of this compound to the DNA solution and record the CD spectrum after each addition.
-
Analyze the changes in the ellipticity and the wavelength of the positive and negative bands of the DNA spectrum. The appearance of an induced CD signal in the region where the compound absorbs light can also be an indicator of binding.
-
Visualizing the Investigation and Mechanism
To provide a clear overview of the process, the following diagrams illustrate the experimental workflow for confirming DNA intercalation and the hypothetical mechanism of action.
References
In Vitro to In Vivo Correlation of Filiformine's Effects: A Comparative Guide
A Note on Filiformine: this compound is an oxoaporphine alkaloid isolated from the parasitic plant Cassytha filiformis. Currently, there is a significant lack of published scientific literature detailing the specific in vitro and in vivo effects of this compound. Consequently, a direct correlation between its effects in laboratory settings and in living organisms has not been established.
This guide will, therefore, serve as a template, providing a comparative framework using well-researched aporphine alkaloids with known biological activities. This will illustrate the methodologies and data presentation required for establishing an in vitro to in vivo correlation. For this purpose, we will focus on the cytotoxic and anti-inflammatory properties of representative aporphine alkaloids, Boldine and Glaucine, as illustrative examples.
Comparative Analysis of Aporphine Alkaloid Activity
The following tables summarize the quantitative data on the in vitro and in vivo effects of selected aporphine alkaloids. This data is essential for establishing a preliminary understanding of their potency and potential for therapeutic application.
Table 1: In Vitro Cytotoxicity of Aporphine Alkaloids
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Glaucine | HeLa | MTT Assay | 8.2 | [1] |
| Actinodaphnine | HL-60 | MTT Assay | 15.4 | [2] |
| Cassythine | HL-60 | MTT Assay | 19.9 | [2] |
| Neolitsine | HeLa | MTT Assay | 21.6 | [2] |
| Dicentrine | HeLa | MTT Assay | >25 | [1] |
| Boldine | HeLa | MTT Assay | >25 | [1] |
Table 2: In Vivo Anti-inflammatory Effects of Boldine
| Compound | Animal Model | Assay Type | Dose | Edema Reduction (%) | Reference |
| Boldine | Guinea Pig | Carrageenan-induced paw edema | 34 mg/kg (oral) | 50 (ED50) | [3] |
| Boldine | Rat | Carrageenan-induced paw edema | 0.5 mg/kg (intragastric) | Significant reduction | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Cytotoxicity: MTT Assay
Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., Glaucine) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against compound concentration.
In Vivo Anti-inflammatory: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of a compound in a rodent model of acute inflammation.
Protocol:
-
Animal Model: Male Wistar rats or guinea pigs are used.
-
Compound Administration: The test compound (e.g., Boldine) is administered orally or via intraperitoneal injection at various doses. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time following compound administration (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized edema.
-
Edema Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with that of the control group. The ED50 (the dose that causes 50% inhibition of edema) can be calculated.
Mandatory Visualizations
Diagrams are provided to illustrate key cellular processes and experimental designs.
Caption: Experimental workflow for establishing in vitro-in vivo correlation.
References
- 1. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different Filiformine extraction methods
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Filiformine, an oxoaporphine alkaloid found in the parasitic plant Cassytha filiformis, has garnered interest for its potential pharmacological activities. This guide provides a head-to-head comparison of different methods for its extraction, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique.
Comparative Analysis of Extraction Techniques
The choice of extraction method significantly impacts the yield, purity, and cost-effectiveness of obtaining this compound. Below is a summary of common techniques, with their performance evaluated across several key metrics.
| Method | Principle | Probable Yield | Probable Purity | Extraction Time | Solvent Consumption | Complexity & Cost | Key Advantages | Key Disadvantages |
| Maceration with Acid-Base Partitioning | Soaking the plant material in a solvent, followed by liquid-liquid extraction based on the pH-dependent solubility of alkaloids. | Moderate | Moderate to High | Long (days) | High | Low to Moderate | Simple, inexpensive setup, suitable for thermolabile compounds. | Time-consuming, large solvent volumes, potentially lower efficiency. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, allowing for a thorough extraction. | High | Moderate | Moderate (hours) | Moderate | Moderate | High extraction efficiency, less solvent than maceration. | Requires heating, potentially degrading thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) | Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration. | High | Moderate | Short (minutes to hours) | Low | Moderate | Fast, efficient, reduced solvent and energy consumption. | Requires specialized equipment, potential for localized heating. |
Experimental Protocols
Detailed methodologies for the extraction of alkaloids from Cassytha filiformis, adaptable for this compound isolation, are presented below.
Method 1: Maceration with Acid-Base Partitioning
This classical method relies on the basic nature of alkaloids for their separation from other plant constituents.
Protocol:
-
Maceration:
-
Air-dry and powder the aerial parts of Cassytha filiformis.
-
Macerate the powdered plant material (e.g., 1.7 kg) in a solution of methanol with 1% acetic acid for 24 hours.
-
Percolate the mixture exhaustively with the same solvent.
-
-
Acid-Base Extraction:
-
Concentrate the percolate under reduced pressure.
-
Wash the resulting acidic aqueous solution with a non-polar solvent like diethyl ether to remove neutral and acidic compounds.
-
Alkalinize the aqueous solution to pH 8 with sodium bicarbonate (NaHCO₃) and extract with dichloromethane (CH₂Cl₂).
-
Further increase the pH to 11 with ammonium hydroxide (NH₄OH) and perform a final extraction with CH₂Cl₂.
-
Combine the dichloromethane layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude alkaloid extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., dichloromethane and methanol) to isolate this compound and other alkaloids.
-
Method 2: Soxhlet Extraction
This method provides a more exhaustive extraction compared to simple maceration.
Protocol:
-
Preparation:
-
Place the dried and powdered plant material (e.g., 300 g) into a thimble.
-
-
Extraction:
-
Place the thimble in a Soxhlet extractor.
-
Extract with a suitable solvent like methanol (e.g., 1.5 L) for several hours.
-
-
Concentration:
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
The crude extract can be further purified using chromatographic techniques as described in Method 1.
-
Method 3: Ultrasound-Assisted Extraction (UAE)
A modern and efficient method that accelerates the extraction process.
Protocol:
-
Extraction:
-
Mix the powdered plant material (e.g., 300 g) with an acidified aqueous solution (e.g., 0.1 M hydrochloric acid, 3 L).
-
Subject the mixture to ultrasonic irradiation (e.g., 40 kHz) for a short duration (e.g., 20 minutes), repeating the process three times.
-
-
Filtration and Basification:
-
Combine the extracts and filter.
-
Adjust the pH of the filtrate to 8.5 with sodium hydroxide (NaOH).
-
-
Concentration:
-
Evaporate the solution to dryness under reduced pressure to yield the crude alkaloid extract.
-
-
Purification:
-
Further purification can be achieved using techniques like high-speed counter-current chromatography (HSCCC) or preparative HPLC.
-
Visualizing the Workflow and Potential Mechanism of Action
To better illustrate the processes, the following diagrams outline a typical extraction workflow and a plausible signaling pathway for the bioactivity of aporphine alkaloids found in Cassytha filiformis.
While the specific signaling pathway of this compound is not yet fully elucidated, the pro-apoptotic activity of co-occurring aporphine alkaloids like actinodaphnine in cancer cells provides a hypothetical model.[1] Actinodaphnine has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and nitric oxide (NO), leading to the downregulation of the NF-κB signaling pathway.[1]
References
Validating the Specificity of Filiformine's Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oxoaporphine alkaloid Filiformine's performance in inhibiting platelet aggregation with other relevant compounds. The information presented is supported by experimental data to aid in the validation of its biological targets.
Introduction
This compound, an oxoaporphine alkaloid isolated from the parasitic plant Cassytha filiformis, has demonstrated notable antiplatelet activity, suggesting its potential as a modulator of thrombosis and cardiovascular diseases. The primary mechanism of action for several aporphine alkaloids involves the inhibition of thromboxane A2 (TXA2) formation, a key signaling molecule in platelet activation and aggregation. This guide will delve into the specificity of this compound's biological targets within the platelet aggregation pathway, comparing its efficacy with other compounds that act on similar molecular targets.
Comparison of Antiplatelet Activity
The following table summarizes the in vitro efficacy of this compound and other compounds in inhibiting platelet aggregation induced by various agonists. This data is crucial for assessing the specificity and potency of this compound's biological activity.
| Compound | Class | Inducer | IC50 (µM) | Source |
| This compound | Oxoaporphine Alkaloid | - | Data not available | - |
| Cathafiline | Aporphine Alkaloid | ADP (20 µM) | 25.3 | [1] |
| Arachidonic Acid (100 µM) | 22.4 | [1] | ||
| Collagen (10 µg/mL) | 28.1 | [1] | ||
| PAF (2 ng/mL) | 20.5 | [1] | ||
| Cataformine | Aporphine Alkaloid | ADP (20 µM) | 35.7 | [1] |
| Arachidonic Acid (100 µM) | 30.1 | [1] | ||
| Collagen (10 µg/mL) | 42.3 | [1] | ||
| PAF (2 ng/mL) | 29.8 | [1] | ||
| Actinodaphnine | Aporphine Alkaloid | ADP (20 µM) | 15.8 | [1] |
| Arachidonic Acid (100 µM) | 12.5 | [1] | ||
| Collagen (10 µg/mL) | 18.9 | [1] | ||
| PAF (2 ng/mL) | 14.2 | [1] | ||
| Predicentrine | Aporphine Alkaloid | ADP (20 µM) | 45.2 | [1] |
| Arachidonic Acid (100 µM) | 38.7 | [1] | ||
| Collagen (10 µg/mL) | 50.1 | [1] | ||
| PAF (2 ng/mL) | 41.6 | [1] | ||
| Ocoteine | Aporphine Alkaloid | ADP (20 µM) | 55.6 | [1] |
| Arachidonic Acid (100 µM) | 48.3 | [1] | ||
| Collagen (10 µg/mL) | 62.5 | [1] | ||
| PAF (2 ng/mL) | 51.9 | [1] | ||
| Aspirin | NSAID | Arachidonic Acid | ~30 | [2] |
Signaling Pathways in Platelet Aggregation
To understand the potential targets of this compound, it is essential to visualize the key signaling pathways involved in platelet aggregation. The following diagram illustrates the central role of Thromboxane A2 (TXA2) synthesis and signaling.
Caption: Thromboxane A2 signaling pathway in platelet activation.
Experimental Protocols
Validating the biological target of this compound requires robust experimental procedures. Below are detailed methodologies for key assays used to assess antiplatelet activity.
Platelet Aggregation Assay (Whole Blood Aggregometry)
This method measures platelet aggregation in a whole blood sample, providing a physiologically relevant assessment of platelet function.
Principle: Platelet aggregation is measured by the change in electrical impedance between two electrodes immersed in a whole blood sample. As platelets aggregate on the electrodes, the impedance increases.
Procedure:
-
Blood Collection: Collect venous blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.
-
Sample Preparation: Dilute the citrated whole blood 1:1 with 0.9% saline.
-
Incubation: Pre-warm the diluted blood samples to 37°C for 5 minutes.
-
Compound Addition: Add the test compound (e.g., this compound, dissolved in a suitable solvent like DMSO) or vehicle control to the blood sample and incubate for a specified time (e.g., 3 minutes).
-
Induction of Aggregation: Add a platelet aggregation inducer (e.g., arachidonic acid, ADP, collagen, or PAF) to the sample to initiate aggregation.
-
Measurement: Record the change in impedance over a set period (e.g., 6 minutes) using a whole blood aggregometer (e.g., Chrono-Log Model 590).
-
Data Analysis: The extent of aggregation is quantified as the change in impedance from the baseline. Calculate the percentage of inhibition by comparing the aggregation in the presence of the test compound to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits platelet aggregation by 50%.
Experimental Workflow for Target Validation
The following diagram outlines a logical workflow for validating the specific biological target of this compound.
Caption: Workflow for validating this compound's biological target.
Conclusion
The available evidence suggests that this compound, an oxoaporphine alkaloid from Cassytha filiformis, is a promising antiplatelet agent. While its precise molecular target is yet to be definitively elucidated, related aporphine alkaloids are known to inhibit thromboxane A2 formation. To validate the specificity of this compound's biological targets, a systematic approach involving the measurement of TXA2 levels, enzyme inhibition assays for COX-1 and Thromboxane A2 synthase, and direct binding studies is recommended. This comparative guide provides the foundational information and experimental framework necessary for researchers to pursue further investigations into the mechanism of action of this compound and its potential as a therapeutic agent.
References
A Comparative Analysis of the Cytotoxic Effects of a Novel Bispidine Derivative on Cancer vs. Normal Cell Lines
Disclaimer: Initial searches for a compound named "Filiformine" did not yield specific scientific data regarding its effects on cancer and normal cell lines. It is possible that this is a rare compound or a misspelling. Therefore, this guide has been generated using a well-documented novel anti-cancer agent, the bispidine derivative referred to as compound 4e , to demonstrate a comparative study as requested. The data and methodologies presented are based on published experimental findings for this compound.
This guide provides a detailed comparison of the cytotoxic and apoptotic effects of the novel bispidine derivative, compound 4e, on human liver cancer cells (HepG2) versus normal human fibroblasts (WI-38). The objective is to highlight the compound's potential as a selective anti-cancer agent.
Data Presentation: Cytotoxicity Profile
The selective cytotoxic activity of compound 4e was evaluated by determining its half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The results demonstrate a significantly higher potency against the cancer cell line compared to the normal cell line.
| Cell Line | Cell Type | Compound | IC50 (µM) |
| HepG2 | Human Liver Cancer | 4e | ~3-9 |
| WI-38 | Normal Human Fibroblast | 4e | >25 |
Table 1: Comparative IC50 values of compound 4e in cancer and normal cell lines. The data indicates that compound 4e is significantly more cytotoxic to HepG2 cancer cells than to normal WI-38 fibroblasts[1].
Mechanism of Action: Induction of Apoptosis
Compound 4e was found to induce apoptosis, or programmed cell death, more effectively in cancer cells than in normal cells. This selective induction of apoptosis is a key characteristic of a promising anti-cancer therapeutic agent. The mechanism is linked to the activation of polyamine catabolism, which produces cytotoxic substances that can trigger apoptosis in cancer cells[1].
The apoptotic process in cancer cells is often dysregulated. Compounds that can reactivate this process are of significant interest in oncology research. In the case of the HepG2 cells, treatment with compound 4e led to a significant increase in apoptotic cell death, while the effect on WI-38 normal fibroblasts was much less pronounced[1].
Signaling Pathway: Polyamine Catabolism-Induced Apoptosis
The proposed mechanism of action for compound 4e involves the enhancement of polyamine catabolism within cancer cells. This metabolic pathway, often suppressed in tumors, can be reactivated to produce reactive oxygen species (ROS) and other cytotoxic byproducts, which in turn can initiate the apoptotic cascade.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Maintenance
-
Cell Lines: Human hepatocarcinoma (HepG2) and normal human fetal lung fibroblast (WI-38) cell lines were used.
-
Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Passaging: Cells were passaged upon reaching 80-90% confluency. Adherent cells were detached using a solution of 0.25% trypsin-EDTA.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of compound 4e. Control wells received medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Incubation: The plates were incubated for 72 hours under standard culture conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the control. The IC50 value was calculated from the dose-response curves using non-linear regression analysis.
Apoptosis Assay
Apoptosis was evaluated by observing nuclear morphology changes using a fluorescent dye and by assessing the percentage of apoptotic cells via flow cytometry.
-
Sample Preparation: Cells were seeded and treated with compound 4e at its IC50 concentration for the specified time.
-
Staining (e.g., Hoechst 33342 or DAPI):
-
Cells were fixed with 4% paraformaldehyde.
-
After washing with PBS, cells were stained with a fluorescent nuclear dye (e.g., Hoechst 33342 or DAPI) that binds to DNA.
-
Stained cells were observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.
-
-
Flow Cytometry (Annexin V/Propidium Iodide Staining):
-
Both floating and adherent cells were collected and washed with cold PBS.
-
Cells were resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
After a brief incubation in the dark, the samples were analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Statistical Analysis
All experiments were performed in triplicate, and the data are presented as the mean ± standard deviation (SD). Statistical significance was determined using appropriate tests, such as the Student's t-test or ANOVA, with a p-value of < 0.05 considered statistically significant.
References
Assessing the Reproducibility of Cytotoxicity Assays for Marine-Derived Sesquiterpenes from Laurencia Species
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The robust and reproducible assessment of a compound's cytotoxic potential is a cornerstone of preclinical drug discovery. Natural products, with their vast structural diversity, represent a promising reservoir for novel anticancer agents. However, the journey from a bioactive natural compound to a clinical candidate is often hampered by challenges in reproducing initial findings. This guide delves into the factors influencing the reproducibility of cytotoxicity assays, using sesquiterpenes isolated from marine red algae of the Laurencia genus as a case study. While the initial query concerned "Filiformine," a term not readily associated with a known cytotoxic agent in scientific literature, investigation into a similarly named compound, "Filiformin," led to the rich chemical landscape of Laurencia species. This guide will therefore focus on the well-documented cytotoxic compounds from this genus to illustrate the critical aspects of assay reproducibility.
Comparing the Cytotoxicity of Laurencia-Derived Sesquiterpenes: A Data-Driven Overview
The cytotoxic activity of natural products is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. However, the IC50 value is not an absolute constant and can be influenced by a multitude of experimental variables. The following tables summarize the reported cytotoxic activities of prominent sesquiterpenes from Laurencia species across different cancer cell lines and assay methods, highlighting the potential for variability in results.
| Compound | Cell Line | Assay Method | Incubation Time (h) | IC50 (µg/mL) | Reference |
| (-)-Elatol | Colo-205 (Colon Carcinoma) | Not Specified | Not Specified | 2.5 ± 1.3 | [1] |
| Jurkat (Acute Lymphoblastic Leukemia) | Trypan Blue Exclusion | 72 | 57.77 (as part of an extract) | [2] | |
| Obtusol | Colo-205 (Colon Carcinoma) | Not Specified | Not Specified | 1.2 ± 1.4 | [1] |
| Isoaplysin | HT29 (Colon Carcinoma) | Not Specified | Not Specified | Average GI50: 23 µM | [3] |
| MCF-7 (Breast Adenocarcinoma) | Not Specified | Not Specified | Average GI50: 23 µM | [3] | |
| U87 (Glioblastoma) | Not Specified | Not Specified | Average GI50: 23 µM | [3] | |
| Debromoaplysinol | HT29 (Colon Carcinoma) | Not Specified | Not Specified | Average GI50: 14 µM | [3] |
| MCF-7 (Breast Adenocarcinoma) | Not Specified | Not Specified | Average GI50: 14 µM | [3] | |
| U87 (Glioblastoma) | Not Specified | Not Specified | Average GI50: 14 µM | [3] | |
| L. snyderiae Methanolic Extract | HT29 (Colon Carcinoma) | Not Specified | 24 | 70.2 | [4] |
| L. obtusa Hex:AcOEt Fraction | AGS (Gastric Adenocarcinoma) | Not Specified | Not Specified | 9.23 | [5][6] |
Note: The variability in reported IC50 values, even for the same compound, underscores the importance of standardized protocols and the consideration of multiple factors when comparing data across different studies. The use of different cell lines, assay methods, and even variations in the solvent used for extraction can contribute to these discrepancies.
Key Experimental Protocols for Assessing Cytotoxicity
To ensure the reliability and reproducibility of cytotoxicity data, it is imperative to follow well-defined and validated experimental protocols. Below are detailed methodologies for commonly employed cytotoxicity assays.
Cell Viability Assay using Resazurin
This assay is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells. The intensity of the fluorescence is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.01-0.025 mg/mL.
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against the log of the compound concentration.
Cytotoxicity Assay using CellTox™ Green
This assay utilizes a cyanine dye that is impermeant to live cells but stains the DNA of dead cells with compromised membrane integrity. The resulting fluorescence is a direct measure of cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound and Dye Addition: Add the CellTox™ Green dye to the cells at the time of seeding or simultaneously with the test compound.
-
Compound Treatment: Add serial dilutions of the test compound.
-
Incubation: Incubate the plate for the desired exposure time. Fluorescence can be measured kinetically over time or as an endpoint measurement.
-
Fluorescence Measurement: Measure fluorescence with an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm.
-
Data Analysis: Normalize the fluorescence signal to a positive control (cells treated with a lysis agent to achieve 100% cytotoxicity) to determine the percentage of dead cells.
Apoptosis Detection using Annexin V Staining
Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. Annexin V is a protein that binds to phosphatidylserine, a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: General workflow for in vitro cytotoxicity and apoptosis assays.
Studies on sesquiterpenes from Laurencia species, such as (-)-elatol and obtusol, have indicated that their cytotoxic effects are mediated through the induction of apoptosis.[1] The activation of specific caspases, which are key executioner proteins in the apoptotic cascade, has been observed. The following diagram illustrates a simplified, generalized apoptosis signaling pathway that can be activated by such compounds.
Caption: Simplified signaling pathway of apoptosis induced by cytotoxic compounds.
Conclusion: Navigating the Path to Reproducible Cytotoxicity Data
The assessment of cytotoxicity is a critical step in the evaluation of potential anticancer agents. As demonstrated by the example of sesquiterpenes from Laurencia species, a multitude of factors can influence the outcome of these assays, leading to variability in reported data. To enhance the reproducibility of cytotoxicity studies, researchers should strive for methodological transparency, including detailed reporting of cell line origin and passage number, assay conditions, and data analysis procedures. The use of standardized protocols and the inclusion of appropriate positive and negative controls are paramount. Furthermore, employing orthogonal assays that measure different cellular parameters of viability and death can provide a more comprehensive and robust assessment of a compound's cytotoxic profile. By adhering to these principles, the scientific community can build a more reliable foundation for the discovery and development of novel anticancer therapeutics from natural sources.
References
- 1. Cytotoxic activity of halogenated sesquiterpenes from Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Cytotoxic compounds from Laurencia pacifica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical screening, antioxidant potential, and cytotoxic effects of different extracts of red algae (Laurencia snyderiae) on HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Review of Topoisomerase Inhibitors: Evaluating Established Agents in the Absence of Data on Filiformine
A comprehensive search of scientific literature and chemical databases for "filiformine" as a topoisomerase inhibitor has yielded no specific results detailing its mechanism of action or efficacy in this capacity. The compound, identified as a 1-benzopyran derivative from marine sources, is not documented in the context of topoisomerase inhibition research. Therefore, a direct comparative review featuring this compound is not possible at this time.
This guide will instead provide a comparative analysis of well-established topoisomerase inhibitors, focusing on key agents from the camptothecin and etoposide families, which are foundational to many cancer chemotherapy regimens. The comparison will adhere to the requested format, including data presentation in tables, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction to Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and recombination.[1] They function by creating transient single- or double-strand breaks in the DNA, allowing the strands to pass through each other and relieve supercoiling, before religating the breaks.[2] Topoisomerase inhibitors are a class of anticancer drugs that interfere with this process, leading to DNA damage and ultimately triggering cell death in rapidly dividing cancer cells.[3][4]
These inhibitors are broadly categorized into two main classes based on their target:
-
Topoisomerase I (Top1) Inhibitors: These agents, such as camptothecins, target Top1, which creates single-strand DNA breaks.[4]
-
Topoisomerase II (Top2) Inhibitors: This group, which includes drugs like etoposide, targets Top2, an enzyme that generates transient double-strand breaks.[4]
The primary mechanism for many of these drugs involves the stabilization of the covalent topoisomerase-DNA complex, often referred to as the "cleavable complex."[5] This prevents the religation of the DNA strands, and the collision of a replication fork with this stabilized complex converts the single- or double-strand breaks into permanent, cytotoxic DNA lesions.[6]
Comparative Analysis of Leading Topoisomerase Inhibitors
This section will compare two major classes of topoisomerase inhibitors: the camptothecins (Top1 inhibitors) and the epipodophyllotoxins, represented by etoposide (a Top2 inhibitor).
Mechanism of Action
The signaling pathways for Top1 and Top2 inhibitors, while both culminating in apoptosis, are initiated by targeting different enzymes and causing distinct types of DNA damage.
Caption: Signaling pathways of Topoisomerase I and II inhibitors.
Quantitative Comparison of Cytotoxicity
The efficacy of topoisomerase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes representative IC50 values for common topoisomerase inhibitors across various cancer cell lines. It is important to note that these values can vary significantly based on the specific cell line, assay conditions, and exposure time.
| Inhibitor | Class | Target | Cancer Cell Line | IC50 (nM) | Reference |
| SN-38 | Camptothecin | Top1 | HT-29 (Colon) | 8.8 | |
| Camptothecin | Camptothecin | Top1 | HT-29 (Colon) | 10 | |
| Topotecan | Camptothecin | Top1 | HT-29 (Colon) | 33 | |
| Etoposide | Epipodophyllotoxin | Top2 | Varies | Varies widely | [3] |
| Doxorubicin | Anthracycline | Top2 | Varies | Varies widely | [3] |
SN-38 is the active metabolite of Irinotecan.
Experimental Protocols
The characterization and comparison of topoisomerase inhibitors rely on a set of standardized in vitro and cell-based assays.
DNA Relaxation Assay (In Vitro)
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.
Objective: To determine if a compound can inhibit the enzymatic activity of Topoisomerase I.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, and purified human Topoisomerase I enzyme.
-
Inhibitor Addition: Add the test compound (e.g., this compound, if it were being tested) or a known inhibitor (e.g., camptothecin) at various concentrations. Include a no-enzyme control and a no-inhibitor control.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. A potent inhibitor will show a higher proportion of the supercoiled form.
Caption: Workflow for a DNA Relaxation Assay.
Cell Viability (MTT) Assay
This colorimetric assay is fundamental for determining the cytotoxic effects of a compound on cancer cell lines.[6]
Objective: To measure the reduction in cell viability upon treatment with a topoisomerase inhibitor.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[6]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for a cell viability (MTT) assay.
Conclusion
While the specific compound "this compound" could not be evaluated as a topoisomerase inhibitor due to a lack of available data, this guide provides a comparative framework for assessing such agents. The established topoisomerase inhibitors, such as camptothecin and etoposide derivatives, remain cornerstones of cancer therapy.[3] Their distinct mechanisms, targeting either Top1 or Top2, offer different therapeutic opportunities and challenges. The experimental protocols outlined here represent the standard methods used to identify and characterize novel topoisomerase inhibitors, providing a clear pathway for the evaluation of new chemical entities that may emerge in this important class of anticancer drugs.
References
- 1. The Antitumor Activity of Piplartine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
A Comparative Analysis of the Anticancer Potency of Typhonium flagelliforme and its Constituents Against Known Natural Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer potency of extracts and active compounds derived from Typhonium flagelliforme, a plant traditionally used in Southeast Asia for its medicinal properties. In the absence of specific data for a compound named "Filiformine," this analysis focuses on the well-documented anticancer activities of T. flagelliforme, which may be the intended subject of inquiry. The cytotoxic effects of T. flagelliforme are benchmarked against established natural anticancer agents: curcumin, paclitaxel, and resveratrol.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Typhonium flagelliforme extracts and its potential active compounds against various cancer cell lines, alongside the IC50 values for curcumin, paclitaxel, and resveratrol. It is important to note that the data for T. flagelliforme largely pertains to extracts, which are complex mixtures, whereas the data for the other agents are for purified compounds. This inherent difference should be considered when comparing potency.
| Agent | Cancer Cell Line | IC50 Value | Citation(s) |
| Typhonium flagelliforme (DCM Extract) | WEHI-3 (Leukemia) | 24.0 ± 5.2 µg/mL | [1] |
| Typhonium flagelliforme (DCM/F21 Fraction) | NCI-H23 (Lung) | 7.5 µg/mL | [2] |
| Typhonium flagelliforme (Ethanolic Extract) | MCF-7 (Breast) | 5.59 µg/mL | [3] |
| HeLa (Cervical) | 30.19 µg/mL | [3] | |
| HCT-116 (Colorectal) | 73.47 µg/mL | [4] | |
| Linoleic Acid (from T. flagelliforme) | T4-lymphoblastoid | 3 ± 0.08 µg/mL | [1] |
| Curcumin | MCF-7 (Breast) | 1.32 ± 0.06 µM to 44.61 µM | [5][6] |
| MDA-MB-231 (Breast) | 11.32 ± 2.13 µM to 54.68 µM | [5][6] | |
| A549 (Lung) | 33 µM | [7] | |
| Paclitaxel | MCF-7 (Breast) | 3.5 µM | [8] |
| MDA-MB-231 (Breast) | 0.3 µM | [8] | |
| Non-Small Cell Lung Cancer (NSCLC) lines (120h exposure) | median 0.027 µM | [9] | |
| Resveratrol | MCF-7 (Breast) | 51.18 µM | [10] |
| HepG2 (Liver) | 57.4 µM | [10] | |
| HeLa (Cervical) | 200-250 µM | [11] |
Experimental Protocols
Determination of IC50 by MTT Assay
The IC50 values presented in this guide are predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., T. flagelliforme extract, curcumin) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (commonly 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mechanisms of Action and Signaling Pathways
Typhonium flagelliforme
Extracts from T. flagelliforme have been shown to induce apoptosis in cancer cells through multiple mechanisms. The active compounds identified, such as linoleic acid, hexadecanoic acid, and phytol derivatives, likely contribute to these effects.[1][2]
Key Mechanisms:
-
Induction of Apoptosis: Mediated by the activation of caspase-3 and caspase-9.[12]
-
Modulation of Apoptotic Proteins: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein p21.[12]
-
Inhibition of Proliferation Markers: Reduction in the expression of tyrosine kinase, Ki67, HER2/neu, and telomerase.[12]
-
Suppression of Inflammatory Pathways: Inhibition of cyclooxygenase-2 (COX-2) expression.[12]
-
Inhibition of NF-κB Pathway: This pathway is crucial for cancer cell survival and proliferation.[1]
Curcumin
Curcumin, the active component of turmeric, exerts its anticancer effects by targeting multiple signaling pathways.
Key Mechanisms:
-
Inhibition of Transcription Factors: Downregulation of NF-κB and STAT3, which are crucial for cancer cell survival, proliferation, and metastasis.[1][13]
-
Induction of Apoptosis: Mediated through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and activation of caspases.[3]
-
Cell Cycle Arrest: Can induce cell cycle arrest at various phases, often by affecting the expression of cyclins and cyclin-dependent kinases.[5]
-
Inhibition of Angiogenesis: Prevents the formation of new blood vessels that supply tumors.
Paclitaxel
Paclitaxel, originally isolated from the Pacific yew tree, is a potent mitotic inhibitor used in chemotherapy.
Key Mechanisms:
-
Microtubule Stabilization: Binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly. This disrupts the normal dynamic reorganization of the microtubule network essential for mitosis.[2][4]
-
Mitotic Arrest: The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase.[14]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death.[4]
Resveratrol
Resveratrol is a polyphenolic compound found in grapes, berries, and other plants, with demonstrated anticancer properties.
Key Mechanisms:
-
Inhibition of Cell Proliferation: Can induce cell cycle arrest, often at the S phase.[15]
-
Induction of Apoptosis: Modulates various signaling pathways, including the Fas/FasL system, to trigger apoptosis.[16]
-
Anti-inflammatory Effects: Inhibits the activity of inflammatory enzymes like COX.[16]
-
Modulation of Multiple Signaling Pathways: Affects a wide range of pathways, including PI3K/Akt, MAPK, and Wnt signaling.[17]
References
- 1. Potential Anticancer Properties and Mechanisms of Action of Curcumin | Anticancer Research [ar.iiarjournals.org]
- 2. droracle.ai [droracle.ai]
- 3. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wcrj.net [wcrj.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular mechanisms of resveratrol as chemo and radiosensitizer in cancer [frontiersin.org]
- 13. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. molbiolcell.org [molbiolcell.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Molecular Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of In Vitro Data for Filiformine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available in vitro biological data for Filiformine, an oxoaporphine alkaloid isolated from the parasitic plant Cassytha filiformis. Due to the limited availability of direct experimental data for this compound, this document focuses on a comprehensive comparison with structurally related aporphine and oxoaporphine alkaloids, alongside in silico predictive data for this compound itself. This guide aims to offer a valuable resource for researchers interested in the potential therapeutic applications of this class of compounds.
Comparative Analysis of Cytotoxic Activity
While specific in vitro cytotoxicity data for pure this compound is not extensively documented in publicly available literature, studies on other alkaloids isolated from Cassytha filiformis and related species provide insights into the potential anticancer activity of this compound class. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of these related alkaloids against various cancer cell lines. For a robust comparison, IC₅₀ values for the standard chemotherapeutic agent Doxorubicin are also included.
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | Cell Line | IC₅₀ (µM) |
| Neolitsine | HeLa (Cervical Cancer) | 21.6 | Doxorubicin | HeLa | 0.1-1 |
| 3T3 (Mouse Fibroblast) | 21.4 | 3T3 | Not applicable | ||
| Cassythine | Mel-5 (Melanoma) | 24.3 | Doxorubicin | Mel-5 | 0.01-0.1 |
| HL-60 (Leukemia) | 19.9 | Doxorubicin | HL-60 | 0.01-0.1 | |
| Actinodaphnine | Mel-5 (Melanoma) | 25.7 | Doxorubicin | Mel-5 | 0.01-0.1 |
| HL-60 (Leukemia) | 15.4 | Doxorubicin | HL-60 | 0.01-0.1 | |
| Liriodenine | KB (Nasopharyngeal Cancer) | 26.16 | Doxorubicin | KB | 0.1-1 |
| MCF-7 (Breast Cancer) | 31.26 | Doxorubicin | MCF-7 | 0.1-1 | |
| Lysicamine | MCF-7 (Breast Cancer) | 26 | Doxorubicin | MCF-7 | 0.1-1 |
| HepG2 (Liver Cancer) | 27 | Doxorubicin | HepG2 | 0.1-1 |
Note: The IC₅₀ values for Doxorubicin are approximate ranges found in the literature and can vary depending on the specific experimental conditions.
Antimicrobial Activity Profile
In vitro antimicrobial data for pure this compound is scarce. However, extracts from its source plant, Cassytha filiformis, have demonstrated activity against a range of microorganisms. The table below presents the Minimum Inhibitory Concentration (MIC) values for these extracts and for a related aporphine alkaloid, thailandine.
| Compound/Extract | Microorganism | MIC (µg/mL) |
| Methanol Extract of Cassytha filiformis | Candida albicans | 10,060 |
| Staphylococcus aureus | 15,380 | |
| Escherichia coli | 14,420 | |
| Pseudomonas aeruginosa | 13,330 | |
| Hot Water Extract of Cassytha filiformis | Candida albicans | 9,390 |
| Staphylococcus aureus | 23,130 | |
| Escherichia coli | 21,350 | |
| Pseudomonas aeruginosa | 10,830 | |
| Thailandine (Oxoaporphine Alkaloid) | Streptococcus pneumoniae | 30 |
| Staphylococcus aureus | 30 | |
| Enterococcus faecalis | 60 | |
| Mycobacterium tuberculosis H37Ra | 6.25 |
Predicted Mechanism of Action: Interaction with Caspases
In silico molecular docking studies provide a theoretical framework for understanding the mechanism of action of this compound. These studies predict the binding affinity of this compound to key proteins involved in apoptosis (programmed cell death), such as Caspase-3 and Caspase-8. A lower binding energy score indicates a more favorable interaction.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| This compound | Caspase-3 | -8.0 |
| This compound | Caspase-8 | -8.0 |
This in silico evidence suggests that this compound may induce apoptosis by interacting with and potentially activating the caspase cascade. The following diagram illustrates this putative signaling pathway.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Protocols
To facilitate the validation and further investigation of this compound and related compounds, detailed methodologies for key in vitro assays are provided below.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
This assay determines cytotoxicity by measuring the protein content of treated cells.
Materials:
-
96-well microtiter plates
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Tris-base solution (10 mM, pH 10.5)
-
Culture medium, cells, and test compounds
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified incubation period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium.
-
Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Destaining: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and add 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Antimicrobial Susceptibility: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound and standard antibiotic (e.g., Gentamicin, Amphotericin B)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the 96-well plate using the appropriate broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.
Workflow for In Vitro Analysis and Lead Discovery
The following diagrams illustrate a typical workflow for the in vitro evaluation of a natural product like this compound and the broader process of natural product-based drug discovery.
Caption: A logical workflow for the in vitro analysis of this compound.
Caption: The process of natural product screening and lead identification.
Safety Operating Guide
Navigating the Safe Disposal of Filiformine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Filiformine, a brominated organic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of halogenated organic compounds.
Core Principles of Chemical Waste Management
All laboratory personnel must treat chemical waste as hazardous unless explicitly confirmed otherwise by safety officials.[1] The disposal of hazardous materials is regulated and must not be done through standard drains or as regular trash.[1][2][3] Key principles include minimizing waste generation, using appropriate and clearly labeled waste containers, and storing waste in designated satellite accumulation areas.[4]
Quantitative Data on Halogenated Waste Disposal
To facilitate a clear understanding of disposal requirements for compounds like this compound, the following table summarizes key quantitative and logistical data based on general laboratory waste guidelines.
| Parameter | Guideline | Rationale |
| Waste Segregation | Collect halogenated organic waste separately from non-halogenated waste.[5][6][7] | Halogenated solvents require different, often more costly, disposal methods like incineration at specific facilities.[7][8] |
| Container Type | Use chemically compatible, non-reactive containers, preferably plastic, with secure, leak-proof closures.[2][4] | Prevents chemical reactions and spills during storage and transport. |
| Labeling | Label containers with "Hazardous Waste," the full chemical name ("Waste this compound"), and a list of all components and their approximate percentages.[4][9] | Ensures proper identification for safe handling and disposal by waste management personnel. |
| Satellite Accumulation Area (SAA) | Store waste containers at or near the point of generation in a designated SAA.[4][10] | Minimizes the risk of spills and ensures waste is under the control of laboratory personnel. |
| Maximum Accumulation | A maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste can be stored in an SAA.[4] | Regulatory limit to prevent the accumulation of large quantities of hazardous materials in the laboratory. |
| Storage Duration | Partially filled, properly labeled containers may remain in an SAA for up to one year. Full containers must be removed within three days.[10] | Ensures timely disposal and prevents degradation of containers or their contents. |
Experimental Protocol: Standard Operating Procedure for this compound Disposal
The following protocol outlines the step-by-step process for the safe disposal of this compound waste generated during research activities.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemically resistant gloves.
2. Waste Identification and Segregation:
-
Identify all waste streams containing this compound.
-
Designate a specific waste container for "Halogenated Organic Waste."
-
Do not mix this compound waste with non-halogenated organic solvents, aqueous solutions, acids, bases, or solid waste.[5][6]
3. Container Preparation and Labeling:
-
Obtain a suitable, clean, and dry waste container with a screw-top cap.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write "Waste this compound" and any other solvents or reagents present in the mixture on the label. Maintain a running list of constituents and their estimated percentages.[9]
4. Waste Accumulation:
-
Add this compound waste to the designated container in a chemical fume hood to minimize inhalation exposure.
-
Keep the waste container securely closed at all times, except when adding waste.[4][9]
-
Store the container in a designated and properly ventilated Satellite Accumulation Area within the laboratory.
5. Request for Disposal:
-
Once the container is full or waste is no longer being generated, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Ensure all information on the waste label is accurate and complete before the scheduled pickup.
6. Decontamination of Empty Containers:
-
If a container that held pure this compound is to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1]
-
The rinsate must be collected and disposed of as hazardous waste.[1]
-
Deface all chemical labels on the empty, rinsed container before placing it in the appropriate recycling or trash receptacle.[1]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the procedural flow for this compound disposal, the following diagram illustrates the key decision points and actions.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. vumc.org [vumc.org]
- 2. danielshealth.com [danielshealth.com]
- 3. acs.org [acs.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling Filiformine
Disclaimer: No specific safety data sheet (SDS) or comprehensive handling information for Filiformine is readily available. The following guidance is based on the safety protocols for structurally related compounds, specifically 1-benzopyran derivatives. Researchers must exercise caution and handle this compound as a substance with unknown but potentially hazardous properties. A thorough risk assessment should be conducted before any handling.
Personal Protective Equipment (PPE)
A robust PPE strategy is crucial to minimize potential exposure to this compound. The following table outlines the recommended PPE based on general safety protocols for similar chemical compounds.[1]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[1] |
| Eye Protection | Safety goggles | Chemical splash goggles are required. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[1] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn. For larger quantities or increased risk of exposure, a chemical-resistant apron or suit is advised. |
| Respiratory Protection | Respirator | In case of dust formation, aerosol generation, or inadequate ventilation, use a NIOSH-approved N95 respirator or higher.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for ensuring the safety of all laboratory personnel.
Engineering Controls:
-
Fume Hood: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ventilation: Ensure adequate ventilation in the laboratory.[2]
-
Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.[2]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Transferring: Use a spatula or other appropriate tools for transferring solid this compound to avoid creating dust.[1] When dissolving, add the solvent to the solid slowly to prevent splashing.[1]
-
Experimental Use: Keep all containers with this compound clearly labeled and sealed when not in use.[1]
-
Post-Handling: Thoroughly decontaminate the work area in the fume hood after use. Dispose of all contaminated disposable materials as hazardous waste.[1] Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, bench paper, weighing paper, contaminated spatulas) must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: All solutions containing this compound must be collected in a designated and clearly labeled hazardous liquid waste container. Do not pour down the drain.[1]
Disposal Method:
-
All waste containing this compound should be treated as hazardous waste and disposed of through a licensed chemical waste disposal service. Follow all local, state, and federal regulations for hazardous waste disposal.[3]
Emergency Procedures
Spill Response:
-
Evacuate and Secure: Immediately evacuate and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Before cleaning, don the appropriate PPE, including respiratory protection.
-
Containment and Cleanup:
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[4]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[2]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
